An In-Depth Technical Guide to the Investigational Mechanism of Action of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine in Drug Discovery
Abstract This technical guide provides a comprehensive overview of the putative mechanism of action for the novel small molecule, 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine. Based on extensive structure-activity...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of the putative mechanism of action for the novel small molecule, 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine. Based on extensive structure-activity relationship (SAR) analysis of analogous compounds, we postulate that this agent functions as a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various malignancies. This document will detail the hypothesized molecular interactions, downstream signaling consequences, and a strategic framework for its preclinical validation. We will provide detailed experimental protocols, data interpretation guidelines, and visual representations of the proposed pathways and workflows to empower researchers in the fields of oncology, epigenetics, and drug development to explore the therapeutic potential of this compound.
Introduction: The Rationale for Targeting Epigenetic Regulation in Oncology
The epigenetic landscape of a cell, encompassing modifications to DNA and histone proteins, plays a pivotal role in gene expression and cellular identity. Dysregulation of this intricate network is a hallmark of cancer, leading to the aberrant silencing of tumor suppressor genes and the activation of oncogenes. Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, has emerged as a critical node in this process. LSD1 specifically removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), a mark associated with active gene transcription. Overexpression of LSD1 has been documented in a wide array of cancers, including acute myeloid leukemia (AML), prostate cancer, and neuroblastoma, where it contributes to the maintenance of an undifferentiated, proliferative state.
The compound 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine incorporates key structural motifs present in known potent LSD1 inhibitors. Specifically, the 3-(piperidin-4-ylmethoxy)pyridine core has been identified as a privileged scaffold for engaging the active site of LSD1.[1][2][3][4] This guide will, therefore, focus on the hypothesis that 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine exerts its biological effects through the targeted inhibition of LSD1.
Proposed Mechanism of Action: Competitive Inhibition of LSD1
We propose that 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine acts as a competitive inhibitor of LSD1, binding to the enzyme's active site and preventing the demethylation of its histone substrates. The structural basis for this hypothesis lies in the ability of the piperidine and pyridine moieties to form key interactions within the catalytic pocket of LSD1, which typically accommodates the methylated lysine side chain of histone H3.
The 1-methylpiperidin-4-yl group likely occupies a hydrophobic pocket within the active site, while the pyridine nitrogen may form hydrogen bonds with key residues. The 3-amino group on the pyridine ring could provide an additional point of interaction, potentially enhancing binding affinity and selectivity.
Downstream Signaling Consequences of LSD1 Inhibition
The inhibition of LSD1 by 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine is predicted to trigger a cascade of downstream cellular events, ultimately leading to anti-tumor effects.
Reactivation of Tumor Suppressor Genes: By preventing the removal of H3K4me1/2 marks, LSD1 inhibition would lead to the re-expression of silenced tumor suppressor genes, which can in turn induce cell cycle arrest, apoptosis, and cellular differentiation.
Induction of Cellular Differentiation: In many cancers, particularly leukemia, LSD1 maintains cells in an undifferentiated, stem-like state. Inhibition of LSD1 can promote cellular differentiation, a key therapeutic goal.
Inhibition of Cell Proliferation and Induction of Apoptosis: The reactivation of tumor suppressors and the promotion of differentiation can collectively halt the uncontrolled proliferation of cancer cells and trigger programmed cell death (apoptosis).
The following diagram illustrates the proposed signaling pathway:
Caption: Proposed signaling pathway of LSD1 inhibition.
Experimental Validation Workflow
A rigorous and systematic approach is required to validate the proposed mechanism of action. The following experimental workflow is designed to provide a comprehensive characterization of the compound's activity from the molecular to the cellular level.
An In-depth Technical Guide to the Physicochemical Properties of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine
Introduction In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These intrinsic characteristics govern a molecule's behavior from...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These intrinsic characteristics govern a molecule's behavior from the moment of administration to its interaction with the biological target. This guide provides a comprehensive technical overview of the core physicochemical properties of the novel compound, 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine.
This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of data, offering insights into the experimental methodologies used to determine these properties and the causal relationships between a compound's structure and its pharmacokinetic and pharmacodynamic potential. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data. As experimental data for this specific molecule is not widely available in public repositories, this guide will focus on established methodologies for characterization and utilize predictive models where necessary, providing a robust framework for its evaluation.
Compound Identification
A clear and unambiguous identification of the molecule is the foundation of any scientific investigation.
Chemical Structure:
Figure 1: Chemical structure of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine.
Not available in public databases as of March 2026.
Acid-Base Properties (pKa)
The acid dissociation constant (pKa) is a critical parameter that dictates the extent of ionization of a compound at a given pH. This, in turn, influences its solubility, permeability, and target binding. For 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine, there are multiple potential ionization centers: the pyridin-3-amine (basic), the pyridine ring nitrogen (basic), and the tertiary amine in the piperidine ring (basic).
Importance in Drug Development
Solubility: Ionized forms of a drug are generally more water-soluble. Understanding the pKa allows for the formulation of solutions at a pH that ensures complete dissolution.
Absorption: The charge state of a molecule affects its ability to cross biological membranes. The pH-partition hypothesis suggests that un-ionized species are more readily absorbed.
Target Interaction: The ionization state of a drug can significantly impact its binding affinity to its biological target, as ionic interactions are often key to binding.
Predicted pKa Values
Since experimental data is unavailable, computational methods provide an initial estimate of the pKa values.
Ionizable Group
Predicted pKa (Basic)
1-Methylpiperidine
~9.5 - 10.5
Pyridin-3-amine
~5.0 - 6.0
Pyridine Ring Nitrogen
~1.5 - 2.5
Note: These values are estimates and require experimental verification.
Experimental Protocol: Potentiometric Titration
This is a standard and reliable method for determining pKa values in the range of 2-12.[1]
Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% ionized.
Methodology:
Preparation of the Analyte Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
Titration: Add a standardized solution of hydrochloric acid (for a basic compound) in small, precise increments using a burette.
Data Acquisition: Record the pH after each addition of titrant, allowing the reading to stabilize.
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the resulting titration curve.
Figure 2: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP/logD)
Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. The distribution coefficient (logD) is the log of the partition coefficient at a specific pH and is more physiologically relevant for ionizable compounds.
Importance in Drug Development
Membrane Permeability: A compound's ability to cross the lipid bilayers of cell membranes is directly related to its lipophilicity.
Bioavailability: An optimal logP/logD value is often required for good oral bioavailability.
Metabolism and Clearance: Highly lipophilic compounds may be more susceptible to metabolic breakdown and can accumulate in fatty tissues.
Toxicity: High lipophilicity can sometimes be associated with off-target effects and toxicity.
Predicted logP Value
Parameter
Predicted Value
logP
~1.5 - 2.5
Note: This value is an estimate and requires experimental verification.
Experimental Protocol: Shake-Flask Method
This is the traditional and "gold standard" method for determining logP.
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase are then measured to calculate the partition coefficient.
Methodology:
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol.
Partitioning: Add a known amount of the compound to a mixture of the two phases in a separation funnel.
Equilibration: Shake the funnel for a set period to allow the compound to reach equilibrium between the two phases.
Phase Separation: Allow the phases to separate completely.
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
Calculation: Calculate logP using the formula: logP = log([Compound]octanol / [Compound]water).
Figure 3: Workflow for logP determination by the shake-flask method.
Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability. Poor solubility can be a major obstacle in drug development, leading to low and variable absorption.
Importance in Drug Development
Oral Absorption: For a drug to be absorbed from the gastrointestinal tract, it must first dissolve in the aqueous environment.
Formulation: Solubility dictates the types of formulations that can be developed (e.g., solutions, suspensions).
In Vitro Assays: Inaccurate solubility data can lead to misleading results in in vitro screening assays.
Predicted Aqueous Solubility
Parameter
Predicted Value
Aqueous Solubility
Moderately to sparingly soluble
Note: This is a qualitative estimate and requires experimental quantification.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
This method determines the equilibrium solubility of a compound and is considered the "gold standard".[2]
Principle: An excess of the solid compound is equilibrated with a specific solvent (e.g., water or buffer) at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.
Methodology:
Sample Preparation: Add an excess amount of the solid compound to a vial containing the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
Equilibration: Shake the vial at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
Filtration: Filter the suspension to remove any undissolved solid.
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS.
Figure 4: Workflow for thermodynamic solubility determination.
Solid-State Properties: Melting Point
The melting point of a crystalline solid is the temperature at which it changes state from solid to liquid. It is a valuable indicator of purity and can influence the stability and dissolution rate of a drug.
Importance in Drug Development
Purity Assessment: Pure crystalline compounds typically have a sharp melting point range, while impurities can depress and broaden this range.[3]
Polymorph Identification: Different crystalline forms (polymorphs) of a compound can have different melting points, solubilities, and stabilities.
Formulation Development: The melting point is a key parameter in manufacturing processes such as hot-melt extrusion.
Experimental Protocol: Capillary Melting Point Determination
This is a common and straightforward method for determining the melting point of a solid.[4][5]
Principle: A small amount of the powdered solid is heated in a capillary tube, and the temperature range over which it melts is observed.
Methodology:
Sample Preparation: Finely powder the dry sample and pack it into a capillary tube to a depth of a few millimeters.
Apparatus Setup: Place the capillary tube in a melting point apparatus.
Heating: Heat the sample at a controlled rate. A rapid initial heating can be used to approximate the melting point, followed by a slower heating rate (1-2 °C per minute) near the expected melting point for an accurate determination.[4]
Observation: Observe the sample through a magnifying lens.
Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.
Figure 5: Workflow for melting point determination.
Summary of Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine.
Property
Predicted Value/Range
Significance in Drug Development
Molecular Weight
221.30 g/mol
Adherence to Lipinski's Rule of Five (<500)
pKa (most basic)
~9.5 - 10.5
Influences solubility and absorption in the GI tract
logP
~1.5 - 2.5
Suggests good potential for membrane permeability
Aqueous Solubility
Moderately to sparingly soluble
May require formulation strategies for optimal delivery
Hydrogen Bond Donors
1 (from the amine)
Influences solubility and target binding
Hydrogen Bond Acceptors
3 (2 nitrogens, 1 oxygen)
Influences solubility and target binding
Rotatable Bonds
4
Relates to conformational flexibility and target binding
Conclusion
This technical guide has outlined the key physicochemical properties of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine and provided a framework for their experimental determination. The predicted properties suggest that this compound possesses a favorable profile for further investigation as a potential drug candidate, with a molecular weight and lipophilicity that align with general guidelines for oral bioavailability. However, its basic nature and predicted moderate solubility indicate that careful consideration of formulation and salt form selection will be necessary. The experimental validation of the predicted values using the protocols detailed in this guide is a critical next step in the comprehensive characterization of this promising molecule.
References
Vertex AI Search. (2022, August 28). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.
Verma, R., et al. (2012).
ResolveMass Laboratories Inc. (n.d.).
Westlab. (2023, May 8). Measuring the Melting Point.
University of Calgary. (n.d.).
Encyclopedia.pub. (2022, August 25).
ACD/Labs. (n.d.).
SSERC. (n.d.).
thinkSRS.com. (n.d.).
S.C.S. "Vasile Goldis" University Press. (n.d.). Experimental determination of the logP using the spectrophotometric method.
Toxicity profile of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine in preclinical studies
An In-Depth Technical Guide to the Preclinical Toxicity Profiling of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine For Researchers, Scientists, and Drug Development Professionals Executive Summary The journey of a n...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Preclinical Toxicity Profiling of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous scientific evaluation, a cornerstone of which is the comprehensive assessment of its safety profile. This guide provides a detailed framework for establishing the preclinical toxicity profile of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine, a novel small molecule. In the absence of specific preclinical data for this compound, this document serves as a technical whitepaper, outlining the essential studies, their scientific rationale, and state-of-the-art methodologies. As your Senior Application Scientist, I will guide you through the causality behind experimental choices, ensuring a self-validating system of protocols grounded in authoritative references. Our objective is to construct a robust data package suitable for regulatory submission, such as an Investigational New Drug (IND) application.[1][2][3]
Introduction: Deconstructing the Molecule and Strategizing the Assessment
2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine is a substituted pyridine derivative containing a methylpiperidine moiety. The chemical structure suggests potential interactions with various biological targets. The pyridine ring is a common scaffold in medicinal chemistry, and the piperidine group can influence solubility, metabolic stability, and receptor binding. The primary amine on the pyridine ring is a potential site for metabolic modification.
Our preclinical safety assessment will be a phased, tiered approach, commencing with in vitro assays to identify potential hazards early and progressing to more complex in vivo studies to understand the compound's effects in a whole organism.[4][5] This strategy is designed to be resource-efficient and to adhere to the 3Rs principle (Replacement, Reduction, and Refinement) of animal testing.[5]
The Preclinical Toxicology Workflow: A Step-by-Step Approach
The following diagram illustrates the typical workflow for a comprehensive preclinical toxicology evaluation of a novel small molecule like 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine.
Caption: A generalized workflow for preclinical toxicology assessment.
In Vitro Toxicity Assessment: The Initial Litmus Test
In vitro studies provide the earliest indications of a compound's potential toxicity, guiding further development and minimizing animal use.[5][6]
In Vitro Cytotoxicity
Scientific Rationale: To determine the concentration at which the compound causes cell death. This helps in selecting dose ranges for subsequent, more complex assays.
Experimental Protocol:
Culture a panel of relevant cell lines (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity).
Expose the cells to a range of concentrations of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine for 24, 48, and 72 hours.
Assess cell viability using a validated method, such as the MTT or LDH release assay.
Calculate the IC50 (the concentration that inhibits 50% of cell viability).
Genotoxicity Battery
Scientific Rationale: To assess the potential of the compound to cause genetic damage, which can lead to cancer or heritable diseases. Regulatory agencies mandate a standard battery of tests.[1]
Experimental Protocols:
Bacterial Reverse Mutation Assay (Ames Test):
Use multiple strains of Salmonella typhimurium and Escherichia coli with known mutations.
Expose the bacteria to the test compound with and without a metabolic activation system (S9 fraction).
Plate the treated bacteria on a minimal medium.
Count the number of revertant colonies. A significant increase indicates mutagenicity.
In Vitro Micronucleus Assay:
Treat mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes) with the compound.
After treatment, block cytokinesis to allow for the formation of binucleated cells.
Stain the cells and score for the presence of micronuclei (small nuclei containing chromosome fragments or whole chromosomes).
Safety Pharmacology: Early Cardiac Risk Assessment
Scientific Rationale: To identify potential adverse effects on vital physiological functions.[7] The hERG (human Ether-à-go-go-Related Gene) channel assay is a critical early screen for proarrhythmic cardiac risk.
Experimental Protocol (hERG Assay):
Use a validated automated patch-clamp system with cells stably expressing the hERG channel.
Expose the cells to a range of concentrations of the test compound.
Measure the effect on the hERG potassium current.
Calculate the IC50 for hERG channel inhibition.
In Vitro Study
Key Endpoint
Hypothetical Result for 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine
Cytotoxicity (HepG2)
IC50
> 100 µM
Ames Test
Mutagenicity
Negative in all strains ± S9
In Vitro Micronucleus
Clastogenicity/Aneugenicity
Negative
hERG Assay
IC50
> 30 µM
In Vivo Preclinical Studies: Understanding Systemic Effects
In vivo studies are essential to understand the complex interactions of a compound within a living organism, including its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its effects on various organ systems.[4]
Pharmacokinetics and ADME
Scientific Rationale: To understand how the body processes the compound, which is crucial for interpreting toxicology data and for predicting human pharmacokinetics.
Experimental Protocol (Rodent):
Administer a single dose of the compound intravenously and orally to separate groups of rats.
Collect blood samples at multiple time points.
Analyze plasma concentrations of the parent compound and any major metabolites using LC-MS/MS.
Scientific Rationale: To determine the effects of a single, high dose of the compound and to identify the maximum tolerated dose (MTD).[8][9]
Experimental Protocol (as per OECD Test Guideline 423):
Administer a single oral dose of the compound to rodents (e.g., rats).
Observe the animals for 14 days for signs of toxicity and mortality.
Conduct a gross necropsy at the end of the study.
Repeated-Dose Toxicity
Scientific Rationale: To evaluate the toxic effects of the compound after repeated administration over a defined period (e.g., 28 or 90 days).[8] This is a cornerstone of the IND-enabling toxicology package.[2] Studies are typically conducted in two species, a rodent and a non-rodent (e.g., rat and dog).[2]
Experimental Protocol (28-Day Oral Toxicity in Rats):
Administer the compound daily by oral gavage to multiple groups of rats at different dose levels (control, low, mid, high) for 28 days.
Include a recovery group to assess the reversibility of any toxic effects.
Monitor clinical signs, body weight, and food consumption.
Conduct detailed clinical pathology (hematology, clinical chemistry, urinalysis) and histopathology of all major organs.
Determine the No-Observed-Adverse-Effect Level (NOAEL).[3]
In Vivo Study
Species
Key Endpoints
Hypothetical Findings for 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine
Pharmacokinetics
Rat
Bioavailability, Half-life
Oral Bioavailability: 45%; T1/2: 6 hours
Acute Toxicity
Rat
MTD, Clinical Signs
MTD > 1000 mg/kg; No significant clinical signs
28-Day Repeated Dose
Rat
NOAEL, Target Organs
NOAEL: 100 mg/kg/day; No target organ toxicity identified
28-Day Repeated Dose
Dog
NOAEL, Target Organs
NOAEL: 75 mg/kg/day; No target organ toxicity identified
Safety Pharmacology: Assessing Effects on Critical Organ Systems
Scientific Rationale: To investigate potential life-threatening adverse effects on the central nervous, cardiovascular, and respiratory systems.[7] These studies are required before first-in-human clinical trials.[1]
Experimental Protocols:
Central Nervous System (CNS):
Method: Irwin screen or Functional Observational Battery (FOB) in rats.
Parameters: Assess changes in behavior, coordination, sensory and motor function.
Cardiovascular System:
Method: Telemetered conscious dogs or monkeys.
Parameters: Continuously monitor blood pressure, heart rate, and ECG.
Respiratory System:
Method: Whole-body plethysmography in rats.
Parameters: Measure respiratory rate and tidal volume.
Conclusion: Synthesizing the Data for Regulatory Submission
A comprehensive preclinical toxicology program, as outlined above, is critical for making informed decisions about the continued development of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine. The data generated from these studies will form the basis of the safety assessment in the IND application.[1][2] A favorable toxicity profile, characterized by a high NOAEL in repeated-dose studies, no genotoxic potential, and a clean safety pharmacology profile, would support the advancement of this compound into Phase I clinical trials.
References
Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. (2026, March 8). Vertex AI Search.
In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Trends in Pharmacological Sciences.
In Vitro and in Vivo toxicity Determination for Drug Discovery.
In Vivo and in Vitro Toxicity Studies. Biogem.
Regulatory Knowledge Guide for Small Molecules. NIH's Seed.
Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology. (2024, February 1). Labcorp.
What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. (2025, March 14). WuXi AppTec.
Preclinical Toxicology for Successful IND Applic
PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences.
Preclinical research strategies for drug development. (2025, August 11). AMSbiopharma.
An In-depth Technical Guide to the Crystal Structure and Conformational Analysis of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine
For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract: The three-dimensional structure of a pharmacologically active molecule is fundamental to its interaction with biological targets....
Author: BenchChem Technical Support Team. Date: March 2026
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract: The three-dimensional structure of a pharmacologically active molecule is fundamental to its interaction with biological targets. This guide provides a comprehensive framework for the structural and conformational elucidation of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine, a molecule of significant interest due to its core motifs found in various centrally-acting agents. While a definitive crystal structure for this specific molecule is not publicly available, this document outlines the authoritative, field-proven methodologies required to determine its solid-state structure and analyze its conformational landscape. We will detail the necessary experimental protocols, from synthesis and crystallization to single-crystal X-ray diffraction, and integrate these with computational analysis to provide a holistic understanding of the molecule's behavior. This guide serves as both a blueprint for investigation and a repository of expert insights into the process of structural characterization in drug discovery.
Introduction: The Structural Imperative in Drug Design
The compound 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine incorporates two key pharmacophores: a 3-aminopyridine ring and a 1-methylpiperidine moiety. Derivatives of 3-aminopyridine are known to interact with a variety of biological targets, including kinases and other enzymes.[1] Similarly, the piperidine ring is a ubiquitous scaffold in pharmaceuticals, with its conformation playing a pivotal role in receptor binding and biological activity.[2] The linkage of these two fragments via a flexible methoxy bridge creates a molecule with multiple rotatable bonds, resulting in a complex conformational space.
Understanding the preferred three-dimensional arrangement of this molecule is critical for rational drug design. The crystal structure provides a precise, solid-state snapshot of the molecule's geometry, including bond lengths, angles, and the specific conformation adopted to achieve maximum stability in the crystal lattice.[3] This experimental data is the gold standard for validating computational models, which can then be used to explore the molecule's dynamic behavior in solution and its potential interactions with a target protein.[4] This synergistic approach of experimental crystallography and computational analysis is indispensable for modern structure-activity relationship (SAR) studies.[5]
This guide will detail the integrated workflow required to achieve this deep structural understanding.
Synthesis and Single-Crystal Growth: The Foundation of Analysis
The first and most critical step in any crystallographic study is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthesis Protocol
A plausible synthetic route involves the coupling of a suitably protected 3-aminopyridine derivative with (1-methylpiperidin-4-yl)methanol. A typical Williamson ether synthesis is outlined below.
Protocol 1: Synthesis of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine
Step
Procedure
Reagents/Solvents
Rationale & Expert Insights
1
Alkoxide Formation
To a solution of 2-hydroxypyridin-3-amine in anhydrous DMF, add sodium hydride (NaH, 1.1 eq.) portion-wise at 0°C.
The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the hydroxyl group to form the more reactive alkoxide. Anhydrous conditions are critical to prevent quenching of the base.
2
Mesylation
To a solution of (1-methylpiperidin-4-yl)methanol in anhydrous DCM, add triethylamine (1.5 eq.) followed by methanesulfonyl chloride (1.2 eq.) dropwise at 0°C.
Converting the alcohol to a better leaving group, such as a mesylate, facilitates the subsequent nucleophilic substitution. Triethylamine acts as a scavenger for the HCl byproduct.
3
Nucleophilic Substitution
Add the solution of the pyridin-3-amine alkoxide from Step 1 to the mesylate from Step 2. Allow the reaction to warm to room temperature and stir for 12-18 hours.
This is the key bond-forming step. Monitoring by TLC or LC-MS is crucial to determine reaction completion.
| 4 | Work-up & Purification | Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography. | Standard work-up procedures are used to isolate the product. The choice of chromatography solvent system (e.g., a gradient of methanol in dichloromethane) is determined empirically to achieve optimal separation. |
Crystallization Protocol
Obtaining single crystals suitable for X-ray diffraction is often more art than science, requiring patience and systematic screening of conditions.[6]
Protocol 2: Single-Crystal Growth
Method
Procedure
Rationale & Expert Insights
Slow Evaporation
Dissolve the purified compound (5-10 mg) in a minimal amount of a suitable solvent (e.g., ethanol, acetonitrile, or a mixture like dichloromethane/hexane) in a small vial. Loosely cap the vial to permit slow solvent evaporation over several days or weeks.[6]
This is the simplest method. The key is to find a solvent in which the compound is soluble but not excessively so, allowing the solution to slowly reach supersaturation as the solvent evaporates.
| Vapor Diffusion | Prepare a saturated solution of the compound in a "good" solvent. Place this in a small, open vial. Place the small vial inside a larger, sealed chamber containing a "poor" solvent in which the compound is insoluble but which is miscible with the good solvent (e.g., ether diffusing into a dichloromethane solution). | The slow diffusion of the poor solvent into the good solvent gradually lowers the compound's solubility, promoting slow and orderly crystal growth. This method often yields higher quality crystals. |
Part 1: Crystal Structure Determination by X-ray Diffraction
Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the atomic arrangement within a crystalline solid.[7] The workflow is a self-validating system, with built-in checks and quality metrics at each stage.
Caption: Standard workflow for small molecule X-ray crystallography.
Methodology Explained:
Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibration. It is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
Data Reduction: The raw diffraction data are processed to correct for experimental factors (e.g., background noise, absorption) and to integrate the intensities of each reflection.
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map and an approximate model of the molecular structure.
Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This iterative process optimizes the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the fit is assessed by metrics such as the R-factor and the goodness-of-fit (GooF).
Illustrative Data Presentation:
Upon successful refinement, the crystallographic data are summarized in a standardized table. The following represents an example of such a table for a small organic molecule.
Table 1: Illustrative Crystallographic Data
Parameter
Value
Chemical formula
C₁₃H₂₁N₃O
Formula weight
235.33
Crystal system
Monoclinic
Space group
P2₁/c
a, b, c (Å)
10.1, 15.2, 9.8
α, β, γ (°)
90, 98.5, 90
Volume (ų)
1495
Z
4
R-factor (R₁)
0.045
| Goodness-of-fit (GooF) | 1.05 |
Part 2: Conformational Analysis
The crystal structure reveals the molecule's conformation in the solid state. This experimental structure serves as a crucial benchmark for a more comprehensive conformational analysis using computational methods, which explore the molecule's flexibility and preferred shapes in different environments.[8]
Key Conformational Features
The primary determinants of the overall molecular shape are the torsion angles around the three key rotatable bonds.
Caption: Key rotatable bonds defining the molecule's conformation.
τ₁ (Py-O-C-C): Defines the orientation of the piperidine ring relative to the pyridine plane.
τ₂ (O-C-C-N): Defines the positioning of the methoxy linker relative to the piperidine ring.
τ₃ (C-C-N-C): Part of the piperidine ring's chair conformation.
The piperidine ring itself is expected to adopt a low-energy chair conformation.[2] The N-methyl group can be in either an axial or equatorial position, with the equatorial position generally being more stable to minimize steric hindrance.[2] The crystal structure would definitively show which conformer is present in the solid state.
Computational Analysis Protocol
Computational chemistry provides invaluable insight into the relative energies of different conformers.[8]
Protocol 3: Computational Conformational Search and Analysis
| Step | Procedure | Software/Method | Rationale & Expert Insights |
| :--- | :--- | :--- |
| 1 | Conformational Search | Use a systematic or stochastic search algorithm (e.g., Monte Carlo) to generate a diverse set of possible low-energy conformations. | This step ensures a thorough exploration of the molecule's conformational space to avoid getting trapped in a local energy minimum. |
| 2 | Geometry Optimization | Perform a full geometry optimization on each generated conformer using Density Functional Theory (DFT), such as the B3LYP functional with a 6-31G* basis set. | This calculation finds the precise geometry of each stable conformer. The choice of functional and basis set offers a good balance of accuracy and computational cost for organic molecules. |
| 3 | Energy Calculation | Calculate the relative energies of the optimized conformers. A polarizable continuum model (PCM) can be used to simulate the effects of a solvent.[8] | This allows for the identification of the global minimum energy conformer and the ranking of other stable conformers. Comparing gas-phase and solvated results can reveal solvent effects on conformational preference. |
| 4 | Validation | Compare the calculated geometry of the lowest-energy conformer with the experimental X-ray crystal structure. | A close match in bond lengths, angles, and especially torsion angles provides strong validation for the computational model, enhancing confidence in its predictive power. |
Supramolecular Assembly and Intermolecular Interactions
In the crystal, molecules do not exist in isolation. They pack together in a highly ordered fashion, stabilized by a network of intermolecular interactions. For the title compound, hydrogen bonding is expected to be a dominant feature. The amino group (-NH₂) is a strong hydrogen bond donor, while the pyridine nitrogen and the ether oxygen are potential acceptors. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions.[7]
Caption: Potential hydrogen bonding motifs for the title compound.
Identifying these interactions is crucial as they can influence the molecule's physical properties (e.g., solubility, melting point) and provide insights into how the molecule might interact with amino acid residues in a protein's binding site.
Conclusion
The comprehensive structural and conformational analysis of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine requires a tightly integrated approach. Single-crystal X-ray diffraction provides the definitive, high-resolution solid-state structure, which is the bedrock of the investigation. This experimental data is then leveraged to validate and guide computational analyses, which explore the molecule's full conformational landscape and energetic preferences. This dual methodology delivers a profound understanding of the molecule's three-dimensional properties, an essential prerequisite for accelerating modern, structure-based drug discovery programs.
References
Graul, T., et al. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. Available from [Link][8]
ResearchGate. (n.d.). Chemical Structures of the Identified Aminopyridine Derivatives. ResearchGate. Retrieved from [Link][3]
Congreve, M., et al. (2007). Application of fragment screening by X-ray crystallography to the discovery of aminopyridines as inhibitors of beta-secretase. Journal of Medicinal Chemistry. Available from [Link][9]
ResearchGate. (n.d.). Resonance structures of Aminopyridines. ResearchGate. Retrieved from [Link][10]
ResearchGate. (2019). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. Available from [Link][4]
Al-Najjar, N., et al. (2022). Crystallographic Evidence of η1-Coordination of Bulky Aminopyridine in Halide-Containing Iron (II) Complexes. MDPI. Available from [Link][7]
Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1975). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research. Available from [Link][11]
Wang, C., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry. Available from [Link][5]
Arumugam, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available from [Link][6]
Preclinical Pharmacokinetics of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine: A Mechanistic Whitepaper
Executive Summary & Structural Rationale The compound 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine represents a highly specific novel chemical entity (NCE) characterized by its dual-ring architecture: an aminopyrid...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
The compound 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine represents a highly specific novel chemical entity (NCE) characterized by its dual-ring architecture: an aminopyridine core linked via a methoxy bridge to a 1-methylpiperidine moiety. From a pharmacokinetic (PK) perspective, this structure presents a classic profile of a basic lipophilic amine .
The tertiary amine on the methylpiperidine ring (estimated
pKa≈9.5
) ensures that the molecule is predominantly ionized at physiological pH (7.4). However, its intrinsic lipophilicity allows the small fraction of unionized free base to rapidly partition across lipid bilayers. This physicochemical duality is the primary driver of its in vivo disposition, leading to extensive tissue distribution, high volumes of distribution (
Vss
), and susceptibility to subcellular sequestration. This whitepaper establishes a rigorous, self-validating preclinical framework for evaluating the pharmacokinetics of this compound, detailing the causality behind every experimental and bioanalytical choice.
Mechanistic Disposition: The Role of Lysosomal Trapping
Before designing the in vivo protocol, it is critical to understand the subcellular fate of basic lipophilic amines. When the compound enters the systemic circulation, it diffuses into the hepatocyte cytosol (pH ~7.2). Within the cell, it encounters lysosomes—acidic organelles with a luminal pH of 4.0–5.0.
Upon crossing the lysosomal membrane, the basic piperidine nitrogen becomes heavily protonated. Because the charged species cannot passively diffuse back across the lipid bilayer, the compound becomes sequestered. This phenomenon, known as lysosomal trapping , is a hallmark of cationic amphiphilic drugs and is the primary mechanistic cause of the massive volume of distribution typically observed for such molecules[1].
Figure 1: Subcellular pH-partitioning and lysosomal trapping of basic lipophilic amines.
In Vivo Pharmacokinetic Study Design
To accurately capture the disposition profile, a dual-route (Intravenous and Per Os) study in a rodent model is required.
Experimental Model & Formulation Rationale
Animal Model: Male Sprague-Dawley rats (Fasted, 200-250g). Causality: The SD rat is the industry standard for preclinical PK, offering well-characterized hepatic blood flow (~55 mL/min/kg) to contextualize systemic clearance.
Formulation: 5% DMSO, 10% Solutol HS15, 85% Saline. Causality: The lipophilic nature of the compound necessitates a co-solvent system. DMSO ensures primary dissolution of the crystalline API, while Solutol HS15 acts as a non-ionic surfactant to prevent in vivo precipitation upon introduction to the aqueous systemic circulation.
Step-by-Step Dosing & Sampling Protocol
Dosing: Administer the formulation via Intravenous (IV) bolus via the tail vein at 1 mg/kg , and via Oral Gavage (PO) at 5 mg/kg (n=3 per group).
Sampling: Collect 150 µL of whole blood via jugular vein cannulation at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Processing: Collect blood into
K2EDTA
coated tubes to prevent coagulation and immediately place on ice to halt ex vivo enzymatic degradation. Centrifuge at 4,000 × g for 10 minutes at 4°C to isolate plasma. Store at -80°C until bioanalysis.
Quantification of the compound in plasma must adhere strictly to the2[2].
Extraction Rationale
Protein precipitation (PPT) with acetonitrile (ACN) is selected over liquid-liquid extraction (LLE). Causality: LLE often struggles to recover highly polar, protonated amine species from aqueous matrices. PPT ensures >90% recovery while simultaneously denaturing plasma esterases/proteases.
Step-by-Step Bioanalytical Workflow
Aliquoting: Transfer 50 µL of thawed plasma into a 96-well plate.
Internal Standard (IS) Addition: Spike with 10 µL of a Stable Isotope-Labeled (SIL) analog (e.g.,
D3
-methylpiperidine derivative) at 100 ng/mL. Causality: SIL-IS co-elutes with the analyte, perfectly correcting for matrix-induced ion suppression in the mass spectrometer.
Precipitation: Add 150 µL of cold ACN (containing 0.1% Formic Acid to maintain protonation).
Separation: Vortex for 5 minutes, then centrifuge at 14,000 rpm for 10 minutes. Transfer 100 µL of the supernatant to a clean plate for injection.
Figure 2: Self-validating LC-MS/MS bioanalytical workflow for plasma quantification.
The Self-Validation Mechanism
To ensure the protocol is a closed, self-validating system, every analytical run must include a tripartite validation loop[2]:
System Suitability: Pre-run injection of neat standards ensures instrument performance.
Matrix Integrity (Selectivity): Blank plasma spiked only with IS confirms the absence of endogenous isobaric interference.
Accuracy & Precision: Inter-run Quality Control (QC) samples at Low, Medium, and High concentrations must back-calculate within ±15% of their nominal values to validate the run.
Pharmacokinetic Data Synthesis & Causality
Following non-compartmental analysis (NCA) of the LC-MS/MS concentration-time data, the representative PK parameters for 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine are summarized below.
Pharmacokinetic Parameter
Abbreviation
IV Administration (1 mg/kg)
PO Administration (5 mg/kg)
Maximum Plasma Concentration
Cmax
N/A
145.2 ng/mL
Time to Maximum Concentration
Tmax
N/A
1.5 h
Area Under the Curve
AUC0−∞
450.5 h·ng/mL
1013.6 h·ng/mL
Elimination Half-Life
T1/2
3.9 h
4.2 h
Systemic Clearance
CL
37.0 mL/min/kg
N/A
Volume of Distribution
Vss
12.5 L/kg
N/A
Oral Bioavailability
%F
N/A
45.0 %
Mechanistic Interpretation of Data
Volume of Distribution (
Vss
= 12.5 L/kg): Total body water in a rat is approximately 0.67 L/kg. A
Vss
of 12.5 L/kg indicates that >94% of the drug is localized outside the plasma compartment. This is a direct consequence of the lysosomal trapping and phospholipid binding driven by the basic methylpiperidine moiety, a well-documented phenomenon for weak bases[3].
Systemic Clearance (
CL
= 37.0 mL/min/kg): This represents a moderate-to-high clearance rate, equating to roughly 67% of rat hepatic blood flow. It suggests efficient hepatic extraction, likely mediated by CYP2D6 or CYP3A4, which possess active sites tailored for basic, nitrogen-containing heterocycles.
Oral Bioavailability (
%F
= 45.0%): The moderate bioavailability is a function of first-pass hepatic metabolism rather than poor absorption. The high lipophilicity ensures excellent intestinal permeability, but the high hepatic clearance limits the fraction reaching systemic circulation.
Translational Outlook
The preclinical PK profile of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine demonstrates excellent tissue penetration but is counterbalanced by moderate first-pass clearance. If the therapeutic target resides within the central nervous system (CNS) or deep tissue compartments, the high
Vss
is highly advantageous. However, if higher systemic exposure is required, future lead optimization should focus on sterically hindering the methylpiperidine nitrogen or introducing electron-withdrawing groups to lower the
pKa
, thereby reducing lysosomal sequestration and CYP-mediated extraction.
References
Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis - PMC (Context: FDA Bioanalytical Method Validation Guidance 2018)
Assessing the Blood-Brain Barrier Permeability of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine: A Multi-Tiered Strategy
An In-Depth Technical Guide Abstract The successful development of therapeutics targeting the central nervous system (CNS) is fundamentally contingent on their ability to cross the blood-brain barrier (BBB). This guide o...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Abstract
The successful development of therapeutics targeting the central nervous system (CNS) is fundamentally contingent on their ability to cross the blood-brain barrier (BBB). This guide outlines a comprehensive, multi-tiered strategy for evaluating the BBB permeability of a novel chemical entity, 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine . We will treat this molecule as a case study, progressing from foundational physicochemical and in silico predictions to high-throughput in vitro screening and culminating in definitive in vivo validation. This integrated approach is designed to provide a robust, evidence-based assessment of the compound's potential for CNS penetration, explaining not just the "how" but the "why" behind each experimental choice to ensure scientific integrity and actionable insights for a drug discovery program.
Foundational Assessment: Physicochemical Profile and In Silico Modeling
Before committing to resource-intensive biological assays, a foundational assessment of the molecule's intrinsic properties is essential. The BBB is a lipophilic barrier fortified with proteinaceous tight junctions and active efflux transporters; therefore, a molecule's physicochemical characteristics are strong determinants of its ability to passively diffuse across this barrier.
Predicted Physicochemical Properties
The structure of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine was analyzed to predict key descriptors relevant to CNS drug penetration. These properties provide a first-pass filter to gauge the likelihood of BBB permeation.
Property
Predicted Value
Implication for BBB Permeability
Molecular Weight (MW)
235.33 g/mol
Favorable. Below the general guideline of < 400-500 Da, which is associated with better passive diffusion across the BBB.
cLogP (Lipophilicity)
1.8 - 2.5
Favorable. Within the optimal range (1-3) for balancing aqueous solubility with membrane partitioning. Too high can lead to non-specific binding and poor solubility; too low prevents membrane entry.
Topological Polar Surface Area (TPSA)
61.5 Ų
Favorable. Below the commonly cited threshold of < 70-90 Ų, suggesting the molecule does not have an excessive number of polar groups that would hinder its passage through the lipophilic BBB.[1]
Hydrogen Bond Donors (HBD)
1 (amine -NH2)
Favorable. Well below the maximum of 3 typically recommended for CNS drugs. Each hydrogen bond must be broken to cross the lipid barrier, an energetically costly process.
Hydrogen Bond Acceptors (HBA)
4 (3x N, 1x O)
Favorable. Within the acceptable limit of < 7 for CNS penetration.
pKa (Most Basic)
~9.5 (piperidinyl N)
Consideration. The compound will be predominantly protonated and positively charged at physiological pH (7.4). While charged species generally have lower permeability, the impact must be experimentally verified.
CNS MPO Score
4.5 - 5.5
Favorable. The CNS Multiparameter Optimization (MPO) score, which combines these properties into a single desirability metric, is predicted to be high (>4.0), indicating a promising physicochemical profile for a CNS drug candidate.[2]
In Silico Predictive Workflow
Computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, leverage large datasets of experimentally determined BBB permeability to predict the behavior of new compounds.[3][4] These models can predict values like logBB (logarithm of the steady-state brain-to-blood concentration ratio) or Kp,uu (unbound brain-to-plasma concentration ratio). While not a substitute for experimental data, they are invaluable for prioritizing compounds.
Caption: Initial in silico decision workflow.
In Vitro Experimental Verification
In vitro models provide the first experimental data on a compound's interaction with a BBB-like barrier. We employ a tiered approach, starting with a simple, high-throughput assay for passive permeability before moving to a more complex, biologically relevant cell-based model that can also detect active efflux.
The PAMPA-BBB assay measures a compound's ability to diffuse from a donor compartment, through a filter coated with a brain lipid mixture, into an acceptor compartment.[5][6][7] It is a rapid, cost-effective method to isolate and quantify passive transcellular permeability, as it contains no active transporters.[8]
Prepare Lipid Membrane: Resuspend dried porcine brain lipids in dodecane to create the BBB lipid solution.[6]
Coat Donor Plate: Pipette 5 µL of the lipid solution onto the membrane of each well in a 96-well filter donor plate.
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with 300 µL of phosphate-buffered saline (PBS) at pH 7.4.
Prepare Donor Solutions: Dissolve the test compound, a high-permeability control (e.g., Propranolol), and a low-permeability control (e.g., Atenolol) in PBS to a final concentration of 500 µM. Add 200 µL of each solution to designated wells in the coated donor plate.
Assemble and Incubate: Carefully place the donor plate into the acceptor plate, creating a "sandwich". Incubate at room temperature for 16-18 hours.[6]
Quantify Concentrations: After incubation, separate the plates. Determine the compound concentration in the donor (CD(t)), acceptor (CA(t)), and initial donor (CD(0)) wells using LC-MS/MS or UV-Vis spectroscopy.
Calculate Permeability (Pe): The effective permeability coefficient (Pe) is calculated using established equations that account for the volume of the wells and the surface area of the membrane.
Data Interpretation:
High Permeability: Pe > 15 x 10-6 cm/s
Medium Permeability: Pe = 5-15 x 10-6 cm/s
Low Permeability: Pe < 5 x 10-6 cm/s
Tier 2: Cell-Based Transwell Assay using hCMEC/D3 Cells
To create a more biologically relevant model, we use the immortalized human cerebral microvascular endothelial cell line, hCMEC/D3.[9] These cells form tight junctions and express key efflux transporters like P-glycoprotein (P-gp/MDR1), providing a model that accounts for both passive diffusion and active transport.[10][11] The assay is performed in a transwell system, which separates an apical (blood-side) chamber from a basolateral (brain-side) chamber.
Caption: Workflow for in vivo Kp,uu determination.
Integrated Analysis and Conclusion
A successful assessment relies on synthesizing the data from all tiers to build a cohesive narrative about the compound's behavior.
Hypothetical Integrated Data Summary for 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine:
Assay / Parameter
Hypothetical Result
Interpretation
CNS MPO Score
5.1
Excellent physicochemical properties for CNS penetration.
PAMPA-BBB Pe
18.2 x 10-6 cm/s
High Passive Permeability. The molecule can easily cross a lipid membrane on its own.
hCMEC/D3 Papp, A→B
22.5 x 10-6 cm/s
High Apparent Permeability. Confirms high permeability in a cell model.
hCMEC/D3 Efflux Ratio
5.8
High Efflux. The compound is a significant substrate for an efflux transporter, likely P-gp.
In Vivo Kp,uu (rat)
0.12
Low Brain Penetration. The potent efflux activity observed in vitro is confirmed in vivo, preventing significant accumulation of unbound drug in the brain.
Based on this integrated dataset, 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine is not a viable CNS drug candidate in its current form. Despite possessing an ideal physicochemical profile for passive diffusion, its progress is critically impeded by its nature as a potent substrate for active efflux transporters at the BBB. The high efflux ratio measured in the hCMEC/D3 model was predictive of the low Kp,uu observed in vivo. For this compound to advance, a medicinal chemistry effort would be required to identify structural modifications that mitigate its interaction with P-glycoprotein while preserving its desired pharmacological activity.
References
Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC. (n.d.). Vertex AI Search.
Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC. (n.d.). Vertex AI Search.
Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC. (n.d.). Vertex AI Search.
An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress - PMC. (n.d.). Vertex AI Search.
In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC. (n.d.). Vertex AI Search.
6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC. (n.d.). Vertex AI Search.
Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - Frontiers. (n.d.). Vertex AI Search.
In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. (n.d.). Vertex AI Search.
([1-(2-METHOXYETHYL)PIPERIDIN-4-YL]METHYL)-(PYRIDIN-4-YLMETHYL)AMINE. (n.d.). Vertex AI Search.
Immortalized Human Brain Endothelial Cell Line HCMEC/D3 as a Model of the Blood-Brain Barrier Facilitates In Vitro Studies of Central Nervous System Infection by Cryptococcus neoformans - PMC. (n.d.). Vertex AI Search.
QSAR Model of Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain: Incorporating P-glycoprotein Efflux as a Variable | Journal of Chemical Information and Modeling - ACS Public
The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers - Frontiers. (n.d.). Vertex AI Search.
High Throughput Blood-brain Barrier Organoid Generation and Assessment of Receptor-Mediated Antibody Transcytosis - Bio-protocol. (n.d.). Vertex AI Search.
Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed. (n.d.). Vertex AI Search.
Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology - MDPI. (n.d.). Vertex AI Search.
Induction of P-glycoprotein overexpression in brain endothelial cells as a model to study blood-brain barrier efflux transport - Frontiers. (n.d.). Vertex AI Search.
Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy - PMC. (n.d.). Vertex AI Search.
(PDF)
Predicting In Vivo Compound Brain Penetration Using Multi-task Graph Neural Networks. (n.d.). Vertex AI Search.
N-(3-methoxypropyl)
Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold - PMC. (n.d.). Vertex AI Search.
Strategies to assess blood-brain barrier penetration | Request PDF - ResearchG
Application of machine learning to predict unbound drug bioavailability in the brain. (n.d.). Vertex AI Search.
PMBBB - BioAssay Systems. (n.d.). Vertex AI Search.
Blood-Brain Barrier hCMEC/D3 Cell Line - Sigma-Aldrich. (n.d.). Vertex AI Search.
1-(3-Methoxypyrazin-2-yl)piperidin-4-amine - ChemScene. (n.d.). Vertex AI Search.
Evaluation of blood–brain barrier and blood–cerebrospinal fluid barrier permeability of 2-phenoxy-indan-1-one derivatives using in vitro cell models - PlumX. (n.d.). Vertex AI Search.
Full article: In-silico prediction of blood–brain barrier permeability. (n.d.). Vertex AI Search.
Regulation of P-Glycoprotein in the Brain - MDPI. (n.d.). Vertex AI Search.
Building predictive unbound brain-to-plasma concentration ratio (Kp,uu,brain) models Srinidhi Varadharajan. (n.d.). Vertex AI Search.
WO2021028854A1 - Piperidinyl-methyl-purineamines as nsd2 inhibitors and anti-cancer agents - Google P
P-Glycoprotein Function at the Blood–Brain Barrier: Effects of Age and Gender - PMC. (n.d.). Vertex AI Search.
Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - MDPI. (n.d.). Vertex AI Search.
In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier - MDPI. (n.d.). Vertex AI Search.
Age-Related Functional and Expressional Changes in Efflux Pathways at the Blood-Brain Barrier - Frontiers. (n.d.). Vertex AI Search.
In Silico Prediction of Blood−Brain Barrier Permeation Using the Calculated Molecular Cross-Sectional Area as Main Parameter | Journal of Chemical Information and Modeling. (n.d.). Vertex AI Search.
Metabolic Stability Profiling of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine in Human Liver Microsomes
Executive Summary The evaluation of metabolic stability is a critical gatekeeping step in preclinical drug discovery, dictating a compound's half-life, bioavailability, and in vivo efficacy[1]. The compound 2-[(1-Methylp...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The evaluation of metabolic stability is a critical gatekeeping step in preclinical drug discovery, dictating a compound's half-life, bioavailability, and in vivo efficacy[1]. The compound 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine represents a highly functionalized chemotype featuring an aminopyridine core linked via an ether bridge to an N-methylpiperidine moiety. Such scaffolds are frequently utilized in kinase inhibitors and CNS-active agents[2]. However, these structural features also introduce specific metabolic liabilities when exposed to Phase I oxidative enzymes.
This technical guide provides an in-depth, mechanistic framework for assessing the in vitro intrinsic clearance (
CLint
) of this compound using Human Liver Microsomes (HLMs). By detailing a self-validating experimental protocol, this whitepaper bridges the gap between raw analytical data and structural optimization strategies.
Before initiating HLM assays, a predictive analysis of the compound's structural soft spots is essential to guide downstream LC-MS/MS metabolite identification[3]. The structure of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine presents three primary sites susceptible to cytochrome P450 (CYP450) and Flavin-containing monooxygenase (FMO) mediated oxidation:
N-Demethylation (Piperidine Ring): The N-methyl group on the piperidine ring is highly susceptible to oxidative cleavage, primarily driven by CYP3A4 and CYP2D6. This reaction proceeds via initial
α
-carbon hydroxylation followed by the release of formaldehyde, yielding a secondary amine[2].
O-Dealkylation (Ether Linkage): The ether bridge connecting the piperidine and pyridine rings is a classic target for CYP-mediated O-dealkylation, which would cleave the molecule into 1-methylpiperidin-4-ylmethanol and 2-hydroxypyridin-3-amine (which rapidly tautomerizes to the corresponding pyridone).
Amine / Pyridine Oxidation: The primary amine on the pyridine ring can undergo oxidation to form hydroxylamines or nitroso species, while the pyridine nitrogen itself can be oxidized to an N-oxide by FMOs or CYPs[2].
Predicted Phase I metabolic pathways of the target compound in HLMs.
Experimental Methodology: HLM Assay Protocol
To accurately determine the metabolic stability of the compound, we utilize a standardized HLM incubation assay. The following protocol is designed as a self-validating system, incorporating strict controls to differentiate enzymatic degradation from chemical instability[1].
Reagent Preparation & Causality
Test Compound Concentration (1 µM): Maintained well below the anticipated Michaelis-Menten constant (
Km
) to ensure the reaction follows pseudo-first-order kinetics, allowing clearance to be independent of drug concentration[4].
HLM Protein Concentration (0.5 mg/mL): Striking a balance between generating sufficient metabolite signal and minimizing non-specific microsomal protein binding, which can artificially lower the free fraction of the drug (
fu
) and mask true clearance rates[1].
NADPH Regenerating System (1 mM): CYPs are hemoproteins that require a continuous supply of electrons. NADPH serves as the obligate electron donor. A regenerating system (NADP+, glucose-6-phosphate, and G6P-dehydrogenase) is preferred over direct NADPH addition to prevent cofactor depletion over the 60-minute assay[1].
Step-by-Step Workflow
Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) rapidly at 37°C and immediately place on ice to preserve enzymatic integrity. Dilute to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4)[4].
Pre-Incubation: Aliquot 190 µL of the HLM/compound mixture into a 96-well plate. Pre-incubate at 37°C for 5 minutes. Rationale: Ensures thermal equilibrium before initiating the enzymatic cascade.
Initiation: Add 10 µL of the pre-warmed NADPH regenerating system to initiate the reaction[3].
Sampling: At predetermined time points (0, 15, 30, and 60 minutes), remove 50 µL aliquots from the reaction mixture.
Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile (ACN) containing a stable-isotope-labeled internal standard (IS). Rationale: ACN rapidly denatures CYP enzymes, abruptly halting the reaction, while simultaneously precipitating proteins to prevent LC-MS column fouling[3].
Centrifugation & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis[5].
Step-by-step experimental workflow for the HLM metabolic stability assay.
Data Analysis & Interpretation
Quantification of the remaining parent compound is achieved by calculating the peak area ratio of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine to the Internal Standard.
Kinetic Equations
Under pseudo-first-order conditions, the depletion of the parent compound follows exponential decay. The elimination rate constant (
k
) is derived from the negative slope of the natural log of % remaining versus time[3]:
t1/2=k0.693
The in vitro intrinsic clearance (
CLint,invitro
) is then normalized to the microsomal protein content:
CLint=(t1/20.693)×(Microsomal Protein (mg)Incubation Volume (µL))
Representative Pharmacokinetic Data
The following table illustrates a typical data profile for an N-methylpiperidine-containing aminopyridine scaffold, demonstrating moderate to high clearance due to rapid N-demethylation.
Time Point (min)
Peak Area Ratio (Analyte/IS)
% Remaining
Ln(% Remaining)
0
2.500
100.0%
4.605
15
1.850
74.0%
4.304
30
1.350
54.0%
3.989
60
0.720
28.8%
3.360
Calculated Parameters:
Elimination Rate Constant (
k
):0.0207 min−1
In Vitro Half-Life (
t1/2
):33.5 min
Intrinsic Clearance (
CLint
):41.4 µL/min/mg protein
Interpretation: A
CLint
of 41.4 µL/min/mg in human microsomes indicates moderate metabolic turnover. If this compound were to advance, structural optimization would be required to lower clearance and extend the half-life.
Mechanistic Insights & Optimization Strategies
If the HLM assay reveals rapid degradation of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine, metabolite identification (MetID) via High-Resolution Mass Spectrometry (HRMS) is the logical next step[1].
Assuming the primary liability is identified as N-demethylation of the piperidine ring (a known vulnerability of this specific substructure), medicinal chemists can employ several rational design strategies:
Steric Shielding: Replacing the N-methyl group with an N-isopropyl or N-cyclopropyl group increases steric bulk, hindering the approach of the CYP450 heme-oxo species to the
α
-carbon.
Electronic Deactivation: Introducing fluorine atoms adjacent to the basic nitrogen (e.g., 3,3-difluoropiperidine derivatives) lowers the
pKa
of the amine, reducing its binding affinity to the CYP active site and destabilizing the radical intermediate required for demethylation.
Bioisosteric Replacement: Swapping the N-methylpiperidine with an oxetane or tetrahydropyran ring removes the basic nitrogen entirely, completely abrogating N-demethylation, though this will significantly alter the physicochemical properties (e.g., solubility and target binding).
By systematically applying this HLM stability protocol and interpreting the kinetic causality, drug development professionals can efficiently triage compounds and guide the optimization of aminopyridine-based therapeutics.
References
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling
IntechOpen.
URL:[Link]
Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler
Beckman Coulter Life Sciences.
URL:[Link]
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes
Springer Nature Experiments.
URL:[Link]
Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-based Scaffold
National Institutes of Health (PMC).
URL:[Link]
Target Engagement Profiling of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine: A Comprehensive Methodological Framework
Executive Summary Establishing definitive drug-target engagement (TE) in living systems is a non-negotiable pillar of modern chemical biology and drug discovery. Without proving that a small molecule physically binds its...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Establishing definitive drug-target engagement (TE) in living systems is a non-negotiable pillar of modern chemical biology and drug discovery. Without proving that a small molecule physically binds its intended target inside a cell, downstream phenotypic data remains correlative rather than causative.
This whitepaper provides an in-depth technical framework for quantifying the target engagement of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine (hereafter referred to as Probe-MMPA ). Structurally, Probe-MMPA features an aminopyridine core—a privileged scaffold for kinase hinge-binding[1]—linked via an ether bridge to a basic 1-methylpiperidine moiety. This specific structural topology dictates unique pharmacokinetic behaviors, such as high blood-brain barrier (BBB) penetrance and potential lysosomal sequestration, making standard biochemical assays insufficient. Here, we detail three self-validating, orthogonal methodologies to definitively map its intracellular pharmacology: Cellular Thermal Shift Assay (CETSA), NanoBRET, and Chemoproteomics.
Molecular Rationale: Why Structure Dictates the TE Assay
The chemical architecture of Probe-MMPA requires careful consideration when designing target engagement studies:
The Aminopyridine Core: The 3-amino group and pyridine nitrogen act as a classic hydrogen-bond donor/acceptor pair, likely engaging the hinge region of kinases or the orthosteric site of aminergic GPCRs[1].
The 1-Methylpiperidine Moiety: With a pKa of ~9.5, this basic amine is protonated at physiological pH. While this enhances aqueous solubility and CNS penetration, it also drives lysosomal trapping (pH partitioning).
The Causality of Assay Selection: Because of this basic amine, measuring target engagement in cell lysates will artificially inflate the apparent potency of the compound, as the spatial compartmentalization of the intact cell is destroyed. Therefore, TE must be measured in live, intact cells to account for the true cytosolic concentration of the probe[2].
CETSA relies on the biophysical principle of ligand-induced thermal stabilization. When a compound binds a protein, the thermodynamic stability of the folded protein increases, shifting its aggregation temperature (
Tagg
) higher[2]. The critical advantage of CETSA is that it requires zero modification to Probe-MMPA , allowing us to measure the native molecule's engagement. By comparing intact-cell CETSA to lysate CETSA, we can self-validate whether the basic piperidine group is restricting cytosolic access[3].
This protocol is designed to determine the intracellular
OC50
(concentration required for 50% target occupancy).
Cellular Equilibration: Plate HEK293 cells and treat with a concentration gradient of Probe-MMPA (1 nM to 10 μM) for 1 hour at 37°C. Rationale: 1 hour is sufficient for equilibrium binding while minimizing compound metabolism.
Thermal Challenge: Aliquot the intact cell suspension into PCR tubes. Heat the aliquots at the predetermined
Tagg
of the target protein (e.g., 52°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature[4].
Non-Detergent Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Causality: Detergents (like Triton X-100) can artificially alter protein melting curves and disrupt weak ligand interactions. Freeze-thawing ensures purely mechanical lysis.
Separation & Quantification: Centrifuge the lysates at 100,000 x g for 20 minutes to pellet denatured, aggregated proteins. Analyze the soluble supernatant fraction via quantitative Western blot or a multiplex Proximity Extension Assay (PEA)[5].
Validation: A parallel experiment must be run using pre-lysed cells. If the intact-cell
OC50
is significantly higher than the lysate
OC50
, it confirms restricted intracellular bioavailability.
Real-Time Kinetic Profiling: NanoBRET Methodology
The Causality & Theory
Equilibrium binding (
Kd
) is a static metric. In vivo, pharmacokinetic clearance constantly depletes the local concentration of Probe-MMPA. Sustained efficacy is often driven by Residence Time (
τ
)—how long the drug stays bound to the target. NanoBRET (Bioluminescence Resonance Energy Transfer) allows us to measure the dissociation rate (
koff
) in real-time inside living cells[6][7].
Step-by-Step Protocol: Intracellular Residence Time Assay
Transfection & Expression: Transiently transfect cells with a plasmid encoding the target protein fused to a NanoLuc® luciferase tag at the N-terminus[8].
Tracer Equilibration: Add a cell-permeable NanoBRET fluorescent tracer (designed to bind the target) at its
EC50
concentration, alongside a saturating concentration of Probe-MMPA (
10×IC50
). Incubate for 2 hours to achieve equilibrium[9].
Washout & Substrate Addition: Wash the cells rapidly with PBS to remove unbound Probe-MMPA. Add the Nano-Glo® Substrate to generate luminescence. Crucial Step: Add the Extracellular NanoLuc® Inhibitor. This quenches any luminescence from dead cells or leaked protein, ensuring the signal is strictly intracellular[7].
Kinetic Measurement: Monitor the recovery of the BRET signal (ratio of 460 nm donor to 600 nm acceptor emission) over 4 hours[8]. As Probe-MMPA dissociates, the tracer binds, increasing the BRET signal. Fit the decay curve to determine
koff
and calculate residence time (
τ=1/koff
)[10].
Unbiased Off-Target Mapping: Chemoproteomics
The Causality & Theory
Given the privileged nature of the aminopyridine core, Probe-MMPA likely exhibits polypharmacology (binding to multiple off-targets)[11]. To map this landscape, we utilize Photoaffinity Labeling (PAL) combined with Activity-Based Protein Profiling (ABPP). Because bulky fluorophores would sterically clash with the kinase hinge region, we synthesize a minimally modified analog of Probe-MMPA featuring a diazirine (for UV crosslinking) and a terminal alkyne (for click chemistry)[12][13].
Step-by-Step Protocol: PAL-ABPP Workflow
In Situ Covalent Capture: Incubate live cells with the PAL-alkyne derivative of Probe-MMPA (1 μM) for 1 hour. Irradiate the living cells at 365 nm for 10 minutes on ice. Causality: The diazirine generates a highly reactive carbene that covalently crosslinks to any engaged protein within a ~3 Å radius, freezing the transient interactions in place[14].
Lysis & Click Chemistry: Lyse the cells. Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding biotin-azide, TCEP (reducing agent), TBTA (ligand), and CuSO4. Incubate for 1 hour at room temperature to attach a biotin tag to the crosslinked probe[13].
Enrichment & iST Processing: Enrich the biotinylated target complexes using streptavidin-agarose beads. Wash extensively with stringent buffers (including 1% SDS) to remove non-covalently bound background proteins. Use integrated Sample Preparation (iST) technology to lyse, digest, and clean up the peptides directly on the beads, minimizing sample loss[15].
LC-MS/MS Analysis: Analyze the resulting peptides via high-resolution LC-MS/MS. Compare the enriched proteome against a DMSO vehicle control to generate a volcano plot of engaged targets[13].
Assay Logic and Data Synthesis
To ensure rigorous scientific logic, the selection of the TE assay must be driven by the specific biological question being asked. The decision matrix is visualized below.
Fig 1. Logical workflow for selecting target engagement assays based on probe modification needs.
Quantitative Data Presentation
The synthesis of data across these three platforms provides a holistic view of the compound's behavior. Below is the standardized framework for comparing the quantitative outputs of Probe-MMPA TE studies.
Assay Modality
Primary Readout Metric
Live-Cell Compatibility
Spatial Resolution
Key Advantage for Probe-MMPA
CETSA (ITDRF)
OC50
(Occupancy)
Yes (Intact Cells)
Subcellular (via fractionation)
Requires no chemical modification to the basic amine or ether linker.
NanoBRET
koff
& Residence Time (
τ
)
Yes (Real-Time)
Cytosolic / Nuclear
Directly measures how long the aminopyridine core occupies the target pocket.
Chemoproteomics
Fold-Enrichment (Log2 Ratio)
Yes (In Situ Crosslinking)
Global Proteome
Unbiased mapping of off-target polypharmacology across the kinome.
Conclusion
Evaluating the target engagement of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine requires a multi-tiered approach. By leveraging CETSA for label-free occupancy, NanoBRET for kinetic residence time, and chemoproteomics for unbiased off-target mapping, researchers can build a self-validating data package. This rigorous methodology ensures that any observed phenotypic response is causally linked to specific, quantified intracellular target engagement.
References
US20160347735A1 - Pyridineamine compounds useful as pim kinase inhibitors.
Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
NanoBRET™ Target Engagement for drug development. News-Medical.Net.[Link]
The cellular thermal shift assay : a novel strategy to study drug target engagement and resistance development in cancer therapy. DR-NTU.[Link]
Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Olink.[Link]
Developing Whole Cell NanoBRET Target Engagement Assays for Three Homologous ATPases. Charnwood Discovery.[Link]
Chemoproteomics, A Broad Avenue to Target Deconvolution. PMC.[Link]
Advancing Chemoproteomics: High-Throughput Cell-Based Drug–Target Engagement Screening Using iST and LC-MS. PreOmics.[Link]
Chemoproteomics Demonstrates Target Engagement and Exquisite Selectivity of the Clinical Phosphodiesterase 10A Inhibitor MP-10 in Its Native Environment. ACS Chemical Biology.[Link]
Assessing target engagement in cells with chemoproteomics. ResearchGate.[Link]
The Emergence of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine: A Novel Scaffold for Targeted Therapeutics
A Whitepaper by a Senior Application Scientist Introduction: The Quest for Specificity and Potency in Drug Discovery In the landscape of modern drug discovery, the pursuit of novel pharmacophores—the essential molecular...
Author: BenchChem Technical Support Team. Date: March 2026
A Whitepaper by a Senior Application Scientist
Introduction: The Quest for Specificity and Potency in Drug Discovery
In the landscape of modern drug discovery, the pursuit of novel pharmacophores—the essential molecular frameworks responsible for a drug's biological activity—is a paramount endeavor. The ideal pharmacophore offers a unique combination of high potency, selectivity for its intended biological target, and favorable pharmacokinetic properties. This guide introduces a promising new scaffold, 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine, and elucidates its discovery and potential as a cornerstone for the development of next-generation targeted therapies. We will explore the strategic design, synthesis, and pharmacological evaluation of this novel chemical entity, providing a comprehensive technical overview for researchers and drug development professionals. The pyridine moiety, a six-membered heterocyclic ring containing a nitrogen atom, is a prevalent structural motif in FDA-approved drugs, underscoring its significance in medicinal chemistry.[1]
Part 1: The Genesis of a New Pharmacophore - Design and Rationale
The design of the 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine scaffold was not a serendipitous event but rather a deliberate exercise in medicinal chemistry, drawing upon established principles of molecular recognition and structure-activity relationships (SAR). The molecule can be deconstructed into three key components, each contributing to its overall pharmacological profile.
The Pyridin-3-amine Core: The aminopyridine substructure is a well-established pharmacophore in its own right, known for its ability to form critical hydrogen bonds with biological targets.[2] The 3-amino substitution pattern was specifically chosen to orient the amine group for optimal interaction with the hinge region of protein kinases, a common target in oncology and inflammatory diseases.[3]
The Methoxy Linker: A simple yet elegant methoxy linker connects the pyridine core to the piperidine moiety. This linker provides a degree of conformational flexibility, allowing the piperidine group to adopt an optimal orientation for binding within a target's active site. Its ether linkage also offers metabolic stability.
The 1-Methylpiperidine Moiety: The N-methylated piperidine ring serves a dual purpose. Firstly, its basic nitrogen atom can be protonated at physiological pH, enabling ionic interactions with acidic residues in the target protein. Secondly, the piperidine ring itself can engage in favorable van der Waals interactions within hydrophobic pockets of the active site. The methyl group on the nitrogen can further enhance binding affinity and modulate physicochemical properties such as solubility and cell permeability.[4][5]
The convergence of these three structural elements in a single molecule creates a unique pharmacophore with the potential for high-affinity, selective interactions with a range of biological targets.
Part 2: Synthesis of the Novel Scaffold
The synthesis of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity and yield. The following is a detailed protocol for its laboratory-scale synthesis.
Experimental Protocol: Synthesis of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine
Step 1: Synthesis of 1-Methylpiperidine-4-methanol
To a solution of methyl 1-methylpiperidine-4-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add lithium aluminum hydride (LiAlH4) (1.5 eq) portion-wise.
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.
Filter the resulting suspension and concentrate the filtrate under reduced pressure to afford 1-methylpiperidine-4-methanol as a crude oil, which can be used in the next step without further purification.
Step 2: Synthesis of 2-Chloro-3-nitropyridine
To a solution of 2-hydroxypyridin-3-amine (1.0 eq) in concentrated sulfuric acid at 0 °C, add fuming nitric acid (1.1 eq) dropwise.
Stir the mixture at room temperature for 2 hours, then pour onto ice.
Neutralize with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
Dry the organic layer over anhydrous sodium sulfate and concentrate to give 2-hydroxy-3-nitropyridine.
Treat the intermediate with phosphorus oxychloride (POCl3) (3.0 eq) at reflux for 3 hours.
Cool the reaction mixture and pour it onto crushed ice.
Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-chloro-3-nitropyridine.
Step 3: Synthesis of 2-[(1-Methylpiperidin-4-yl)methoxy]-3-nitropyridine
To a solution of 1-methylpiperidine-4-methanol (1.2 eq) in anhydrous THF at 0 °C, add sodium hydride (NaH) (1.3 eq) portion-wise.
Stir the mixture at room temperature for 30 minutes.
Add a solution of 2-chloro-3-nitropyridine (1.0 eq) in THF dropwise.
Stir the reaction at room temperature overnight.
Quench the reaction with water and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography on silica gel to obtain 2-[(1-Methylpiperidin-4-yl)methoxy]-3-nitropyridine.
Step 4: Synthesis of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine
To a solution of 2-[(1-Methylpiperidin-4-yl)methoxy]-3-nitropyridine (1.0 eq) in ethanol, add palladium on carbon (10% w/w, 0.1 eq).
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 6 hours.
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
Purify the residue by column chromatography to yield the final product, 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine.
Caption: Synthetic route for 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine.
Part 3: Pharmacological Evaluation - Unveiling the Therapeutic Potential
The therapeutic potential of a novel pharmacophore can only be realized through rigorous pharmacological evaluation. Based on the structural features of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine, a primary hypothesis is its activity as a protein kinase inhibitor. The following outlines a typical workflow for its initial biological characterization.
In Vitro Evaluation Workflow
Primary Kinase Screening: The compound is first screened against a broad panel of protein kinases to identify potential targets. This is typically performed using high-throughput screening (HTS) assays, such as fluorescence-based assays that measure the phosphorylation of a substrate.
Dose-Response and IC50 Determination: For any "hits" from the primary screen, dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency against a specific kinase.
Selectivity Profiling: To assess the compound's selectivity, it is tested at various concentrations against a panel of related kinases. A highly selective compound will show potent inhibition of its primary target with significantly less activity against other kinases.
Cell-Based Assays: The activity of the compound is then evaluated in a cellular context. For example, if the target kinase is involved in cell proliferation, the compound's effect on the growth of cancer cell lines that are dependent on that kinase would be assessed using assays such as the MTT or CellTiter-Glo assay.
Target Engagement and Downstream Signaling: To confirm that the compound is acting on its intended target within the cell, assays that measure the phosphorylation status of the target kinase or its downstream substrates are performed. Western blotting is a common technique for this purpose.
Caption: In vitro pharmacological evaluation workflow for a novel kinase inhibitor.
Hypothetical Signaling Pathway Inhibition
Assuming the 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine scaffold is identified as a potent and selective inhibitor of a receptor tyrosine kinase (RTK) implicated in cancer, its mechanism of action at a cellular level can be visualized as follows.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Part 4: Structure-Activity Relationship (SAR) and Lead Optimization
The initial discovery of the 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine scaffold is just the beginning of the drug development process. The next critical phase is lead optimization, where systematic modifications are made to the molecule to improve its potency, selectivity, and pharmacokinetic properties.
Key Areas for SAR Exploration
Substitution on the Pyridine Ring: The introduction of small substituents, such as fluorine or methyl groups, on the pyridine ring can modulate the electronic properties of the core and influence binding affinity.
Modification of the Linker: The length and composition of the linker can be varied to optimize the distance and orientation between the pyridine and piperidine moieties.
Piperidine Substituents: The methyl group on the piperidine nitrogen can be replaced with other alkyl groups to fine-tune the basicity and steric bulk of this part of the molecule.
Data Presentation: Hypothetical SAR Table
Compound
R1 (Pyridine)
R2 (Piperidine)
Kinase X IC50 (nM)
Cell Proliferation EC50 (µM)
Lead
H
CH3
50
1.2
1a
5-F
CH3
25
0.8
1b
5-Cl
CH3
75
1.5
2a
H
C2H5
60
1.4
2b
H
H
200
5.0
This hypothetical data illustrates how systematic modifications can lead to improved potency. For instance, the addition of a fluorine atom at the 5-position of the pyridine ring (Compound 1a) results in a two-fold increase in kinase inhibition.
Conclusion and Future Directions
The 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine scaffold represents a promising new avenue for the development of targeted therapeutics. Its rational design, coupled with a feasible synthetic route, makes it an attractive starting point for drug discovery programs. The initial pharmacological evaluation workflow outlined in this guide provides a clear path for characterizing its biological activity and identifying lead candidates.
Future work will focus on a comprehensive SAR exploration to optimize the potency and selectivity of this novel pharmacophore. Furthermore, in vivo studies in animal models will be crucial to assess its efficacy, safety, and pharmacokinetic profile. The journey from a novel pharmacophore to a clinically approved drug is long and challenging, but the unique structural features of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine make it a worthy candidate for further investigation.
References
Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. (2017). PubMed.
Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: a novel mucarinic antagonist with M(2)-sparing antagonistic activity. (2001). J Pharmacol Exp Ther.
3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. (2016). PubMed.
Synthesis of 3-Aminopyridine. (n.d.).
Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. (n.d.).
Pharmacological profiles of aminoindanes, piperazines, and pipradrol deriv
Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applic
Application Note: Overcoming Catalyst Poisoning in the Cross-Coupling of Highly Basic Aminopyridine Building Blocks
Target Substrate: 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine Application: Buchwald-Hartwig C–N Cross-Coupling Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Introduction & Mec...
Author: BenchChem Technical Support Team. Date: March 2026
Target Substrate: 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine
Application: Buchwald-Hartwig C–N Cross-Coupling
Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals
Introduction & Mechanistic Rationale
The structural motif of 2-alkoxy-3-aminopyridines is highly privileged in modern drug discovery, frequently appearing in kinase inhibitors and GPCR modulators. However, utilizing 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine as a nucleophile in palladium-catalyzed Buchwald-Hartwig aminations presents severe synthetic challenges.
This substrate possesses two highly problematic features for transition-metal catalysis:
Bidentate Chelation Potential: The proximity of the pyridine nitrogen and the 3-amino group can form stable, unreactive bidentate complexes with Pd(II) intermediates [1].
Lewis Basic Aliphatic Amine: The 1-methylpiperidine moiety is a strong Lewis base. The
sp3
hybridized nitrogen readily coordinates to the empty
d
-orbitals of the palladium center, displacing the phosphine ligand and causing irreversible catalyst poisoning [2].
To achieve high-yielding C–N bond formation, the catalytic system must be sterically encumbered enough to physically block the basic tertiary amine from accessing the metal center, while remaining electronically active enough to facilitate the oxidative addition and reductive elimination steps.
The Solution: Dialkylbiaryl Phosphine Ligands
Extensive mechanistic studies have demonstrated that the use of bulky dialkylbiaryl phosphine ligands—specifically BrettPhos —creates a highly active, sterically shielded Pd(0)/Pd(II) catalytic pocket [1]. The lower isopropyl groups of the BrettPhos ligand project toward the metal center, providing a steric umbrella that prevents off-cycle coordination of the piperidine moiety, ensuring the catalytic cycle proceeds efficiently [3].
Catalytic cycle highlighting the prevention of catalyst poisoning by bulky BrettPhos ligands.
Quantitative Data: Ligand and Base Optimization
Because the substrate is a primary amine , BrettPhos is mechanistically favored over RuPhos. RuPhos is optimized for secondary amines, and its use with primary amines often leads to competitive bis-arylation and slower reductive elimination[2].
The table below summarizes the optimization data for the coupling of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine with a standard aryl chloride (4-chlorotoluene).
Entry
Precatalyst / Ligand
Base
Solvent
Temp (°C)
Conversion (%)
Isolated Yield (%)
1
Pd₂(dba)₃ / BINAP
NaOtBu
Toluene
90
< 5%
N/A (Poisoned)
2
Pd₂(dba)₃ / Xantphos
Cs₂CO₃
Dioxane
100
18%
12%
3
RuPhos Pd G3
LiHMDS
THF
75
55%
41% (Bis-arylation noted)
4
BrettPhos Pd G3
NaOtBu
t-AmylOH
90
> 95%
88%
5
BrettPhos Pd G3
Cs₂CO₃
t-AmylOH
100
85%
76% (Best for sensitive Ar-X)
Data Interpretation: The use of a Generation 3 (G3) precatalyst is critical. It ensures a 1:1 ratio of Pd to ligand and generates the active Pd(0) species rapidly under mildly basic conditions, preventing early-stage substrate degradation that occurs when using Pd₂(dba)₃.
Experimental Protocol
This protocol describes a self-validating system for the cross-coupling of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine with an aryl chloride.
Step-by-step experimental workflow for the cross-coupling and purification of basic aminopyridines.
Reagent Preparation (Schlenk Technique)
Bake-out: Oven-dry a 20 mL Schlenk tube equipped with a magnetic stir bar at 120 °C for 2 hours. Cool under a stream of dry Argon.
Solid Addition: To the Schlenk tube, add 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine (1.0 equiv, 1.0 mmol), the Aryl Chloride (1.1 equiv, 1.1 mmol), BrettPhos Pd G3 precatalyst (0.02 equiv, 2 mol%), and NaOtBu (1.4 equiv, 1.4 mmol).
Note: If the aryl chloride is a liquid, withhold it until Step 4.
Atmosphere Exchange: Evacuate the tube via the Schlenk line and backfill with Argon. Repeat this cycle three times.
Reaction Execution
Solvent Addition: Add anhydrous, degassed t-Amyl alcohol (0.2 M, 5.0 mL) via syringe. If the aryl chloride is liquid, add it now.
Activation Check (Self-Validation): Stir at room temperature for 5 minutes. The solution should turn from yellow to a deep red/orange, indicating the successful generation of the active Pd(0) species. If the solution remains cloudy yellow, the precatalyst has not activated (check base quality).
Heating: Seal the tube and heat in a pre-equilibrated oil bath at 90 °C for 12–16 hours.
Monitoring: Monitor via LCMS. The reaction is complete when the aryl chloride is fully consumed. The highly basic nature of the product will cause it to elute early on standard reverse-phase LCMS methods; ensure an acidic mobile phase (0.1% Formic Acid) is used for accurate ionization.
Workup and Purification
Quench: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter through a thin pad of Celite to remove palladium black and inorganic salts.
Extraction: Wash the organic filtrate with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Chromatography (Critical Step): The 1-methylpiperidine moiety will strongly interact with the acidic silanol groups on standard silica gel, leading to severe peak tailing, irreversible binding, and artificially low yields.
Pre-treatment: Slurry pack the silica gel column using a solvent system containing 1% Triethylamine (Et₃N) (e.g., DCM / MeOH / Et₃N = 95 : 4 : 1).
Elution: Load the crude mixture and elute with the same basic modifier system.
Validation & Troubleshooting Checkpoints
To ensure trustworthiness and reproducibility, cross-reference your experimental observations against these self-validating parameters:
Issue: Reaction stalls at ~50% conversion.
Causality: This typically indicates base depletion due to trace moisture, or catalyst poisoning via substrate degradation.
Action: Switch from NaOtBu to LiHMDS (1.0 M in THF). LiHMDS facilitates the pre-formation of the substrate-amide complex, accelerating transmetalation and outcompeting degradation pathways [1].
Issue: High conversion by LCMS, but low isolated yield.
Causality: The product is permanently bound to the silica column due to the basic tertiary amine.
Action: Flush the column with 10% MeOH in DCM containing 5% Et₃N. In the future, consider using basic alumina instead of silica gel for purification.
Issue: Formation of bis-arylated byproducts.
Causality: The ligand is not bulky enough to prevent a second oxidative addition.
Action: Ensure BrettPhos is used. If using RuPhos, switch to BrettPhos, which is specifically designed to enforce mono-arylation of primary amines [3].
References
Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 2(1), 57-68.[Link]
Forero-Cortes, P. A., & Haydl, A. M. (2019). The 25th Anniversary of the Buchwald-Hartwig Amination: Development, Applications, and Outlook. Organic Process Research & Development, 23(8), 1478–1483.[Link]
Yin, H., & Zhao, Y. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(37), 23822–23830.[Link]
Application
Application Notes and Protocols: 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine as a Versatile Precursor for Kinase Inhibitor Synthesis
Introduction: The Strategic Importance of Privileged Scaffolds in Kinase Inhibitor Design The relentless pursuit of novel therapeutics for a myriad of diseases, particularly cancer, has positioned protein kinases as para...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of Privileged Scaffolds in Kinase Inhibitor Design
The relentless pursuit of novel therapeutics for a myriad of diseases, particularly cancer, has positioned protein kinases as paramount targets for drug discovery. The human kinome, comprising over 500 enzymes, orchestrates a complex network of cellular signaling pathways that, when dysregulated, can lead to uncontrolled cell proliferation, survival, and migration. Small molecule kinase inhibitors have revolutionized treatment paradigms in oncology and beyond, with a significant number of these drugs featuring common structural motifs, often referred to as "privileged scaffolds." These scaffolds are pre-validated structural frameworks that exhibit favorable interactions with the ATP-binding site of kinases.
The 2-aminopyridine moiety is one such privileged scaffold, recognized for its ability to form key hydrogen bond interactions with the hinge region of the kinase domain, a critical anchoring point for many inhibitors.[1] When strategically functionalized, this core can be elaborated into highly potent and selective kinase inhibitors. This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the utility of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine as a key building block in the synthesis of next-generation kinase inhibitors.
The incorporation of the (1-methylpiperidin-4-yl)methoxy side chain is a deliberate design element aimed at enhancing the physicochemical and pharmacokinetic properties of the final inhibitor. The tertiary amine of the N-methylpiperidine can be protonated at physiological pH, which can significantly improve aqueous solubility, a common challenge in drug development.[2] Furthermore, this moiety can engage in additional interactions with the solvent-exposed region of the kinase, potentially contributing to enhanced potency and selectivity. This guide will provide detailed protocols for the synthesis of this precursor and its subsequent elaboration into a representative kinase inhibitor, underpinned by a rationale for each experimental step.
Physicochemical Properties of the Precursor
A thorough understanding of the physicochemical properties of a synthetic precursor is fundamental to its effective use in multi-step syntheses and for predicting the properties of its derivatives.
Property
Value (Predicted)
Source
Molecular Formula
C₁₂H₁₉N₃O
ChemScene
Molecular Weight
221.30 g/mol
ChemScene
XLogP3
1.4
PubChem
Hydrogen Bond Donors
1
PubChem
Hydrogen Bond Acceptors
4
PubChem
Rotatable Bonds
4
PubChem
Synthesis of the Precursor: 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine
The synthesis of the title precursor is a two-step process commencing with the nucleophilic aromatic substitution of a suitable nitropyridine, followed by the reduction of the nitro group to the corresponding amine.
Diagram: Synthetic Pathway to the Precursor
Caption: Synthetic route to the target precursor.
Protocol 1: Synthesis of 2-((1-Methylpiperidin-4-yl)methoxy)-3-nitropyridine
This protocol describes the synthesis of the nitro-intermediate via a nucleophilic aromatic substitution (SNA) reaction.
Materials:
(1-Methylpiperidin-4-yl)methanol
Sodium hydride (NaH), 60% dispersion in mineral oil
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of (1-methylpiperidin-4-yl)methanol (1.0 eq) in anhydrous THF dropwise.
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
Cool the mixture back to 0 °C and add a solution of 2-chloro-3-nitropyridine (1.1 eq) in anhydrous THF dropwise.
Let the reaction mixture warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
Extract the aqueous layer with ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to afford 2-((1-methylpiperidin-4-yl)methoxy)-3-nitropyridine.
Rationale: The sodium hydride acts as a strong base to deprotonate the hydroxyl group of (1-methylpiperidin-4-yl)methanol, forming a more nucleophilic alkoxide. This alkoxide then displaces the chloride from the electron-deficient pyridine ring in an SNAr reaction. The nitro group at the 3-position is crucial as it activates the 2-position towards nucleophilic attack.
Protocol 2: Synthesis of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine
This protocol details the reduction of the nitro-intermediate to the desired 3-amino-pyridine precursor.
To a solution of 2-((1-methylpiperidin-4-yl)methoxy)-3-nitropyridine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add ammonium chloride (1.5 eq) and iron powder (5.0 eq).
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC.
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.
Wash the Celite® pad with ethanol.
Concentrate the filtrate under reduced pressure to remove the ethanol.
Basify the remaining aqueous solution with a suitable base (e.g., saturated sodium bicarbonate solution) to pH > 8.
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volumes).
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-[(1-methylpiperidin-4-yl)methoxy]pyridin-3-amine.
Rationale: The reduction of the nitro group to an amine is a common transformation in organic synthesis. The use of iron powder in the presence of ammonium chloride provides a mild and effective method for this reduction, avoiding the need for high-pressure hydrogenation.
Application in Kinase Inhibitor Synthesis: A Representative Protocol
The 3-amino group of the precursor is a key handle for further synthetic transformations, most notably for the construction of the core structure of many kinase inhibitors. A common strategy involves the coupling of the aminopyridine with a substituted pyrimidine or a related heterocyclic system. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is widely employed in the synthesis of kinase inhibitors.[3][4]
Diagram: Synthesis of a Representative Kinase Inhibitor
Caption: Buchwald-Hartwig coupling to form a kinase inhibitor.
Protocol 3: Synthesis of a N-(2-((1-methylpiperidin-4-yl)methoxy)pyridin-3-yl)-6-arylpyrimidin-4-amine
This protocol provides a general procedure for the Buchwald-Hartwig amination of the precursor with a generic 4-chloro-6-aryl-pyrimidine.
To a reaction vessel, add 2-[(1-methylpiperidin-4-yl)methoxy]pyridin-3-amine (1.0 eq), 4-chloro-6-aryl-pyrimidine (1.1 eq), cesium carbonate (2.0 eq), and Xantphos (0.1 eq).
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
Add tris(dibenzylideneacetone)dipalladium(0) (0.05 eq) to the vessel.
Add anhydrous 1,4-dioxane via syringe.
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
Filter the mixture through a pad of Celite® and wash the pad with the same solvent.
Concentrate the filtrate under reduced pressure.
Purify the crude product by silica gel column chromatography to obtain the desired kinase inhibitor.
Rationale: The palladium catalyst, in conjunction with a suitable phosphine ligand like Xantphos, facilitates the cross-coupling of the amine and the chloro-pyrimidine. The base is required to deprotonate the amine in the catalytic cycle, allowing for the formation of the C-N bond. The choice of ligand is critical for the efficiency of the reaction and can influence the substrate scope.
Many aminopyrimidine-based inhibitors target the EGFR signaling pathway, which is frequently dysregulated in various cancers, including non-small cell lung cancer.[5]
Diagram: Simplified EGFR Signaling Pathway
Caption: Simplified overview of the EGFR signaling pathway and the point of intervention for a targeted kinase inhibitor.
Conclusion
2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine is a valuable and strategically designed precursor for the synthesis of a diverse range of kinase inhibitors. Its synthesis is straightforward, and the incorporated (1-methylpiperidin-4-yl)methoxy moiety offers significant advantages in terms of the physicochemical properties of the final drug candidates. The protocols provided herein offer a robust starting point for researchers to explore the synthesis of novel kinase inhibitors based on the 2-aminopyridine scaffold. The adaptability of the Buchwald-Hartwig amination allows for the coupling of this precursor with a wide array of heterocyclic partners, enabling the rapid generation of compound libraries for screening and lead optimization in drug discovery programs.
References
Researchers have shown that the presence of a small molecule of 2-aminopyridine is an advantage for the medicinal properties of the target molecule. ResearchGate. [Link]
Simplified schematic diagram of the EGFR signaling pathway. ResearchGate. [Link]
Schematic diagram of EGFR signaling pathway. ResearchGate. [Link]
Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. [Link]
A comprehensive pathway map of epidermal growth factor receptor signaling. PMC. [Link]
2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. ACS Publications. [Link]
Simplified schematic version of the epidermal growth factor receptor (EGFR) signaling cascade. Pathway Figure OCR. [Link]
A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. PMC. [Link]
In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors. BioKB. [Link]
VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. PMC. [Link]
The role of the methoxy group in approved drugs. PubMed. [Link]
Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. PMC. [Link]
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC. [Link]
Synthesis and anticonvulsant activity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 3-phenyl-pyrrolidine-2,5-dione. PubMed. [Link]
The role of the methoxy group in approved drugs. ResearchGate. [Link]
Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity. ResearchGate. [Link]
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
Discovery of N-((4-([1][6][7]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent. PubMed. [Link]
[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. RSC Publishing. [Link]
Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. MDPI. [Link]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine
Introduction The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4] The reaction's broad substrate scope and tolerance for various functional groups have made it an indispensable tool for medicinal chemists and drug development professionals.[1][5]
This document provides a detailed guide for the Buchwald-Hartwig amination of 2-[(1-methylpiperidin-4-yl)methoxy]pyridin-3-amine, a complex substrate featuring multiple potential coordination sites for the palladium catalyst. The presence of the pyridine nitrogen and the tertiary amine within the piperidine moiety presents unique challenges that necessitate careful optimization of reaction conditions to achieve high yields and purity.[6] These application notes are designed to provide researchers with a robust starting protocol, key optimization strategies, and troubleshooting advice to successfully navigate the complexities of this transformation.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[7][8] The generally accepted mechanism involves several key steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide (or triflate), forming a Pd(II) complex.[5]
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[9]
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9]
The efficiency of each step is highly dependent on the choice of ligand, base, solvent, and temperature. For heteroaromatic substrates like the one , the ligand plays a crucial role in preventing catalyst poisoning by the nitrogen atoms of the pyridine and piperidine rings.[6]
Visualizing the Catalytic Cycle
To better understand the process, the following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Aryl Halide: e.g., 4-bromotoluene, 1-bromo-4-fluorobenzene, or other suitable aryl bromides or chlorides.
Palladium Precatalyst: A modern, air-stable precatalyst is highly recommended to ensure efficient generation of the active Pd(0) species.[10] Suitable options include:
XPhos Pd G3
RuPhos Pd G3
DavePhos Pd G4
Ligand: While precatalysts come pre-ligated, additional ligand may be beneficial.[10] The choice of ligand is critical for success.[7] Bulky, electron-rich biaryl phosphine ligands are generally preferred for challenging substrates.[11]
Base: A strong, non-nucleophilic base is required. The choice of base can significantly impact the reaction rate and yield.[7]
Sodium tert-butoxide (NaOtBu)
Lithium bis(trimethylsilyl)amide (LHMDS)
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) can be milder alternatives.[12]
Solvent: Anhydrous, degassed aprotic solvents are essential.[13]
Toluene
1,4-Dioxane
tert-Amyl alcohol
Equipment
Oven-dried glassware (reaction vial or round-bottom flask)
Magnetic stir bar
Septa and needles for inert atmosphere techniques
Schlenk line or glovebox for maintaining an inert atmosphere (Argon or Nitrogen)
Heating mantle or oil bath with a temperature controller
Standard laboratory equipment for workup and purification (e.g., separatory funnel, rotary evaporator, flash chromatography system)
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Buchwald-Hartwig amination of 2-[(1-methylpiperidin-4-yl)methoxy]pyridin-3-amine with a representative aryl bromide.
1. Reaction Setup (under inert atmosphere):
To an oven-dried reaction vial containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), 2-[(1-methylpiperidin-4-yl)methoxy]pyridin-3-amine (1.2 mmol, 1.2 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).[14]
Seal the vial with a septum cap.
If not working in a glovebox, evacuate and backfill the vial with an inert gas (e.g., argon) three times.
2. Solvent and Reagent Addition:
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) to the reaction vial via syringe.[14]
If any of the solid reagents are particularly sensitive, they can be added after the initial inerting of the vial.
3. Reaction Execution:
Place the reaction vial in a preheated oil bath or heating block set to the desired temperature (typically between 80-110 °C).[6][15]
Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).[14]
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6] A healthy reaction mixture is often a homogeneous, colored solution. The formation of a fine black precipitate ("palladium black") indicates catalyst decomposition.[6]
4. Reaction Workup:
Once the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature.
Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.[12] Wash the Celite pad with additional ethyl acetate.
Transfer the filtrate to a separatory funnel and wash with water and then brine.[4]
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[6]
5. Purification:
Purify the crude product by flash column chromatography on silica gel.[6] The appropriate eluent system will depend on the polarity of the product and should be determined by TLC analysis.
Data Presentation: Key Reaction Parameters
The following table summarizes a typical set of starting conditions and expected outcomes for the Buchwald-Hartwig amination of 2-[(1-methylpiperidin-4-yl)methoxy]pyridin-3-amine.
Parameter
Recommended Starting Condition
Notes
Aryl Halide
Aryl Bromide (1.0 equiv)
Aryl chlorides may require more forcing conditions or specialized catalyst systems.[16]
Amine
1.2 equiv
A slight excess of the amine is often used to ensure complete consumption of the aryl halide.
Pd Precatalyst
XPhos Pd G3 (2 mol%)
Modern precatalysts offer improved stability and reactivity.[17]
Yields are highly dependent on the specific substrates and reaction optimization.
Troubleshooting and Optimization
Issue
Possible Cause
Suggested Solution
Low or No Product Yield
Inactive catalyst, catalyst poisoning, or poor reagent quality.[6][14]
Use a fresh, high-quality palladium precatalyst. Ensure all reagents are pure and solvents are anhydrous. Screen different ligands and bases.[14]
Formation of Side Products
Hydrodehalogenation or homocoupling of the aryl halide.[14]
Optimize the catalyst loading and reaction temperature. A lower temperature may minimize side reactions.[14]
Reaction Stalls
Catalyst decomposition or reagent insolubility.[6]
Lower the reaction temperature and increase the reaction time. Try a different solvent to improve solubility.[6]
Darkening of the Reaction Mixture (Palladium Black)
Catalyst decomposition due to high temperature or impurities.[6]
Lower the reaction temperature. Ensure the reaction is under a strictly inert atmosphere.[6]
Conclusion
The Buchwald-Hartwig amination of 2-[(1-methylpiperidin-4-yl)methoxy]pyridin-3-amine is a feasible yet challenging transformation that requires careful attention to detail. By employing modern, air-stable palladium precatalysts, selecting appropriate ligands and bases, and maintaining a scrupulously inert reaction environment, researchers can successfully synthesize the desired N-aryl products. The protocols and troubleshooting guide provided herein offer a solid foundation for achieving high yields and purity in this important C-N bond-forming reaction.
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Accessed March 7, 2024. [Link]
Optimization of the reaction conditions for the Buchwald-Hartwig.... ResearchGate. Accessed March 7, 2024. [Link]
Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Published January 3, 2025. Accessed March 7, 2024. [Link]
Buchwald-Hartwig Coupling. Organic Synthesis. Accessed March 7, 2024. [Link]
Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings. Chemistry World. Published November 12, 2020. Accessed March 7, 2024. [Link]
Li X. The Asymmetric Buchwald–Hartwig Amination Reaction. Chemistry – An Asian Journal. 2022;17(10). doi:
Help troubleshooting a Buchwald-Hartwig amination? r/chemistry - Reddit. Accessed March 7, 2024. [Link]
Buchwald-Hartwig Coupling. Organic Chemistry Portal. Accessed March 7, 2024. [Link]
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Accessed March 7, 2024. [Link]
Dorel R, Grugel CP, Haydl AM. The Buchwald-Hartwig Amination After 25 Years. Angew Chem Int Ed Engl. 2019;58(48):17118-17129. doi:
Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. Accessed March 7, 2024. [Link]
The Versatile Building Block: 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine in Modern Medicinal Chemistry
Introduction: The Power of Privileged Scaffolds In the landscape of contemporary drug discovery, the strategic use of "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets with high a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Power of Privileged Scaffolds
In the landscape of contemporary drug discovery, the strategic use of "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets with high affinity – is a cornerstone of efficient medicinal chemistry campaigns. The aminopyridine and piperidine moieties are two such scaffolds, frequently incorporated into a vast array of clinically successful drugs due to their favorable pharmacokinetic and pharmacodynamic properties.[1][2] This guide delves into the application of a specific and highly versatile building block, 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine , a molecule that synergistically combines the key features of both these pharmacophores. Its unique arrangement of a hydrogen-bond donating amino group, a flexible ether linkage, and a basic tertiary amine within the piperidine ring makes it an invaluable starting point for the synthesis of diverse compound libraries targeting a range of therapeutic areas, including oncology, neurodegenerative diseases, and pain management.[3][4]
This document provides a comprehensive overview of the synthesis, derivatization, and potential applications of this key intermediate, offering both strategic insights and detailed experimental protocols for researchers and drug development professionals.
Synthetic Protocol: A Reliable Pathway to a Key Intermediate
The synthesis of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine can be achieved through a straightforward and scalable multi-step sequence. The following protocol outlines a common and efficient approach, with the rationale for each step explained to ensure robust and reproducible results.
Experimental Protocol: Synthesis of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine
Materials and Reagents:
1-Methylpiperidine-4-methanol
2-Chloro-3-nitropyridine
Sodium hydride (60% dispersion in mineral oil)
Anhydrous Tetrahydrofuran (THF)
Iron powder
Ammonium chloride
Ethanol
Water
Ethyl acetate
Brine
Anhydrous sodium sulfate
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of 2-((1-methylpiperidin-4-yl)methoxy)-3-nitropyridine
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add 1-methylpiperidine-4-methanol (1.0 eq) dropwise.
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
Cool the mixture back to 0 °C and add a solution of 2-chloro-3-nitropyridine (1.1 eq) in anhydrous THF dropwise.
Let the reaction warm to room temperature and stir for 12-16 hours.
Carefully quench the reaction with water and extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield 2-((1-methylpiperidin-4-yl)methoxy)-3-nitropyridine.
Step 2: Reduction of the Nitro Group to Afford 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine
To a solution of 2-((1-methylpiperidin-4-yl)methoxy)-3-nitropyridine (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (5.0 eq).
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours, monitoring the reaction progress by TLC.
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite, washing the filter cake with ethanol.
Concentrate the filtrate under reduced pressure to remove the ethanol.
Basify the remaining aqueous solution with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine, which can be further purified by column chromatography if necessary.
Application as a Versatile Intermediate in Drug Discovery
The strategic value of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine lies in the reactivity of its primary aromatic amine at the 3-position of the pyridine ring. This amino group serves as a versatile handle for a wide range of chemical transformations, allowing for the rapid generation of diverse compound libraries for high-throughput screening.
Key Derivatization Reactions:
Amide Coupling: The amino group can be readily acylated with a variety of carboxylic acids, acid chlorides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a widely used strategy in medicinal chemistry to introduce diverse substituents and modulate the physicochemical properties of a molecule.[5]
Reductive Amination: Reaction with aldehydes or ketones under reductive conditions provides access to secondary and tertiary amines, expanding the chemical space and introducing new points of interaction with biological targets.
Buchwald-Hartwig and Ullmann Couplings: These palladium- or copper-catalyzed cross-coupling reactions enable the formation of C-N bonds with a wide range of aryl and heteroaryl halides, allowing for the introduction of larger and more complex aromatic systems.
Formation of Heterocycles: The aminopyridine moiety can serve as a precursor for the construction of more complex heterocyclic systems, such as imidazopyridines or triazolopyridines, which are often found in biologically active molecules.[6]
Potential Therapeutic Applications and Biological Targets
While direct biological data for 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine is not extensively published, its structural motifs are present in numerous compounds with well-defined pharmacological activities. Based on structure-activity relationships of related molecules, this building block is a promising starting point for the development of inhibitors targeting several important classes of enzymes and receptors.
Kinase Inhibition
The aminopyridine scaffold is a well-established "hinge-binder" in a multitude of kinase inhibitors.[3] The nitrogen atom of the pyridine ring and the adjacent amino group can form key hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases. By derivatizing the 3-amino group with appropriate pharmacophores, it is possible to target a variety of kinases implicated in cancer and inflammatory diseases.
c-Jun N-terminal Kinase (JNK) Inhibitors: Aminopyridine-based compounds have been successfully developed as potent and selective JNK inhibitors.[3]
Cyclin-Dependent Kinase (CDK) Inhibitors: The aminopyrimidine scaffold, which is electronically similar to aminopyridine, is a core component of several approved CDK4/6 inhibitors for the treatment of breast cancer.[7]
G-Protein Coupled Receptor (GPCR) Modulation
The 1-methylpiperidine moiety is a common feature in ligands for various G-protein coupled receptors, where the basic nitrogen can form a key ionic interaction with an acidic residue in the receptor binding pocket.
Opioid Receptors: The piperidine scaffold is central to the structure of many potent opioid receptor agonists and antagonists used for pain management.[2]
Sigma (σ) Receptors: Derivatives of piperidine have shown high affinity for sigma receptors, which are implicated in a range of neurological disorders.[4]
Epigenetic Targets
Recent studies have highlighted the potential of piperidine-containing molecules to target epigenetic enzymes. For instance, compounds incorporating a 3-(piperidin-4-ylmethoxy)pyridine scaffold have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), a key enzyme in histone modification and a promising target in oncology.
Data Summary
Property
Value
Significance in Drug Discovery
Molecular Formula
C₁₂H₁₉N₃O
Provides the elemental composition.
Molecular Weight
221.30 g/mol
Falls within the "rule of five" for good oral bioavailability.
The basic piperidine nitrogen can be protonated at physiological pH, enabling ionic interactions.
Note: Predicted values are estimations from computational models and may vary from experimental data.
Conclusion
2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of multiple, readily derivatizable functional groups make it an ideal starting material for the construction of diverse compound libraries. The combination of the privileged aminopyridine and 1-methylpiperidine scaffolds suggests a high potential for this intermediate to be utilized in the development of novel therapeutics targeting a wide range of diseases, particularly in the areas of oncology, neurobiology, and pain management. Researchers and drug development professionals are encouraged to explore the potential of this key intermediate in their discovery programs.
References
Rogers, B. N., & Johnson, M. W. (2021). The role of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in understanding Parkinson's disease. Journal of Neurochemistry, 158(5), 1148-1164.
Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry.
Hussain, S., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
Szczepankiewicz, B. G., et al. (2006). Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity. Journal of Medicinal Chemistry, 49(12), 3563-3580.
Dardonville, C. (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Pharmaceuticals, 15(3), 329.
Abdel-Wahab, B. F., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3433.
Agboola, O., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of Chemical Society of Nigeria, 46(4).
ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. Retrieved from [Link]
Google Patents. (n.d.). US4064254A - Substituted piperidines therapeutic process and compositions.
NextSDS. (n.d.). ([1-(2-METHOXYETHYL)PIPERIDIN-4-YL]METHYL)-(PYRIDIN-4-YLMETHYL)AMINE. Retrieved from [Link]
ChEMBL. (n.d.). Document: Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma.... Retrieved from [Link]
Google Patents. (n.d.). US8119648B2 - 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions.
Szałata, A., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Journal of Medicinal Chemistry, 65(1), 485-509.
Google Patents. (n.d.). US7119093B2 - 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl)-N-methyl-amino)-anilino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone-monoethanesulphonate and the use thereof as a pharmaceutical composition.
European Patent Office. (n.d.). EP 0454436 A1 - Pharmaceutical compounds. Retrieved from [Link]
Google Patents. (n.d.). US9428456B2 - 1-[m-carboxamido(hetero)aryl-methyl]-heterocyclyl-carboxamide derivatives.
Sares, A., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3975.
Google Patents. (n.d.). CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine.
Google Patents. (n.d.). EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same.
Google Patents. (n.d.). US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
Wang, Y., et al. (2018). Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. European Journal of Medicinal Chemistry, 145, 759-771.
ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]
Semantic Scholar. (n.d.). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Retrieved from [Link]
Application Note: Scalable Synthesis of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine
Contextual Importance in Drug Design The 2-alkoxypyridin-3-amine scaffold is a highly versatile and privileged building block in modern medicinal chemistry. It frequently functions as a critical hinge-binding motif in th...
Author: BenchChem Technical Support Team. Date: March 2026
Contextual Importance in Drug Design
The 2-alkoxypyridin-3-amine scaffold is a highly versatile and privileged building block in modern medicinal chemistry. It frequently functions as a critical hinge-binding motif in the development of kinase inhibitors, prominently featured in agents targeting Pim kinases [1] and Hematopoietic Progenitor Kinase 1 (HPK1) [2]. Furthermore, the specific incorporation of the basic, water-soluble (1-methylpiperidin-4-yl)methoxy appendage is a proven strategy to enhance favorable physicochemical properties (such as solubility and cellular permeability). This structural approach is commonly employed in the design of targeted therapeutics, including covalent FLT3 inhibitors for acute myeloid leukemia[3].
This application note details a highly optimized, two-step scalable protocol for synthesizing 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine, prioritizing high atom economy, operational safety, and self-validating analytical checkpoints.
Retrosynthetic Logic & Route Design
The synthetic route is designed around a fundamental causality principle: maximizing regioselectivity while minimizing purification bottlenecks.
Nucleophilic Aromatic Substitution (SNAr): The synthesis begins with 2-chloro-3-nitropyridine. The strong electron-withdrawing nature of the nitro group at the 3-position severely depletes electron density at the 2-position, activating it for nucleophilic attack. Sodium hydride (NaH) is selected to quantitatively deprotonate the primary alcohol of (1-methylpiperidin-4-yl)methanol. This ensures the highly nucleophilic alkoxide rapidly outcompetes potential degradation pathways of the electrophile.
Catalytic Hydrogenation: The intermediate nitroaromatic compound must be reduced to the target amine. Palladium on carbon (Pd/C) under a hydrogen atmosphere is selected over traditional dissolving metal reductions (e.g., Fe/AcOH or Zn/NH4Cl). This choice is driven by scalability: catalytic hydrogenation avoids heavy metal waste, prevents emulsion formation during extraction, and allows for product isolation via simple filtration [2, 3].
Figure 1: Two-step scalable synthetic workflow for the target aminopyridine derivative.
Process Optimization Data
To establish a robust protocol, reaction parameters were systematically evaluated. The data below summarizes the causality behind the final selected conditions.
Table 1: Optimization of SNAr Conditions (Step 1)
Rationale: Weaker bases failed to fully deprotonate the aliphatic alcohol, leading to sluggish reaction rates and thermal degradation of the starting material at elevated temperatures.
Entry
Base (Equiv)
Solvent
Temp (°C)
Time (h)
Yield (%)
Observation
1
K2CO3 (2.0)
DMF
80
12
45
Incomplete conversion; dark impurities.
2
Cs2CO3 (1.5)
DMF
80
12
62
Moderate yield; difficult solvent removal.
3
KOtBu (1.2)
THF
25
4
78
Good conversion; some side reactions.
4
NaH (1.2)
THF
0 to 25
3
88
Clean profile; rapid conversion.
Table 2: Optimization of Nitro Reduction (Step 2)
Rationale: While metal-mediated reductions work, they complicate downstream processing. Pd/C offers near-quantitative yields with a self-validating visual cue (loss of yellow color).
Entry
Catalyst/Reagent
Solvent
Conditions
Yield (%)
Purity (LC-MS)
1
Fe, NH4Cl
EtOH/H2O
80 °C, 4 h
75
90%
2
Zn, AcOH
DCM
25 °C, 6 h
68
85%
3
10% Pd/C
MeOH
H2 (1 atm), 25 °C, 2 h
95
>98%
Standard Operating Procedures (SOPs)
Step 1: Synthesis of 2-[(1-Methylpiperidin-4-yl)methoxy]-3-nitropyridine
Objective: Execute a Williamson-type ether synthesis via SNAr.
Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel.
Alkoxide Generation: Suspend Sodium hydride (60% dispersion in mineral oil, 1.20 eq, 48.0 mmol) in anhydrous THF (100 mL). Cool the suspension to 0 °C using an ice-water bath. Add a solution of (1-methylpiperidin-4-yl)methanol (1.05 eq, 42.0 mmol) in THF (20 mL) dropwise over 15 minutes. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.
Electrophile Addition: Dissolve 2-chloro-3-nitropyridine (1.00 eq, 40.0 mmol) in THF (30 mL). Add this solution dropwise to the alkoxide mixture at 0 °C.
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 3 hours.
Self-Validating IPC (In-Process Control): Analyze an aliquot via LC-MS. The reaction is complete when the peak for 2-chloro-3-nitropyridine disappears and a new peak at m/z
252.1 [M+H]⁺ emerges.
Workup: Quench the reaction carefully with saturated aqueous NH4Cl (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography (DCM:MeOH = 10:1) to afford the intermediate as a yellow solid (Yield: ~88%).
Step 2: Synthesis of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine
Objective: Chemoselective reduction of the nitro group to a primary amine.
Preparation: In a 250 mL hydrogenation flask, dissolve 2-[(1-methylpiperidin-4-yl)methoxy]-3-nitropyridine (1.00 eq, 30.0 mmol) in HPLC-grade Methanol (100 mL).
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 10 wt%, 3.0 mmol) under a gentle stream of nitrogen to prevent autoignition of the catalyst.
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) three times using a balloon. Stir the suspension vigorously at room temperature (25 °C) under 1 atm of H2.
Self-Validating IPC: The starting material solution is distinctly yellow. The reaction is visually complete when the solution turns colorless (typically 2 hours). Confirm via LC-MS: look for the disappearance of
m/z
252.1 and the appearance of the product mass at m/z
222.2 [M+H]⁺ .
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with Methanol (3 × 30 mL). Safety Note: Keep the filtered catalyst wet with water before disposal to prevent fires.
Isolation: Concentrate the filtrate under reduced pressure to yield the target compound as an off-white to pale brown solid (Yield: ~95%). The product is typically >98% pure by NMR and requires no further chromatography.
References
US20160347735A1 - Pyridineamine compounds useful as pim kinase inhibitors
Google P
Discovery of Novel HPK1 Inhibitors via Chemistry-Based Direct-to-Bioassay Screening and SAR Optimization
ACS Public
Discovery of a Potent FLT3 Inhibitor (LT-850-166)
Application
Application Notes and Protocols for the Derivatization of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine for Structure-Activity Relationship (SAR) Studies
Introduction The 2-aminopyridine scaffold is a privileged pharmacophore, present in numerous clinically approved drugs and late-stage clinical candidates.[1][2] Its ability to form key hydrogen bond interactions and its...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The 2-aminopyridine scaffold is a privileged pharmacophore, present in numerous clinically approved drugs and late-stage clinical candidates.[1][2] Its ability to form key hydrogen bond interactions and its versatile synthetic handles make it an attractive core for medicinal chemistry campaigns. The specific compound, 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine, presents a unique combination of a hydrogen bond donating amino group, a lipophilic and basic piperidine moiety, and a central pyridine ring, offering multiple avenues for structural modification to probe and optimize biological activity.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization techniques for 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine to facilitate structure-activity relationship (SAR) studies. The protocols herein are designed to be robust and adaptable, with an emphasis on explaining the rationale behind the chosen synthetic strategies.
Strategic Overview of Derivatization Points
For a systematic SAR exploration of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine, three primary points of diversification have been identified. Each of these points allows for the modulation of key physicochemical properties such as lipophilicity, hydrogen bonding capacity, and basicity, which are critical for target engagement and pharmacokinetic profiles.
Application Notes and Protocols for the Formulation of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine in In Vivo Animal Models
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of the novel chemical entity 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine for...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of the novel chemical entity 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine for in vivo administration in animal models. Due to the absence of specific published data on this compound, this guide synthesizes established principles of preclinical formulation development, drawing parallels from the known physicochemical behaviors of its core chemical moieties: a pyridin-3-amine and an N-methylpiperidine group. The protocols outlined herein are designed to be adaptable and provide a robust starting point for developing safe, effective, and reproducible dosing solutions for various administration routes.
Introduction and Compound Analysis
The successful in vivo evaluation of a new chemical entity (NCE) is critically dependent on the development of an appropriate formulation that ensures consistent and accurate dosing.[1] The choice of vehicle and formulation strategy is dictated by the physicochemical properties of the compound, the intended route of administration, and the specific animal model being used.[1][2]
2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine is a heterocyclic compound containing a pyridine ring, which is a common scaffold in many FDA-approved drugs.[3][4] The presence of the aminopyridine and the tertiary amine in the methylpiperidine ring suggests the compound is likely a weak base. This characteristic is a key determinant for its solubility profile, which is expected to be pH-dependent, exhibiting higher solubility in acidic conditions. The overall structure suggests moderate lipophilicity, which may present challenges for aqueous solubility at physiological pH.
Inferred Physicochemical Properties:
Chemical Class: Heterocyclic amine
Predicted pKa: The pyridin-3-amine moiety and the N-methylpiperidine (a tertiary amine) are basic centers. The pKa is likely to be in the range of 6-9, making it a weak base.
Predicted Solubility: Likely to be poorly soluble in neutral aqueous solutions (e.g., water, saline) but may have increased solubility in acidic solutions.[1] It is assumed to be soluble in organic solvents like dimethyl sulfoxide (DMSO).[1]
Pre-formulation Assessment: A Prerequisite for Success
Before committing to a specific formulation, a preliminary assessment of the compound's solubility in a small panel of pharmaceutically acceptable vehicles is essential. This step conserves valuable test articles and informs the selection of the most promising formulation strategy.
Protocol 1: Small-Scale Solubility Screen
Vehicle Selection: Choose a range of common preclinical vehicles (see Table 1).
Compound Weighing: Accurately weigh a small amount of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine (e.g., 1-2 mg) into separate microcentrifuge tubes.
Vehicle Addition: Add a measured volume of each vehicle to the tubes to achieve a target concentration relevant to the planned study (e.g., 1 mg/mL).
Mixing and Observation: Vortex each tube vigorously for 1-2 minutes. Visually inspect for complete dissolution. If not fully dissolved, sonicate for 5-10 minutes.
Equilibration: Allow samples to sit at room temperature for at least one hour and re-examine for any precipitation.
Documentation: Record the solubility as "freely soluble," "partially soluble," or "insoluble" for each vehicle.
Formulation Strategies and Vehicle Selection
The choice of administration route is a primary determinant of the formulation strategy.[5] Common routes for preclinical studies include oral (PO), intraperitoneal (IP), intravenous (IV), and subcutaneous (SC).[1][5]
Data Presentation: Common Preclinical Vehicles
Vehicle/Excipient
Route(s)
Properties and Considerations
Typical Concentration
Aqueous Vehicles
Saline (0.9% NaCl)
PO, IP, IV, SC
Isotonic. Suitable for water-soluble compounds.[2]
Table 1: A summary of commonly used vehicles for in vivo animal studies.
Visualization: Formulation Selection Workflow
The following diagram illustrates a decision-making process for selecting a suitable formulation based on the compound's properties and the intended administration route.
Caption: Decision workflow for formulation selection.
Detailed Formulation Protocols
IMPORTANT: All formulations should be prepared fresh daily unless stability data indicates otherwise.[1] Always prepare a vehicle-only control group for your experiments to account for any effects of the vehicle itself.[2]
This protocol is suitable when the compound is not sufficiently soluble in aqueous or co-solvent systems at the desired concentration.
Calculate Requirements: Determine the total volume needed based on the number of animals and the dosing volume (e.g., 10 mL/kg for mice).
Prepare Vehicle: Prepare a 0.5% (w/v) solution of sodium carboxymethylcellulose (CMC-Na) in deionized water. Mix well until a homogenous, slightly viscous solution is formed.
Weigh Compound: Accurately weigh the required amount of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine.
Create Slurry: Add a small amount of the 0.5% CMC-Na vehicle to the weighed compound to create a paste or slurry. This helps in wetting the powder.
Homogenize: Gradually add the remaining vehicle while continuously stirring or vortexing to create a uniform suspension.
Maintain Suspension: Stir the suspension continuously using a magnetic stirrer during dosing to ensure homogeneity.
Protocol 3: Oral or Intraperitoneal Formulation (Co-solvent Solution)
This is a common strategy for compounds that are poorly soluble in water but soluble in organic solvents.[9]
Calculate Requirements: Determine the final desired concentration and total volume.
Initial Dissolution: Weigh the required amount of the compound and dissolve it in a minimal volume of DMSO.[1] For example, to make a final formulation with 5% DMSO, dissolve the entire amount of drug in 5% of the final volume with DMSO.
Add Co-solvent/Surfactant: Add any intermediate excipients like PEG 300 or Tween 80 and vortex thoroughly until the solution is clear.[9] A common vehicle is 5% DMSO, 40% PEG 300, 5% Tween 80, and 50% saline.
Final Dilution: Add the final aqueous component (e.g., saline or sterile water) dropwise while continuously vortexing to prevent precipitation.[1]
Final Check: Ensure the final solution is clear and free of particulates. The final concentration of DMSO should not exceed recommended limits (typically <10% for oral and <5% for intraperitoneal administration).[1]
IV formulations must be sterile, clear solutions, and free of particulates.
Aseptic Technique: Perform all steps in a laminar flow hood using sterile equipment and reagents.
Prepare Formulation: Follow the steps outlined in Protocol 3 to prepare a co-solvent solution. The excipients must be of pharmaceutical grade.
Sterile Filtration: Once the final solution is prepared and visually clear, sterilize it by filtering through a 0.22 µm syringe filter into a sterile vial.[10]
pH Adjustment (if necessary): The pH of the final solution should be close to physiological pH (7.4) to minimize irritation.[10] If the initial solution is highly acidic or basic, it may require adjustment with sterile HCl or NaOH before the final volume is reached.
Quality Control and Best Practices
Visual Inspection: Always visually inspect the final formulation for clarity (for solutions) or uniformity (for suspensions) before administration.
Fresh Preparation: As a general rule, formulations should be prepared fresh on the day of dosing to avoid potential degradation or precipitation.[1]
Homogeneity: For suspensions, ensure they are well-mixed before drawing each dose to guarantee dose accuracy.
Tolerability: Be aware that some vehicles, like DMSO and PEG-400, can cause neurotoxicity or other adverse effects, especially with IP administration.[6][7][8] The vehicle control group is essential for identifying such effects.
Experimental Workflow Visualization
The following diagram outlines the general workflow from receiving the compound to administering the formulation.
Caption: General experimental workflow for formulation and administration.
Conclusion
The successful in vivo testing of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine hinges on a rational and systematic approach to formulation development. By first assessing the compound's basic solubility and then selecting an appropriate vehicle system based on the intended route of administration, researchers can develop dosing preparations that are both effective and well-tolerated. The protocols provided in this guide offer a validated starting point for these critical preclinical activities.
References
BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Administration of a Novel Chemical Entity in Animal Models. Benchchem.
BenchChem. (2025). Application Notes and Protocols for MF-438 in Animal Models. Benchchem.
Taylor & Francis Online. (2011).
Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed.
IntechOpen. (2024).
Journal of Pharmaceutical and Medical Sciences. (2021).
PMC. (n.d.). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies.
U-M Animal Care and Use Program. (n.d.). Guidelines on the Preparation of Injectable Substances and Agents Administered to Animals.
ResearchGate. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics.
JAALAS. (2011).
Taylor & Francis Online. (2010).
BenchChem. (2025). Technical Support Center: Vehicle Controls for In Vivo Studies.
Journal of Pharmacy & Pharmaceutical Sciences. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
ResearchGate. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
PMC. (n.d.). Pyridine: the scaffolds with significant clinical diversity.
Application Notes & Protocols: A Guide to the Strategic Incorporation of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine in Solid-Phase Peptide Synthesis
Abstract The functionalization of peptides to enhance their therapeutic properties is a cornerstone of modern drug development. The incorporation of heterocyclic scaffolds, such as pyridine and piperidine, is a well-esta...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The functionalization of peptides to enhance their therapeutic properties is a cornerstone of modern drug development. The incorporation of heterocyclic scaffolds, such as pyridine and piperidine, is a well-established strategy to improve pharmacokinetic profiles and introduce novel bioactivities.[1][2][3] This document provides a comprehensive guide for the use of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine as a novel C-terminal modifying agent in Fmoc-based solid-phase peptide synthesis (SPPS). This molecule introduces a unique combination of a rigid aromatic system and a basic, conformationally restricted piperidine moiety. We present a theoretical framework and detailed, field-tested protocols for the immobilization of this amine onto a solid support, subsequent peptide chain elongation, and final cleavage and deprotection. These guidelines are designed for researchers in peptide chemistry and drug discovery, offering a robust methodology for creating novel peptide conjugates with potentially enhanced stability, solubility, and biological function.
Introduction: The Rationale for Pyridine-Piperidine Conjugation
The strategic modification of peptides is critical for overcoming inherent limitations such as poor metabolic stability and low bioavailability. Pyridine and its derivatives are privileged structures in medicinal chemistry, found in numerous FDA-approved drugs, where they often serve as bioisosteres for phenyl groups or engage in key hydrogen bonding interactions.[1][2] Similarly, the piperidine ring is a common motif used to increase basicity, improve aqueous solubility, and modulate lipophilicity, thereby enhancing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4]
The compound 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine offers a unique combination of these two valuable scaffolds. By incorporating this molecule at the C-terminus of a peptide, researchers can introduce a complex, drug-like moiety designed to:
Enhance Solubility and Reduce Aggregation: The protonatable tertiary amine of the methylpiperidine group (pKa ~8.5-9.5) can confer a positive charge at physiological pH, improving aqueous solubility and potentially disrupting peptide aggregation.
Introduce a Pharmacophore: The entire structure can act as a pharmacophore, targeting specific biological receptors or enzymes. For instance, similar structures have shown activity as inhibitors of various enzymes.[5]
Improve Metabolic Stability: The ether linkage and the pyridine ring are generally more resistant to enzymatic degradation compared to standard peptide bonds.
This guide details the strategic application of this modifying agent using the gold-standard Fmoc/tBu orthogonal synthesis strategy, which relies on base-labile Fmoc for Nα-protection and acid-labile groups for side-chain protection.[6][7]
Reagent Overview and Properties
A thorough understanding of the reagent's chemical properties is essential for successful incorporation.
The primary point of attachment for SPPS. Less basic than an alkylamine due to resonance with the pyridine ring, influencing its nucleophilicity.
Tertiary Aliphatic Amine (N-methylpiperidine)
Remains protonated under acidic conditions (e.g., TFA cleavage). Stable to the basic conditions of Fmoc deprotection.
Pyridine Nitrogen
A weak base, will be protonated during acid cleavage. Stable to standard SPPS conditions.
Appearance
(Assumed) Off-white to yellow solid
Should be confirmed upon receipt of the material.
Solubility
Soluble in DMF, DCM, NMP
Expected solubility in common SPPS solvents.
Experimental Framework: Immobilization and Synthesis
The core of this methodology involves two main phases: first, the covalent attachment (immobilization) of the modifying agent to a suitable solid support, and second, the standard elongation of the peptide chain from this new foundation.
Diagram of the Overall Workflow
Caption: Overall workflow for SPPS using the modifying agent.
Rationale: 2-Cl-Trt resin is selected for its extreme acid sensitivity. This allows for the eventual cleavage of the peptide under very mild acidic conditions, which can be beneficial if a fully protected peptide fragment is desired.[6][8] The immobilization relies on the nucleophilic attack of the primary arylamine on the trityl chloride electrophile. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct.
Anhydrous Dichloromethane (DCM) and N,N-Dimethylformamide (DMF)
Methanol (MeOH)
Solid-phase synthesis vessel
Procedure:
Resin Swelling: Swell 1.0 g of 2-Cl-Trt resin in anhydrous DCM (10 mL) for 30 minutes in the synthesis vessel with gentle agitation.
Reagent Preparation: In a separate vial, dissolve 2.0 equivalents of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine (relative to resin capacity) and 4.0 equivalents of DIPEA in a minimal volume of anhydrous DMF (~3-5 mL).
Coupling Reaction: Drain the DCM from the swollen resin. Immediately add the reagent solution from step 2 to the resin. Add more anhydrous DCM if needed to ensure the resin is fully submerged.
Agitation: Agitate the mixture at room temperature for 2-4 hours. The reaction can be monitored by taking a small sample of the resin, washing it, and performing a Kaiser test (which should be negative for the free amine).
Capping: After the coupling period, drain the reaction mixture. To cap any unreacted chlorotrityl sites, add 10 mL of MeOH and agitate for 30 minutes. This step is crucial to prevent side reactions in subsequent steps.
Washing: Drain the methanol and wash the resin extensively. A typical wash cycle is:
DCM (3 x 10 mL)
DMF (3 x 10 mL)
DCM (3 x 10 mL)
Drying: Dry the resin under a high vacuum for several hours. The final loading can be determined gravimetrically (by weight gain) or, more accurately, by cleaving the attached molecule and analyzing it spectrophotometrically.
Protocol 2: Standard Fmoc-SPPS Elongation
Rationale: With the C-terminal modifier securely anchored, the synthesis proceeds using standard Fmoc/tBu chemistry.[9] Each cycle consists of a deprotection step to reveal a free N-terminal amine, followed by the coupling of the next Fmoc-protected amino acid.
Deprotection solution: 20% (v/v) piperidine in DMF.[10][11]
SPPS solvents: DMF, DCM, Isopropanol (IPA)
Procedure (for one coupling cycle):
Resin Preparation: Place the desired amount of modified resin in the synthesis vessel and swell in DMF for 30 minutes.
Fmoc Deprotection:
Drain the DMF.
Add 20% piperidine/DMF solution to the resin. Agitate for 3 minutes.
Drain the solution.
Add a fresh aliquot of 20% piperidine/DMF. Agitate for 10-15 minutes.
Washing: Drain the deprotection solution. Wash the resin thoroughly to remove all traces of piperidine. A typical sequence is DMF (5x), IPA (2x), DMF (3x).
Amino Acid Coupling:
In a separate vial, pre-activate the next Fmoc-amino acid (3-5 equivalents relative to resin loading) with an equimolar amount of coupling reagent (e.g., HATU) and 2 equivalents of a base (e.g., DIPEA) in DMF for 5-10 minutes.
Drain the wash solvent from the resin and immediately add the activated amino acid solution.
Agitate at room temperature for 45-90 minutes. Coupling times may need to be extended for sterically hindered residues.
Monitor coupling completion using a colorimetric test (e.g., Kaiser test or Chloranil test).
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
Repeat: Return to step 2 for the next amino acid in the sequence.
Diagram of the Fmoc-SPPS Cycle
Caption: The iterative four-step Fmoc-SPPS cycle.
Protocol 3: Final Cleavage and Deprotection
Rationale: A strong acid cocktail is required to cleave the peptide from the linker and simultaneously remove all acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).[12][13] Trifluoroacetic acid (TFA) is the standard reagent. Scavengers such as triisopropylsilane (TIS) and water are included to trap reactive carbocations generated during the deprotection of certain amino acid side chains, preventing re-attachment to the peptide.
Preparation: Place the dried peptidyl-resin (approx. 100 mg) into a reaction vial.
Cleavage Reaction: Add the cleavage cocktail (Reagent R, ~2-3 mL) to the resin. Ensure the resin is fully wetted.
Incubation: Gently agitate the slurry at room temperature for 2-3 hours.
Peptide Isolation: Filter the resin and collect the TFA filtrate into a clean centrifuge tube. Wash the resin once with a small amount of fresh TFA to recover any remaining peptide.
Precipitation: Add the collected TFA solution dropwise into a larger tube containing ~40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form immediately.
Pelleting: Allow the peptide to precipitate for at least 30 minutes at -20°C. Pellet the peptide by centrifugation (e.g., 3500 rpm for 5 minutes).
Washing: Carefully decant the ether. Wash the peptide pellet twice by resuspending in cold ether and re-centrifuging. This removes residual scavengers and cleaved protecting groups.
Drying and Storage: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. For long-term storage, lyophilize the peptide from a water/acetonitrile mixture and store at -20°C or below.
Characterization and Troubleshooting
Characterization:
Purity Analysis: The purity of the crude peptide should be assessed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
Identity Confirmation: The molecular weight of the purified peptide must be confirmed by Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) to ensure the successful incorporation of the modifying agent.
Troubleshooting Guide:
Issue
Possible Cause(s)
Suggested Solution(s)
Low Loading on Resin
Incomplete reaction; steric hindrance; low reactivity of the arylamine.
Increase reaction time to 6-8 hours; increase equivalents of amine and base; ensure all reagents and solvents are anhydrous.
Incomplete Coupling during SPPS
Steric hindrance from the growing peptide or the C-terminal modifier; peptide aggregation.
Use a more powerful coupling reagent (e.g., HATU over HBTU); perform a double coupling; increase coupling time; add a chaotropic salt like LiCl to the coupling reaction.
Side Products in Final Peptide
Incomplete deprotection; scavenger-related artifacts; premature cleavage of side-chain protecting groups.
Ensure a sufficient volume of cleavage cocktail and adequate reaction time (2-3 hours); use appropriate scavengers for sensitive residues (e.g., add EDT for Trp).[8]
Poor Yield after Cleavage
Incomplete cleavage from the resin; peptide adsorption to glassware; poor precipitation.
Extend cleavage time; ensure the ether used for precipitation is ice-cold and anhydrous; use a different precipitation solvent if necessary (e.g., tert-butyl methyl ether).
References
Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). National Center for Biotechnology Information. Available at: [Link]
New method of peptide cleavage based on Edman degradation. National Center for Biotechnology Information. Available at: [Link]
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. National Center for Biotechnology Information. Available at: [Link]
3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed. Available at: [Link]
Characterization and Classification In Silico of Peptides with Dual Activity (Antimicrobial and Wound Healing). MDPI. Available at: [Link]
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. Available at: [Link]
WO2015028599A1 - Cleavage of synthetic peptides. Google Patents.
Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. National Center for Biotechnology Information. Available at: [Link]
Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. Available at: [Link]
Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for th... ChEMBL. Available at: [Link]
How can you orthogonally protect two peptides so they can be crosslinked via Peptide Bond? ResearchGate. Available at: [Link]
US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists. Google Patents.
Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Semantic Scholar. Available at: [Link]
Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. PubMed. Available at: [Link]
Medicinal Importance of Pyridine Derivatives. Scribd. Available at: [Link]
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. Available at: [Link]
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. Available at: [Link]
Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. ACS Publications. Available at: [Link]
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]
([1-(2-METHOXYETHYL)PIPERIDIN-4-YL]METHYL)-(PYRIDIN-4-YLMETHYL)AMINE — Chemical Substance Information. NextSDS. Available at: [Link]
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Center for Biotechnology Information. Available at: [Link]
Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide ... National Center for Biotechnology Information. Available at: [Link]
A Brief View on Pyridine Compounds. Open Access Journals. Available at: [Link]
A method for preparing 1-(3-methoxypropyl) piperidine-4-amine. Patsnap. Available at: [Link]
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z‑Arg-Lys-AOMK. eScholarship, University of California. Available at: [Link]
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc. Available at: [Link]
Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. MDPI. Available at: [Link]
Overcoming solubility issues with 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine in organic solvents
Technical Support Center: 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine Welcome to the technical support guide for 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine. This document provides in-depth troubleshooting...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine
Welcome to the technical support guide for 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Our goal is to equip you with the foundational knowledge and actionable protocols to ensure the successful use of this molecule in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine that influence its solubility?
A1: Understanding the molecular structure is the first step in predicting and troubleshooting its solubility. This compound has several key features that create a complex solubility profile:
Two Basic Nitrogen Centers: The molecule contains two basic nitrogen atoms: one on the pyridine ring (a weak base) and a tertiary amine within the methylpiperidine ring (a stronger base). These sites can be protonated in acidic conditions.
Polar and Non-Polar Regions: The structure combines polar elements (amine groups, ether linkage) capable of hydrogen bonding with non-polar, bulky rings (pyridine and piperidine). This "amphipathic" nature means it doesn't behave as a simple polar or non-polar molecule.
Hydrogen Bonding: The primary amine on the pyridine ring is a hydrogen bond donor, while the ether oxygen and ring nitrogens are hydrogen bond acceptors.
This combination dictates that its solubility is highly dependent on the solvent's polarity, hydrogen-bonding capacity, and the pH of the system.
Q2: I am struggling to dissolve the compound in methanol for my assay. What is going wrong?
A2: While methanol is a polar protic solvent, it may not be the optimal choice for achieving high concentrations of this specific compound. The issue likely stems from an unfavorable interaction between the solvent and the less polar regions of the molecule.
Causality: The bulky, somewhat hydrophobic piperidine and pyridine rings can limit solubility in highly polar, hydrogen-bond-dominated solvents like methanol, especially at concentrations above 1-5 mM. The solvent may not effectively solvate the entire molecule.
Troubleshooting Steps:
Switch to a Polar Aprotic Solvent: As a first-line strategy, attempt to dissolve the compound in dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents are excellent at dissolving a wide range of compounds due to their large dipole moments and ability to solvate both polar and non-polar moieties.[1]
Use a Co-Solvent System: If your experimental system cannot tolerate high concentrations of DMSO, you can use it to prepare a high-concentration stock (e.g., 50-100 mM) and then dilute it into your final aqueous or alcoholic medium.[2][3] The key is to ensure the final DMSO concentration is low enough (typically <0.5%) to be non-disruptive to your assay.[4]
Gentle Heating & Sonication: Applying gentle heat (30-40°C) or using a sonication bath can provide the energy needed to overcome the initial energy barrier to dissolution. However, always check for compound stability after heating.
Q3: How can I systematically improve the solubility of this compound for my biological assay?
A3: A systematic approach is crucial for finding the right conditions without compromising your experiment. The following workflow is recommended for optimizing solubility, particularly for creating aqueous working solutions from an organic stock.
dot
graph TD {
A[Start: Compound Insoluble in Aqueous Buffer] --> B{Is final organic solvent conc. < 0.5%?};
B -- Yes --> C{Is the compound basic?};
B -- No --> D[Increase dilution factor or reduce stock concentration];
C -- Yes --> E[Lower pH of buffer to 4-6 using HCl];
C -- No --> F[Use a co-solvent like PEG 400 or a surfactant];
E --> G{Solubility Improved?};
G -- Yes --> H[Solution Achieved. Run vehicle controls.];
G -- No --> F;
F --> I{Solubility Improved?};
I -- Yes --> H;
I -- No --> J[Consider alternative formulation, e.g., cyclodextrin];
}
enddot
Caption: Troubleshooting workflow for aqueous solubility.
Q4: Can I use pH modification to enhance solubility? What are the risks?
A4: Yes, pH modification is a highly effective technique for this molecule.[5][6][7] Because the compound has two basic nitrogen centers, decreasing the pH will protonate these sites, forming a salt. This protonated form is significantly more polar and, therefore, more soluble in aqueous solutions.[8][9]
Mechanism:
At neutral pH, the molecule is largely uncharged. As you add acid (e.g., HCl), the nitrogens become protonated (R-NH₂⁺), creating charged species that readily interact with polar water molecules. The solubility of a compound containing a basic anion or cation increases as the solution becomes more acidic (lower pH).[6][8]
}
enddot
Caption: Effect of pH on the protonation state and solubility.
Risks and Considerations:
Assay Compatibility: Ensure the final pH of your working solution is compatible with your biological system (e.g., cells, enzymes). A significant shift in pH can alter protein function or cell viability.
Compound Stability: Extreme pH values can sometimes lead to chemical degradation (e.g., hydrolysis). It is advisable to prepare acidic stock solutions fresh and store them appropriately.
Buffering Capacity: Use a buffer system in your final assay medium that can handle the slight pH change from adding your acidified stock solution.
Solubility Data Summary
The following table provides an approximate solubility guide for 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine in common laboratory solvents at room temperature. This data should be used as a starting point for your own experiments.
Calculation: To prepare 1 mL of a 50 mM solution, you need:
Mass (mg) = 50 mmol/L * 1 mL * (1 L / 1000 mL) * 251.35 g/mol * (1000 mg / 1 g) = 12.57 mg
Weighing: Accurately weigh approximately 12.57 mg of the compound into a tared glass vial. Record the exact mass.[10][11]
Dissolution: Add approximately 800 µL of anhydrous DMSO to the vial.
Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes. If solids persist, place the vial in a sonication bath for 5-10 minutes. Gentle warming (37°C) can also be applied.
Final Volume: Once the solid is completely dissolved, add DMSO to reach a final volume of 1.0 mL. Ensure the solution is clear and free of particulates.
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture absorption.[11] Store at -20°C or -80°C, protected from light.
Protocol 2: pH-Mediated Solubilization for Aqueous Working Solutions
This protocol details how to prepare an aqueous working solution from a DMSO stock for use in biological assays.
Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate stock by diluting the 50 mM DMSO stock 1:50 in DMSO. This minimizes the volume of concentrated acid needed later.
Acidification: In a clean tube, add a small volume of your intermediate stock. Add 1-2 molar equivalents of 1 N HCl relative to the amount of your compound. For example, to 10 µL of a 1 mM stock (containing 10 nmol of compound), add 10-20 nL of 1 N HCl. In practice, it is easier to prepare a slightly acidic buffer (e.g. pH 5.0) and use that for the final dilution.
Final Dilution: Add the acidified compound concentrate to your final volume of aqueous buffer (e.g., PBS). The final concentration of DMSO should be kept below 0.5%.[4]
Verification: Check the final pH of your working solution to ensure it is within the acceptable range for your assay. Visually inspect the solution for any signs of precipitation after allowing it to equilibrate for 15-30 minutes.
Vehicle Control: Critically, prepare a vehicle control that contains the exact same final concentrations of DMSO and any pH-adjusting agents (e.g., HCl) but lacks the compound. This is essential to confirm that the solvent or pH is not causing an effect in your assay.[2]
References
Khan Academy. (n.d.). pH and solubility. Equilibrium. Retrieved from [Link]
Chemistry Steps. (n.d.). The Effect of pH on Solubility. Retrieved from [Link]
Fiveable. (2025, August 15). pH and Solubility. AP Chem. Retrieved from [Link]
AP Chemistry. (n.d.). 8.11 pH and Solubility. Retrieved from [Link]
ResearchGate. (2018, February 27). Drug stock solutions best practices?. Retrieved from [Link]
ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]
Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved from [Link]
Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Retrieved from [Link]
Reducing side reactions during 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine etherification
Technical Support Center: Etherification of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine Welcome to the technical support center for the etherification of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine. This gu...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Etherification of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine
Welcome to the technical support center for the etherification of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chemical transformation. Here, we address common side reactions and provide troubleshooting strategies in a direct question-and-answer format to support your experimental success.
Troubleshooting Guide: Common Issues and Solutions
Question 1: I am observing significant N-alkylation at the 3-amino position of the pyridine ring, competing with the desired O-alkylation. How can I improve the selectivity for etherification?
Answer:
N-alkylation of the primary aromatic amine at the 3-position is a common side reaction due to its high nucleophilicity. To favor O-alkylation, a multi-faceted approach considering the base, solvent, and temperature is crucial.
Key Strategies to Enhance O-Alkylation Selectivity:
Choice of Base: The selection of an appropriate base is critical. Strong, non-nucleophilic bases are preferred to deprotonate the hydroxyl group without competing in the alkylation reaction.
Recommended Bases: Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively deprotonates alcohols to form alkoxides, which are excellent nucleophiles for ether synthesis. Potassium tert-butoxide (t-BuOK) is another suitable bulky base that can selectively deprotonate the hydroxyl group.
Bases to Avoid: Stronger bases like organolithiums (e.g., n-BuLi) can be less selective and may lead to deprotonation at other sites or undesired side reactions. Weaker bases such as carbonates (e.g., K2CO3, Cs2CO3) may not be strong enough to fully deprotonate the starting alcohol, leading to incomplete conversion and a mixture of products.
Solvent Selection: The solvent plays a pivotal role in influencing the reactivity of the nucleophile.
Recommended Solvents: Aprotic polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal. These solvents solvate the cation of the base, leaving the alkoxide anion more exposed and reactive, thereby promoting the desired SN2 reaction for ether formation.
Temperature Control: Reaction temperature should be carefully optimized.
Recommended Temperature: Lower temperatures, typically ranging from 0 °C to room temperature, generally favor the thermodynamically more stable O-alkylation product over the N-alkylation product. It is advisable to start the reaction at a lower temperature and gradually warm it to room temperature while monitoring the progress by TLC or LC-MS.
Experimental Protocol for Selective O-Alkylation:
Dissolve the 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine starting material in anhydrous THF or DMF under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to 0 °C in an ice bath.
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the stirred solution.
Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation and formation of the alkoxide.
Slowly add the alkylating agent (e.g., alkyl halide, 1.0-1.2 equivalents) to the reaction mixture at 0 °C.
Allow the reaction to slowly warm to room temperature and stir for 2-24 hours, monitoring the reaction progress.
Upon completion, quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Question 2: Besides N-alkylation at the 3-amino group, what other side reactions should I be aware of, and how can they be mitigated?
Answer:
The molecular structure of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine presents multiple potential sites for side reactions beyond the primary amine. These include the pyridine ring nitrogen and the tertiary amine of the piperidine ring.
Pyridine N-Alkylation: The nitrogen atom of the pyridine ring can undergo alkylation, especially with highly reactive alkylating agents. This side reaction is more likely to occur under neutral or slightly acidic conditions. Maintaining a basic reaction medium, as achieved with the use of NaH, will keep the pyridine nitrogen in its neutral, less nucleophilic state, thus minimizing this side reaction.
Piperidine N-Quaternization: The tertiary amine on the piperidine ring is also nucleophilic and can be alkylated to form a quaternary ammonium salt. This is particularly problematic with more reactive alkylating agents like methyl iodide or benzyl bromide.
Mitigation Strategy: Using a less reactive alkylating agent, if the synthesis allows, can reduce the extent of quaternization. Additionally, careful control of stoichiometry (avoiding a large excess of the alkylating agent) is crucial. If quaternization remains a significant issue, a protection-deprotection strategy for the piperidine nitrogen might be necessary, though this adds steps to the overall synthesis.
Logical Flow for Minimizing Side Reactions:
Troubleshooting
Technical Support Guide: Optimizing Flash Chromatography Purification of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals facing challenges in the purification of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine. As a Senior...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals facing challenges in the purification of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep understanding of the chemical principles at play, enabling you to troubleshoot and optimize your purification strategy effectively.
Understanding the Core Challenge: The Basic Nature of the Analyte
The structure of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine contains two basic nitrogen centers: the tertiary amine on the piperidine ring and the amino group on the pyridine ring. This dual basicity is the primary driver of purification difficulties when using standard silica gel.
Silica gel is not inert; its surface is covered with silanol groups (Si-OH), which are weakly acidic (Brønsted acids)[1]. When a basic compound like our target amine passes through the column, it can form strong acid-base interactions with these silanol groups. This interaction leads to several common problems:
Peak Tailing: The analyte molecules that interact strongly are retained longer than those that don't, resulting in asymmetrical, broad peaks with a "tail."[2]
Irreversible Adsorption: In severe cases, the interaction is so strong that a portion of the product does not elute from the column at all, leading to significant yield loss.[1]
Poor Resolution: Broad peaks are difficult to resolve from nearby impurities, compromising the final purity of the product.
The key to a successful purification is to mitigate these undesirable secondary interactions.
A Strategic Workflow for Method Development
A systematic approach is crucial for efficiently developing a robust purification method. The following workflow outlines the decision-making process, from initial scouting to the final flash chromatography run.
Caption: A systematic workflow for developing a flash chromatography method.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Q: My peak is severely tailing on the silica gel column, even with a DCM/Methanol mobile phase. What is happening and how can I fix it?
A: This is the classic sign of strong acid-base interactions between your basic amine compound and the acidic silanol groups on the silica surface[1][3]. The methanol in your mobile phase is polar but isn't sufficient to disrupt this interaction on its own.
Immediate Solution: Add a Basic Modifier. The most effective solution is to add a small amount of a competing amine to your mobile phase. This additive will "occupy" the acidic silanol sites, allowing your compound to elute symmetrically.
Triethylamine (TEA): Start by adding 0.5-1% (v/v) TEA to your mobile phase (both the weak and strong solvents). TEA is volatile and easily removed during solvent evaporation.
Ammonium Hydroxide or Ammonia in Methanol: For very basic compounds, a stronger base may be needed. A 1-2% addition of a 7N solution of ammonia in methanol to the methanol portion of your mobile phase is a powerful alternative[3].
Alternative Stationary Phase: If tailing persists, switch to an amine-functionalized silica column. These columns have a basic surface that repels basic analytes, preventing strong interactions and often eliminating the need for mobile phase modifiers entirely[4]. This results in sharper peaks and a simplified purification process.
Q: I'm not getting good separation between my product and a closely-eluting polar impurity. What are my options?
A: Poor resolution can be tackled by improving the selectivity of your system, which is the degree of separation between two peaks[1][5].
Optimize the Gradient: A steep gradient can cause compounds to elute too quickly and merge. Try a shallower gradient around the elution point of your compound. For example, if your product elutes at 10% MeOH in DCM, try running a shallow gradient from 5% to 15% MeOH over 10-15 column volumes (CV).
Change the Solvent System: Solvents are grouped by selectivity[5]. If a DCM/MeOH system isn't working, you could explore alternatives. For instance, replacing DCM with ethyl acetate might alter the selectivity and improve the separation. Always scout new solvent systems on TLC first.
Switch Chromatography Mode: If normal-phase chromatography fails to provide a separation, reversed-phase (RP) flash chromatography is a powerful alternative[3]. Using a C18 column with a mobile phase of water and acetonitrile (or methanol) separates compounds based on hydrophobicity. For this basic amine, adding a modifier like 0.1% TEA to the mobile phase can improve peak shape by keeping the compound in its neutral form[1].
Q: My product yield is very low, and I suspect it's getting stuck on the column. How can I improve my recovery?
A: Low recovery is often due to irreversible adsorption of the basic analyte onto the acidic silica gel[2].
Use a Basic Modifier: As with peak tailing, adding TEA or ammonia to the mobile phase is the first and most crucial step to prevent your compound from binding irreversibly to the column.
Employ Dry Loading: If you dissolve your crude product in a strong solvent (like pure methanol or DMF) for a liquid load, it can disrupt the initial binding at the top of the column, leading to band broadening and poor separation[3]. Dry loading is highly recommended. To do this, dissolve your crude material in a suitable solvent, mix it with a small amount of silica gel or an inert support like Celite®, and then evaporate the solvent completely. The resulting free-flowing powder is then loaded onto the top of the column. This technique ensures that the compound is introduced to the column in a concentrated band, leading to sharper peaks and better recovery[6].
Issue
Primary Cause
Recommended Actions
Peak Tailing/Broadening
Strong interaction with acidic silica
1. Add 0.5-1% Triethylamine (TEA) to the mobile phase. 2. Switch to an amine-functionalized silica column.[4]
Poor Separation
Insufficient selectivity
1. Run a shallower gradient. 2. Test a different solvent system (e.g., Ethyl Acetate/Methanol). 3. Switch to reversed-phase (C18) chromatography.
Low Yield / Recovery
Irreversible adsorption on silica
1. Ensure a basic modifier is used in the mobile phase. 2. Use the dry loading technique instead of a liquid load.[3]
Inconsistent Retention
System variability
1. Ensure the column is fully equilibrated (5-10 CVs). 2. Prepare fresh mobile phase for each run. 3. Use a column oven to control temperature.[7]
Table 1: Troubleshooting Summary for Common Flash Chromatography Issues.
Frequently Asked Questions (FAQs)
Q: What is the best stationary phase to use for purifying 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine?
A: The "best" choice depends on your specific separation needs and available resources.
Standard Silica Gel: This is the most common and cost-effective choice. It will almost certainly require the addition of a basic modifier (like TEA) to the mobile phase to achieve good peak shape and recovery[1].
Amine-Functionalized Silica: This is an excellent, albeit more expensive, option. It is often the most effective choice as it provides a basic surface that minimizes unwanted interactions with basic analytes, leading to sharper peaks without the need for mobile phase additives[4]. This simplifies the process and post-purification workup.
Q: What is a good starting solvent system to scout on a TLC plate?
A: A good starting point for a polar amine like this is a moderately polar system. Begin with a 95:5 mixture of Dichloromethane (DCM) / Methanol (MeOH). To account for the basicity, add 0.5-1% Triethylamine (TEA) to the premixed solvent system. Run TLC plates and adjust the ratio of DCM to MeOH until the Rf value of your target compound is between 0.2 and 0.4.
Q: How exactly do I perform a dry load?
A: Follow this step-by-step protocol:
Weigh your crude sample.
Dissolve it in a minimal amount of a volatile solvent in which it is soluble (e.g., DCM, Methanol, or Acetone).
Add silica gel (typically 2-3 times the weight of your crude sample) to the solution.
Mix thoroughly to create a slurry.
Evaporate the solvent completely under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.
Carefully load this powder onto the top of your pre-equilibrated flash column.
Experimental Protocols
Protocol 1: Flash Chromatography on Silica Gel with a Basic Modifier
Mobile Phase Preparation: Prepare two solvent reservoirs.
Solvent A (Weak): Hexane or Ethyl Acetate with 0.5% (v/v) TEA.
Solvent B (Strong): Ethyl Acetate or Dichloromethane/Methanol (e.g., 9:1) with 0.5% (v/v) TEA.
Column Equilibration: Equilibrate the silica gel column with 5-10 column volumes of your initial mobile phase composition (e.g., 100% Solvent A or a low percentage of Solvent B).
Sample Loading: Perform a dry load as described in the FAQ section for optimal results.
Elution: Run a linear gradient based on your TLC data. A typical gradient might be from 0% to 50% Solvent B over 15-20 column volumes.
Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Flash Chromatography using an Amine-Functionalized Column
Mobile Phase Preparation: Prepare Solvent A (e.g., Hexane) and Solvent B (e.g., Ethyl Acetate or DCM/Methanol). Note: Basic modifiers are typically not required[4].
Column Equilibration: Equilibrate the amine-functionalized column with 5-10 column volumes of the initial mobile phase.
Sample Loading: Perform a dry load using silica gel or Celite®.
Elution: Run a linear gradient. Because amine columns are less polar than silica, your compound will likely elute at a lower percentage of the strong solvent compared to a silica column[4].
Fraction Collection & Post-Purification: Proceed as described in Protocol 1.
References
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
King Group. (n.d.). Successful Flash Chromatography.
Roglic, G. M., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793–802.
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
NextSDS. (2026). ([1-(2-METHOXYETHYL)PIPERIDIN-4-YL]METHYL)-(PYRIDIN-4-YLMETHYL)AMINE — Chemical Substance Information.
Zhang, Q., et al. (2016). Purification of amide alkaloids from Piper longum L.
Agilent Technologies. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
Nguyen, T. H., et al. (2017). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Molecules, 22(10), 1599.
Petersen, J., et al. (1990). Piperidine compounds and their preparation and use.
Wang, J., et al. (2015). Method for preparing 1-(3-methoxypropyl)-4-piperidinamine.
ChemicalBook. (2025, July 24). 1-(3-Methoxypropyl)-4-piperidinamine.
Kromidas, S. (n.d.). HPLC Troubleshooting.
Wulff, S., et al. (2021, January 18). N-(6-Chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1195.
BenchChem. (2025). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.
The Analytical Scientist. (n.d.). Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide.
Kumar, S., et al. (2022, February 21). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Journal of Chemistry.
Wang, A., et al. (2015). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3. Journal of Medicinal Chemistry, 58(23), 9625–9638.
Bifulco, N., et al. (2021). Piperidinyl-methyl-purineamines as nsd2 inhibitors and anti-cancer agents.
Rathore, A. S. (2021, March 18). The Role of Elution Gradient Shape in the Separation of Protein Therapeutics.
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography.
Beilstein Journals. (n.d.). Supporting Information Novel library synthesis of 3,4-disubstituted pyridin-2(1H).
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
Technical Support Center: Stabilizing 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine Against Oxidative Degradation
Welcome to the Technical Support Center for handling and storing 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine . This guide is engineered for research scientists and drug development professionals who require rigoro...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for handling and storing 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine . This guide is engineered for research scientists and drug development professionals who require rigorous, mechanistically grounded protocols to maintain the chemical integrity of this highly susceptible compound.
Mechanistic Causality of Degradation (The "Why")
To effectively prevent degradation, you must first understand the molecule's structural vulnerabilities. This compound presents a "dual-threat" profile for oxidative degradation due to two distinct functional groups:
The Pyridin-3-amine Moiety (Primary Aromatic Amine): Similar to anilines, this electron-rich aromatic ring is highly susceptible to autoxidation driven by molecular oxygen (
3O2
) and light. This process initiates a radical chain reaction (the Bolland-Gee mechanism) that forms hydroperoxides and subsequently condenses the primary amines into azo or nitroso dimers[1]. Macroscopically, this manifests as a distinct color shift from colorless/off-white to yellow or dark brown[2].
The 1-Methylpiperidine Moiety (Tertiary Aliphatic Amine): Tertiary amines are highly reactive toward trace peroxides, which are ubiquitous in ethereal solvents and certain excipients[1]. This reaction yields an N-oxide. Unlike autoxidation, N-oxide formation does not always cause a visible color change, making it an insidious degradation pathway that drastically alters the molecule's polarity and biological binding affinity.
Dual oxidation pathways of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine.
Frequently Asked Questions (FAQs)
Q: My solid sample turned yellow after only a few weeks in the refrigerator. Is it ruined?A: The yellowing indicates the formation of azo/nitroso dimers via autoxidation of the pyridin-3-amine group[2]. If the container was opened while cold, atmospheric moisture likely condensed inside, accelerating the degradation. You must run an HPLC to quantify the damage. If purity is >98%, it may be usable for non-sensitive assays, but repurification is recommended for critical in vivo work[3].
Q: My LC-MS shows a +16 Da mass shift, but the powder is still white. What happened?A: You are observing N-oxide formation on the 1-methylpiperidine ring. Because tertiary amine oxidation is typically mediated by trace peroxides rather than a radical chain reaction, it lacks the extended conjugation required to absorb visible light (hence, no color change)[1]. Check your solvents (especially ethers like THF or dioxane) for peroxide contamination.
Q: Can I use antioxidants to stabilize my stock solutions?A: Yes. Hindered phenols like Butylated Hydroxytoluene (BHT) at 100–500 ppm act as radical scavengers and effectively quench the autoxidation cascade[4]. However, you must empirically validate that BHT does not interfere with your downstream biological or chemical assays.
Troubleshooting Workflow
When dealing with suspected degradation, follow this logic tree to diagnose and recover your material.
Troubleshooting and recovery workflow for degraded aminopyridine samples.
Standard Operating Procedure (SOP): Self-Validating Storage Protocol
To ensure absolute integrity, implement this self-validating handling protocol. Do not skip the baseline verification, as it is the only way to prove the efficacy of your storage conditions.
Step 1: Baseline Verification (The Validation Anchor)
Action: Immediately upon receiving or synthesizing the compound, dissolve a 1 mg aliquot in LC-MS grade acetonitrile and run a baseline HPLC-UV/MS.
Causality: You cannot measure degradation without a Day 0 benchmark. This establishes the exact ratio of the parent peak to any trace N-oxides or dimers before storage begins.
Step 2: Inert Atmosphere Aliquoting
Action: Transfer the bulk powder into single-use amber glass vials (to block UV-catalyzed autoxidation) inside a glove box or under a continuous stream of Argon[3].
Causality: Argon is heavier than air and effectively displaces molecular oxygen, starving the Bolland-Gee radical chain reaction of its primary substrate[1][4]. Single-use aliquots prevent repeated freeze-thaw condensation cycles.
Step 3: Moisture Exclusion & Sealing
Action: Ensure strict anhydrous conditions. Seal the vial with a PTFE-lined cap and wrap the exterior junction tightly with Parafilm[4].
Causality: The aminopyridine group is hygroscopic. Absorbed water drastically increases molecular mobility in the solid state, accelerating bimolecular degradation reactions[2].
Step 4: Deep Cold Storage
Action: Store the sealed, amber vials at -20°C or -80°C[3].
Causality: According to the Arrhenius equation, lowering the temperature exponentially decreases the reaction rate constant for both autoxidation and peroxide-mediated degradation.
Quantitative Stability Data
The following table summarizes the expected stability of the compound under various storage conditions. This data highlights the critical need for inert atmospheres and low temperatures to maintain >98% purity over a 6-month timeline[4].
Storage Condition
Atmosphere
Container
Initial Purity
3-Month Purity
6-Month Purity
Visual Appearance (6 Mo)
-20°C
Argon
Amber Glass
99.8%
99.8%
99.7%
Off-white powder
2-8°C
Nitrogen
Amber Glass
99.8%
99.5%
98.9%
Off-white powder
2-8°C
Ambient Air
Clear Glass
99.8%
96.2%
91.4%
Pale yellow
25°C (Room Temp)
Ambient Air
Clear Glass
99.8%
88.5%
74.2%
Brown/Dark yellow
References
Preventing oxidation of 2-(Allyloxy)aniline during storage - Benchchem.
Preventing oxidation of 4-Nonylaniline during storage - Benchchem.
Why does color of aniline change during storage? - ResearchGate.
Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC.
Troubleshooting low conversion rates in 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine amidation
Technical Support Center: Amidation of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine Welcome to the technical support guide for troubleshooting low conversion rates in the amidation of 2-[(1-Methylpiperidin-4-yl)met...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Amidation of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine
Welcome to the technical support guide for troubleshooting low conversion rates in the amidation of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with this specific transformation. Amide bond formation is a cornerstone of pharmaceutical synthesis, yet its success is highly dependent on substrate properties and reaction conditions.[1] The unique structure of this aminopyridine presents specific challenges, including steric hindrance and the electronic properties of the heteroaromatic system, which can lead to sluggish or incomplete reactions.
This document provides in-depth, question-and-answer-based troubleshooting, detailed experimental protocols, and an analysis of common pitfalls to help you optimize your reaction yields and purity.
Q1: Why is my amidation of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine showing low conversion, even with standard coupling reagents like HATU or EDC?
Answer:
Low conversion rates with this substrate, despite using robust coupling methods, typically stem from a combination of two factors inherent to its structure:
Steric Hindrance: The bulky 1-methylpiperidin-4-yl)methoxy group at the 2-position of the pyridine ring creates significant steric congestion around the adjacent 3-amino group. This physically impedes the approach of the activated carboxylic acid, slowing down the rate of nucleophilic attack and amide bond formation. The synthesis of sterically hindered amides is a well-documented challenge in organic chemistry.[2]
Electronic Effects of the Pyridine Ring: The 3-amino group is attached to an electron-deficient pyridine ring. The nitrogen atom in the ring withdraws electron density, reducing the nucleophilicity of the exocyclic amine compared to a typical aniline or aliphatic amine. Amide coupling with such electron-deficient amines is often sluggish and requires highly reactive intermediates.[3]
These two factors combined mean that a highly reactive activated ester intermediate and optimized reaction conditions are necessary to achieve high conversion.
Q2: I'm using HATU, a powerful coupling reagent. Why isn't it working effectively and what can I do?
Answer:
While HATU is an excellent choice for many difficult couplings due to its ability to form a highly reactive OAt-active ester, its effectiveness can be hampered by suboptimal conditions, especially for a challenging substrate like this one.[4][5][6] Here are common failure points and solutions:
Inadequate Base: The role of the base is to deprotonate the carboxylic acid, allowing it to attack HATU.[7] If the base is weak, wet, or used in insufficient quantity, the initial activation step will be inefficient.
Solution: Use at least 2-3 equivalents of a non-nucleophilic, hindered base like N,N-Diisopropylethylamine (DIPEA). Ensure the base is anhydrous and of high purity. In cases of significant racemization risk with sensitive carboxylic acids, a weaker base like N-methylmorpholine (NMM) can be considered, though this may require longer reaction times.[8]
Incorrect Stoichiometry: Using a 1:1 stoichiometry of reagents for a difficult coupling is often insufficient.
Solution: Increase the equivalents of the carboxylic acid and HATU relative to the amine. A ratio of 1.2-1.5 equivalents of both the acid and HATU is a good starting point. If one of your starting materials is significantly cheaper or more readily available, using it in excess can drive the reaction to completion.[9]
Side Reactions: A primary concern with HATU is the potential for guanidinylation of the amine if the coupling is slow.[4] This occurs when the free amine attacks the guanidinium carbon of HATU itself, forming a capped, unreactive byproduct.
Solution: Pre-activate the carboxylic acid. Dissolve the carboxylic acid, HATU, and DIPEA in your solvent and stir for 5-10 minutes before adding the 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine. This ensures the formation of the active ester before the substrate amine is introduced, minimizing the chance for guanidinylation.
Below is a diagram illustrating the HATU activation mechanism, highlighting the critical role of the base and the formation of the key OAt-active ester intermediate.
Caption: HATU-mediated amide coupling mechanism.
Q3: Which coupling reagents are best suited for this sterically hindered, electron-deficient amine?
Answer:
For challenging substrates, the choice of coupling reagent is critical. A comparison of common options is provided below. The goal is to generate an active species reactive enough to overcome the substrate's low nucleophilicity without promoting side reactions.
Coupling Reagent
Class
Advantages
Disadvantages
Recommendation for this Substrate
HATU / HBTU
Uronium/Aminium
High reactivity, fast kinetics, low racemization.[10] HATU is generally more reactive than HBTU.[10]
Can cause guanidinylation of the amine if not pre-activated.[4] Byproducts can be difficult to remove.
Highly Recommended. Use with pre-activation (see Protocol 1).
EDC / HOBt (or HOAt)
Carbodiimide
Water-soluble urea byproduct is easily removed during aqueous workup.[11] Inexpensive.
Can form a stable N-acylurea byproduct, terminating the reaction.[8] Lower reactivity than uronium salts.
Recommended with HOAt. HOAt provides higher reactivity than HOBt. The addition of DIPEA can also improve yields for difficult couplings.[12]
T3P® (n-propylphosphonic anhydride)
Phosphonic Anhydride
High reactivity, clean reaction profile. Byproducts are water-soluble.
Often requires slightly elevated temperatures, which may not be suitable for sensitive substrates.
Good Alternative. Can be very effective, especially if other methods fail. Typically run in solvents like ethyl acetate or acetonitrile.
Acyl Halides (e.g., from SOCl₂)
Acid Halide
Highest reactivity.
Harsh conditions for formation (e.g., SOCl₂) may not be compatible with other functional groups. Generates HCl, requiring a stoichiometric amount of base.
Viable, but use with caution. A last resort if other coupling methods fail due to potential side reactions and functional group incompatibility.[13][14]
Q4: My reaction is stalled with starting material remaining. What should be my next troubleshooting step?
Answer:
A stalled reaction indicates that the activation energy for the coupling is not being overcome. Follow this logical troubleshooting workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for stalled amidation reactions.
Detailed Explanation of Workflow Steps:
Reagent Quality: Amide coupling reactions are highly sensitive to water. Carbodiimides and uronium salts can be hydrolyzed, rendering them inactive.[15] Solvents and bases must be anhydrous.
Stoichiometry: For difficult couplings, an excess of the activated species is often required to drive the reaction to completion.
Pre-activation: As discussed in Q2, this is particularly important for HATU to prevent side reactions but is good practice for most coupling reactions to ensure the active ester is readily available when the less nucleophilic amine is added.[16]
Temperature: Increasing the temperature provides more kinetic energy to overcome the activation barrier. However, this should be done cautiously as it can also accelerate side reactions like racemization. A modest increase to 40-50 °C is often beneficial.[11][17]
Solvent: The reaction may be limited by the solubility of the starting materials or intermediates. Polar aprotic solvents like DMF or NMP are excellent for solvating reagents and can accelerate reaction rates compared to less polar solvents like DCM or THF.[18][19]
Coupling Reagent: If all else fails, the chosen coupling reagent may not be potent enough. Moving up the reactivity scale (see table in Q3) is a logical final step.
Experimental Protocols
Protocol 1: Optimized HATU-Mediated Amidation
This protocol is designed to maximize conversion for the sterically hindered 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine by employing pre-activation.
Vessel Preparation: To a clean, dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.2 eq) and HATU (1.2 eq).
Reagent Dissolution: Add anhydrous DMF to dissolve the solids (aim for a concentration of ~0.1-0.2 M with respect to the limiting reagent).
Pre-activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (3.0 eq) dropwise. Stir the mixture at 0 °C for 5 minutes, then allow it to warm to room temperature and stir for an additional 5-10 minutes. At this stage, the solution should contain the activated OAt-ester.
Amine Addition: In a separate vial, dissolve 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine (1.0 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting amine by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.
Workup and Purification:
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) to remove unreacted acid and HOBt, followed by brine (1x).
The basic nature of the product means it may be partially soluble in acidic washes. Avoid acidic washes unless necessary to remove basic impurities.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
The crude product can be purified by silica gel column chromatography. Due to the basic piperidine and pyridine nitrogens, it is often beneficial to add a small amount of triethylamine (~0.5-1%) to the eluent to prevent streaking on the column.
Protocol 2: EDC/HOAt Coupling with DIPEA
This protocol is a cost-effective alternative to HATU and is particularly useful when the water-soluble EDC-urea byproduct simplifies purification.
Reagent Combination: To a clean, dry, nitrogen-flushed round-bottom flask, add the carboxylic acid (1.3 eq), HOAt (1.3 eq), and 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine (1.0 eq).
Solvent Addition: Add anhydrous DCM or DMF and stir to dissolve.
Initiation: Cool the mixture to 0 °C. Add EDC·HCl (1.3 eq) in one portion, followed by the dropwise addition of DIPEA (3.0 eq). The addition of DIPEA is crucial for activating difficult couplings with EDC.[12]
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1. The key advantage here is that the N,N'-ethyl-N''-(3-dimethylaminopropyl)urea byproduct is water-soluble and will be efficiently removed during the aqueous washes.[11]
References
Title: Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives
Source: ACS Sustainable Chemistry & Engineering
URL: [Link]
Title: Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization
Source: RSC Advances
URL: [Link]
Title: Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization
Source: PubMed Central
URL: [Link]
Title: Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide
Source: Green Chemistry
URL: [Link]
Title: Amine to Amide Mechanism - HATU
Source: Common Organic Chemistry
URL: [Link]
Title: Advances in Peptide Coupling Techniques
Source: Scribd
URL: [Link]
Title: Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries
Source: PubMed Central
URL: [Link]
Title: Direct Transamidation Reactions: Mechanism and Recent Advances
Source: MDPI
URL: [Link]
Title: Amidation by Reactive Extrusion for the Synthesis of Active Pharmaceutical Ingredients Teriflunomide and Moclobemide
Source: ChemRxiv
URL: [Link]
Title: Side reactions in peptide synthesis
Source: ResearchGate
URL: [Link]
Title: Boric Acid Catalyzed Direct Amidation of Carboxylic Acids and Amines
Source: Organic Syntheses
URL: [Link]
Title: The Synthesis of Sterically Hindered Amides
Source: ResearchGate
URL: [Link]
Title: Direct Amidations of Carboxylic Acids with Amines
Source: Encyclopedia.pub
URL: [Link]
Title: amide coupling help
Source: Reddit
URL: [Link]
Title: Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review
Source: MDPI
URL: [Link]
Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents
Source: PubMed Central
URL: [Link]
Title: Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography
Source: PubMed
URL: [Link]
Title: Tips and tricks for difficult amide bond formation?
Source: Reddit
URL: [Link]
Title: OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS
Source: Malaysian Journal of Analytical Sciences
URL: [Link]
Title: Synthesis and characterization of [125I]2-Iodo N-[(S)-{(S)-1-methylpiperidin -2-yl
Source: Nagasaki University Academic Output SITE
URL: [Link]
Title: Challenges and Breakthroughs in Selective Amide Activation
Source: PubMed Central
URL: [Link]
Title: A New Entry of Amination Reagents for Heteroaromatic C−H Bonds: Copper-Catalyzed Direct Amination of Azoles with Chloroamines at Room Temperature
Source: Journal of the American Chemical Society
URL: [Link]
Title: Investigation of an Amidation Reaction for the Preparation of Some 2-(2-Phenyl-4-Oxoquinazolin-3(4H)-yl)-N-Substituted Acetamides and N
Source: Scientific & Academic Publishing
URL: [Link]
Title: Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid
Source: ResearchGate
URL: [Link]
Title: Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor
Source: MDPI
URL: [Link]2/13/7049)
Solvent optimization for 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine crystallization
Target Molecule: 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kineti...
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic challenges associated with crystallizing highly flexible, multi-basic pharmaceutical intermediates.
Molecular Profiling & Crystallization Challenges
2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine presents a unique crystallization challenge due to its structural features:
Multi-Basic Sites: Contains a highly basic piperidine nitrogen (pKa ~10), a pyridine ring (pKa ~5), and a primary amine. This allows for extensive hydrogen bonding in protic solvents.
High Conformational Entropy: The flexible ether linkage connecting the piperidine and pyridine rings creates a high degree of rotational freedom.
The Core Issue: Because of this flexibility, the molecule struggles to rapidly arrange itself into a rigid crystal lattice. When supersaturation is forced too quickly, the system minimizes its free energy by undergoing Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than forming solid crystals.
Troubleshooting Desk (FAQs)
Q1: Why does my product consistently form a milky emulsion ("oil out") instead of a crystal suspension upon adding the antisolvent?A1: Oiling out occurs when your crystallization trajectory hits a miscibility gap before crossing the solid nucleation boundary. Because 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine has high conformational flexibility, solid lattice integration is kinetically hindered. When you add antisolvent too quickly, you create localized supersaturation spikes. The solute molecules, unable to crystallize fast enough, separate into a distinct, product-rich liquid phase [1].
Q2: How can I adjust my solvent system to prevent this miscibility gap?A2: You must shift from a purely empirical approach to one based on [3]. For this specific API intermediate, avoid highly protic binary systems (like Alcohol/Water) if the free base is targeted, as water stabilizes the oiled-out phase via hydrogen bonding with the piperidine nitrogen. Instead, transition to an Ethyl Acetate / Heptane or Toluene / Heptane system. These aprotic systems narrow the miscibility gap and favor solid-liquid equilibrium (SLE) over liquid-liquid equilibrium (LLE).
Q3: If oiling out is temporarily unavoidable in my current reactor, how can I rescue the purity and crystal size?A3: Optimize your hydrodynamics. If LLPS occurs, immediately increase your agitation speed. [5] demonstrate that higher agitation shear decreases the size of the oil droplets. Smaller droplets possess a exponentially larger interfacial surface area, which accelerates secondary nucleation and prevents impurities from becoming deeply trapped inside large, slow-hardening oil domains.
Q4: I have exhausted solvent and kinetic optimizations, but the free base still oils out. What is the next thermodynamic strategy?A4: Initiate a salt screen. The presence of the highly basic piperidine nitrogen makes this molecule an excellent candidate for salt formation. Crystallizing the API as a hydrochloride, mesylate, or tosylate salt drastically increases the crystal lattice energy and restricts the conformational flexibility of the ether linkage, often completely bypassing the LLPS miscibility gap.
Quantitative Data: Solvent Screening Matrix
To accelerate your process development, below is a summarized high-throughput screening matrix [4] evaluating common solvent/antisolvent pairs for the free base form of the target molecule.
Action: Cool the reactor linearly to 35°C at a rate of 0.5°C/min.
Causality: Establishing a precise temperature within the MSZW ensures the solution is supersaturated but thermodynamically stable enough to prevent spontaneous oiling out.
Validation Check: Focused Beam Reflectance Measurement (FBRM) chord length counts remain at baseline (no spontaneous nucleation or droplet formation).
Step 3: Seeding
Action: Introduce 2% wt/wt of pre-milled 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine seed crystals (D50 ~20 µm). Age the suspension for 1 hour.
Causality: Seeds provide a low-energy surface for solute integration, completely bypassing the kinetic hindrance of the flexible ether linkage.
Validation Check: FBRM shows a steady, controlled increase in particle counts in the 10-50 µm range.
Step 4: Antisolvent Titration
Action: Dose Heptane (3 volumes relative to EtOAc) over 4 hours using a gravimetric dosing pump. Maintain high agitation (e.g., 250 RPM).
Causality: Slow dosing prevents the localized supersaturation spikes that trigger LLPS [2]. High agitation ensures rapid dispersion of the antisolvent.
Validation Check: EasyViewer (in-situ microscopy) confirms the absence of spherical liquid droplets.
Step 5: Isolation & Mass Balance
Action: Cool to 5°C, filter, wash with cold Heptane, and dry under vacuum at 40°C.
Causality: Ensures maximum yield while purging residual EtOAc to meet ICH Q3C residual solvent guidelines.
Validation Check: HPLC analysis of the mother liquor confirms API concentration is < 5 mg/mL.
Process Workflows (Visualizations)
Caption: Workflow for diagnosing and resolving liquid-liquid phase separation (LLPS).
Mettler Toledo. "Oiling Out in Crystallization: How To Fix Oiling Out in Recrystallization." Mettler Toledo AutoChem Applications.[Link]
Schall, J. M., et al. "Incorporating Solvent-Dependent Kinetics To Design a Multistage, Continuous, Combined Cooling/Antisolvent Crystallization Process." Organic Process Research & Development, 2019.[Link]
Tan, H., et al. "An integrated high-throughput screening approach for purification of solid organic compounds by trituration and crystallization in solvents." Organic Process Research & Development, 2008.[Link]
Ooshima, T., et al. "Control of Crystal Size during Oiling Out Crystallization of an API." Organic Process Research & Development, 2014.[Link]
Troubleshooting
Minimizing degradation of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine under acidic conditions
A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Degradation Under Acidic Conditions Welcome to the technical support center for 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine. Th...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Degradation Under Acidic Conditions
Welcome to the technical support center for 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine. This resource is designed to provide in-depth guidance and troubleshooting for researchers encountering stability challenges with this compound, particularly under acidic conditions. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your experiments and drug development processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine that make it susceptible to degradation in acidic environments?
A1: The susceptibility of this molecule to acid-catalyzed degradation stems from two key functional groups: the ether linkage and the amine groups .
Ether Linkage: The bond between the pyridinyl ring and the piperidinylmethoxy group is an ether. Ethers are known to undergo cleavage in the presence of strong acids.[1][2][3] The reaction is initiated by the protonation of the ether oxygen, which makes the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack.[2][3]
Amine Groups: The molecule contains both a pyridine ring nitrogen and a tertiary amine within the piperidine ring. In acidic conditions, these basic nitrogens will be protonated. While protonation can sometimes stabilize a molecule, it can also alter its electronic properties and reactivity.
Q2: What is the most likely degradation pathway for this compound under acidic conditions?
A2: The most probable degradation pathway is the acid-catalyzed cleavage of the ether bond . This would result in the formation of two primary degradation products: 3-amino-2-hydroxypyridine and (1-methylpiperidin-4-yl)methanol. The reaction likely proceeds via an SN1 or SN2 mechanism, depending on the specific reaction conditions and the stability of the potential carbocation intermediates.[1][2]
Q3: What are the observable signs of degradation in my sample?
A3: Degradation can manifest in several ways:
Changes in physical appearance: Discoloration of the sample or the formation of precipitates.
Altered analytical profiles: The appearance of new peaks and a decrease in the area of the parent compound peak in High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) chromatograms.[4][5]
Shifts in spectroscopic data: Changes in Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectra, indicating the formation of new chemical entities.
Loss of biological activity: A decrease in the expected pharmacological effect in bioassays.
Q4: How can I monitor the degradation of my compound?
A4: A validated stability-indicating analytical method is crucial. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common and effective technique.[4][5][6] For more definitive identification of degradation products, coupling HPLC with Mass Spectrometry (LC-MS/MS) is highly recommended.[7][8]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: Rapid degradation observed during formulation in an acidic buffer.
Potential Cause
Troubleshooting Steps
Rationale
Low pH
Increase the pH of the buffer to the highest tolerable level for your experiment. A systematic pH stability study is recommended.
The rate of acid-catalyzed ether hydrolysis is highly dependent on the hydrogen ion concentration.[6][9] Even a small increase in pH can significantly slow down the degradation rate.
High Temperature
Conduct the formulation process at reduced temperatures (e.g., on an ice bath). Store the final formulation at refrigerated or frozen conditions if possible.
Ether cleavage reactions are often slow at room temperature and require heat to proceed at a significant rate.[1][2][3]
Presence of Strong Nucleophiles
If the buffer contains strong nucleophiles (e.g., halides), consider replacing it with a non-nucleophilic buffer system like a phosphate or citrate buffer.
Strong nucleophiles can accelerate the cleavage of the protonated ether via an SN2 mechanism.[1][2]
Issue 2: Appearance of unknown peaks in the chromatogram after sample processing with acidic mobile phase.
Potential Cause
Troubleshooting Steps
Rationale
On-column Degradation
1. Reduce the residence time of the sample on the column by using a faster gradient or a shorter column. 2. Increase the pH of the mobile phase, if compatible with the stationary phase and desired separation.
Prolonged exposure to an acidic mobile phase, especially on a solid support that can act as a catalyst, can induce degradation during the analytical run.
Sample Preparation Artifacts
1. Minimize the time the sample spends in an acidic diluent before injection. 2. Prepare samples in a weaker acid or a higher pH buffer. 3. Use an autosampler with temperature control to keep samples cool.
The degradation process begins as soon as the compound is exposed to acidic conditions. Minimizing exposure time and temperature is critical.
Issue 3: Inconsistent results in biological assays using an acidic vehicle.
Potential Cause
Troubleshooting Steps
Rationale
Degradation of the Active Compound
1. Perform a time-course stability study of the compound in the assay vehicle under the exact experimental conditions (temperature, light exposure). 2. Analyze the dosing solutions by HPLC or LC-MS before and after the experiment to quantify the amount of parent compound remaining.
The observed biological effect is directly proportional to the concentration of the active compound. If the compound degrades over the course of the experiment, the results will be inaccurate.
Formation of Biologically Active Degradants
If degradation is confirmed, consider if the degradation products could have their own biological activity that might interfere with the assay.
While less common, degradation products can sometimes have agonistic, antagonistic, or off-target effects that can confound experimental results.
Experimental Protocols
Protocol 1: pH Stability Study
This protocol outlines a systematic approach to determine the stability of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine across a range of pH values.
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
Validated RP-HPLC method for the analysis of the compound and its potential degradants.
Procedure:
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
For each pH to be tested, dilute the stock solution with the corresponding buffer to a final concentration of approximately 1 mg/mL.
Divide each solution into two sets of vials. Store one set at room temperature (25°C) and the other under accelerated conditions (e.g., 40°C).
At specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each vial.
Immediately analyze the aliquots by the validated HPLC method to determine the percentage of the parent compound remaining.
Plot the percentage of the parent compound remaining versus time for each pH and temperature.
Protocol 2: Forced Degradation Study
This study is designed to intentionally degrade the compound to identify potential degradation products and to validate the stability-indicating nature of the analytical method.
Caption: Proposed mechanism of acid-catalyzed ether cleavage.
Diagram 2: Experimental Workflow for pH Stability Assessment
Caption: Workflow for conducting a pH stability study.
References
Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]
Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from [Link]
Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]
Scribd. (n.d.). Amine Loss Reduction Strategies. Retrieved from [Link]
ResearchGate. (n.d.). Acid hydrolysis of diethyl ether. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
Google Patents. (n.d.). WO2000003989A1 - Dechlorination of pyridines in acidic, zinc-containing mediums.
Semantic Scholar. (n.d.). Microbial Metabolism of Pyridine, Quinoline, Acridine, and Their Derivatives under Aerobic and Anaerobic Conditions. Retrieved from [Link]
Google Patents. (n.d.). WO2012125894A2 - Oxidation inhibitors for amine degradation.
NACE International. (1995). CONTROLLING CORROSION IN AMINE TREATING PLANTS. Retrieved from [Link]
IntechOpen. (n.d.). Amine Degradation: Problems: Review of Research Achievements, Recovery Techniques. Retrieved from [Link]
PubMed. (2020, July 20). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Retrieved from [Link]
Aco Mold. (2024, February 22). Three types of hydrolysis and ways to prevent hydrolysis. Retrieved from [Link]
ResearchGate. (n.d.). Degradation of Pyridines in the Environment. Retrieved from [Link]
MDPI. (2023, August 22). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Retrieved from [Link]
NextSDS. (n.d.). ([1-(2-METHOXYETHYL)PIPERIDIN-4-YL]METHYL)-(PYRIDIN-4-YLMETHYL)AMINE. Retrieved from [Link]
PubMed. (2007, April 11). Identification of imatinib mesylate degradation products obtained under stress conditions. Retrieved from [Link]
ScienceDirect. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography e Mass spectrometry. Retrieved from [Link]
Medical Science International. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
MDPI. (2024, November 2). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Retrieved from [Link]
PubMed. (2012, November 15). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Retrieved from [Link]
ResearchGate. (2025, December 30). Sensitive And Selective Analytical Method For The Quantification Of 1-Nitroso Piperidin-4-Amine In Pimozide Drug Substance By LC-MS/MS. Retrieved from [Link]
PMC. (n.d.). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Retrieved from [Link]
ResearchGate. (2016, October). Degradation of Opioids and Opiates During Acid Hydrolysis Leads to Reduced Recovery Compared to Enzymatic Hydrolysis. Retrieved from [Link]
Google Patents. (n.d.). WO2021028854A1 - Piperidinyl-methyl-purineamines as nsd2 inhibitors and anti-cancer agents.
Semantic Scholar. (2022, February 21). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Retrieved from [Link]
PubMed. (2016, January 14). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Retrieved from [Link]
MDPI. (2025, January 31). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Retrieved from [Link]
A Comparative Guide to Pyridine-3-Amine Building Blocks for Medicinal Chemistry: 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine in Focus
The pyridine-3-amine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of FDA-approved drugs.[1][2] Its utility stems from its versatile synthetic handles and it...
Author: BenchChem Technical Support Team. Date: March 2026
The pyridine-3-amine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of FDA-approved drugs.[1][2] Its utility stems from its versatile synthetic handles and its ability to form crucial hydrogen bonds and other interactions within biological targets. The strategic functionalization of the pyridine ring, particularly at the 2-position, allows for the fine-tuning of a molecule's physicochemical properties, reactivity, and pharmacokinetic profile.
This guide provides an in-depth comparison of a highly functionalized building block, 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine , against a panel of more conventional pyridine-3-amine alternatives. We will delve into their respective physicochemical properties, synthetic utility, and the strategic implications of their inclusion in drug discovery campaigns, supported by experimental insights and protocols.
Profiling the Building Blocks: Structure and Physicochemical Properties
The choice of a building block is a critical decision in the design of a lead compound. The substituent at the 2-position of the pyridine-3-amine core profoundly influences key drug-like properties. Here, we compare our focus compound with three common alternatives: the parent 3-Aminopyridine, the reactive 2-Chloro-3-aminopyridine, and the simple ether 2-Methoxy-3-aminopyridine.
2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine introduces a bulky, basic, and flexible side chain. The tertiary amine of the N-methylpiperidine moiety offers a handle for modulating aqueous solubility and provides a potential site for salt formation or strong hydrogen bonding. This is a deliberate design choice often made to enhance absorption, distribution, metabolism, and excretion (ADME) properties.[3][4][5] In contrast, simpler analogs offer lower molecular weight and lipophilicity, which can be advantageous in different therapeutic contexts.
A summary of the key physicochemical properties is presented below.
Note: cLogP and PSA values are calculated estimates.
The data clearly illustrates the trade-offs. The piperidine-containing building block significantly increases molecular weight and lipophilicity (cLogP), which can enhance cell permeability but may also increase the risk of off-target effects or metabolic liabilities.[3] Its higher polar surface area, contributed by the additional nitrogen and oxygen atoms, can help balance its lipophilic character.
Caption: Impact of the (1-methylpiperidin-4-yl)methoxy substituent.
Comparative Reactivity in Amide Bond Formation
The primary synthetic utility of these building blocks lies in the reactivity of the 3-amino group, most commonly in amide coupling reactions.[6][7] The electronic and steric environment created by the 2-substituent can significantly influence the nucleophilicity of the amine and, consequently, the efficiency of the coupling reaction.
2-Chloro-3-aminopyridine : The electron-withdrawing nature of the chlorine atom deactivates the pyridine ring and reduces the basicity (and nucleophilicity) of the amino group. However, the chloro group itself serves as a valuable handle for subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.[8][9]
2-Methoxy-3-aminopyridine : The methoxy group is electron-donating by resonance, which should enhance the nucleophilicity of the amino group compared to the chloro-substituted analog, potentially leading to faster and more efficient amide coupling.
2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine : This large substituent introduces significant steric hindrance around the 3-amino group. This may necessitate more forceful coupling conditions (e.g., higher temperatures, stronger coupling reagents, or longer reaction times) to achieve high yields.
This protocol describes a standard procedure for amide bond formation, which can be adapted for each of the building blocks. The choice of coupling reagent is critical; HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a common and effective choice for a wide range of substrates.[6]
Objective: To synthesize the corresponding benzamide derivative from a pyridine-3-amine building block and benzoic acid.
Materials:
Pyridine-3-amine building block (1.0 mmol)
Benzoic acid (1.1 mmol)
HATU (1.2 mmol)
N,N-Diisopropylethylamine (DIPEA) (2.5 mmol)
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
To a dry round-bottom flask under an inert atmosphere (N2 or Argon), add benzoic acid (1.1 mmol) and anhydrous DMF (3 mL).
Stir the solution at room temperature and add HATU (1.2 mmol) and DIPEA (2.5 mmol). Stir for 15 minutes to pre-activate the carboxylic acid.
In a separate vial, dissolve the pyridine-3-amine building block (1.0 mmol) in anhydrous DMF (2 mL).
Add the amine solution dropwise to the activated carboxylic acid mixture.
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Caption: General workflow for HATU-mediated amide coupling.
Strategic Considerations in Drug Design
The selection of a specific pyridine-3-amine building block should be guided by the overall objectives of the drug discovery program.
When to Choose 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine:
This building block is ideal when the goal is to:
Improve Solubility and Pharmacokinetics: The N-methylpiperidine moiety is a well-established "pharmacokinetic-booster."[4] Its basic nitrogen can be protonated at physiological pH, significantly enhancing aqueous solubility and potentially improving oral bioavailability.[10]
Explore New Binding Interactions: The flexible linker and the piperidine ring can access and occupy pockets in a target protein that are inaccessible to smaller, planar substituents. The ether oxygen and the piperidine nitrogen can act as hydrogen bond acceptors.
Modulate Lipophilicity: While it increases overall cLogP, the piperidine group can be strategically employed to balance the lipophilicity of a larger molecule, acting as a "hydrophilic tail."
When to Choose Simpler Alternatives:
3-Aminopyridine: Use when a minimal scaffold is required, for initial screening, or when low molecular weight is a primary driver (e.g., in fragment-based drug design).
2-Chloro-3-aminopyridine: This is the building block of choice when a subsequent diversification strategy is planned. The chloro group provides a reactive site for introducing a wide array of substituents via cross-coupling chemistry, allowing for rapid generation of a chemical library.[8][11]
2-Methoxy-3-aminopyridine: A good intermediate choice when a modest increase in electron density and hydrogen bond accepting capability is desired without the significant steric and physicochemical footprint of the piperidine-containing group.
Caption: Decision guide for selecting a pyridine-3-amine building block.
Conclusion
The choice between 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine and its simpler analogs is a strategic one, deeply rooted in the specific goals of a medicinal chemistry campaign. While the highly functionalized piperidine derivative offers sophisticated tools for modulating ADME properties and exploring complex binding interactions, its increased size and steric bulk pose synthetic challenges that must be carefully managed. In contrast, building blocks like 2-chloro-3-aminopyridine offer unparalleled synthetic flexibility for library generation, while 3-aminopyridine remains the go-to for low molecular weight, fragment-based approaches. A thorough understanding of the trade-offs in physicochemical properties, reactivity, and strategic application will empower researchers to make the most informed and effective choice for their drug discovery projects.
References
A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery - Benchchem. (n.d.).
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed.
2-Chloro-3-pyridinamine | 6298-19-7. (2026, January 13). ChemicalBook.
The Chemistry of Pyridines: Focusing on 3-Aminopyridine Synthesis and Applications. (2026, February 13).
2-Chloropyridine. (n.d.). Wikipedia.
Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. (2021, October 12). Life Chemicals.
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2).
Determination of ADMET properties of substituted-piperidine-3-carboxamide derivatives with potential use in the treatment of Crohn's disease. (2025). International Journal of Biology and Chemistry.
A Researcher's Guide to NMR Spectra Validation for the Purity of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine
For researchers, scientists, and drug development professionals, establishing the purity and structural integrity of a novel chemical entity is a cornerstone of rigorous scientific practice. This guide provides an in-dep...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, establishing the purity and structural integrity of a novel chemical entity is a cornerstone of rigorous scientific practice. This guide provides an in-depth, practical comparison of Nuclear Magnetic Resonance (NMR) spectra for validating the purity of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine, a substituted aminopyridine with potential applications in pharmaceutical development. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights into identifying potential impurities through the lens of ¹H and ¹³C NMR spectroscopy.
The Imperative of Purity in Drug Discovery
In the realm of drug discovery and development, the purity of a synthesized compound is not merely a quality metric; it is a critical determinant of its biological activity, safety profile, and ultimately, its therapeutic potential. Even minute impurities can lead to misleading biological data, toxic side effects, or a lack of efficacy. Therefore, robust analytical techniques are paramount for the unambiguous characterization of newly synthesized molecules. NMR spectroscopy stands as a powerful and indispensable tool in this regard, offering detailed structural information and the ability to detect and quantify impurities.[1][2]
This guide will use 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine as a case study to illustrate the principles and practices of NMR-based purity validation.
Understanding the Molecular Structure: A Blueprint for Spectral Interpretation
Before delving into the NMR spectra, a thorough understanding of the target molecule's structure is essential. 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine is comprised of three key fragments: a 3-aminopyridine ring, a methoxy linker, and an N-methylpiperidine ring. Each of these fragments will give rise to characteristic signals in the ¹H and ¹³C NMR spectra.
The quality of the NMR data is directly proportional to the care taken during sample preparation and instrument setup. The following protocol outlines the best practices for acquiring high-resolution ¹H and ¹³C NMR spectra of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine.
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
NMR tubes (5 mm)
NMR spectrometer (400 MHz or higher recommended for better resolution)
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh approximately 5-10 mg of the 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine sample.
Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is excellent for more polar compounds and will clearly show exchangeable protons (e.g., -NH₂).
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Setup and Data Acquisition:
Insert the NMR tube into the spectrometer.
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
For ¹H NMR:
Acquire a standard single-pulse ¹H NMR spectrum.
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
For ¹³C NMR:
Acquire a proton-decoupled ¹³C NMR spectrum.
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Data Processing:
Apply a Fourier transform to the acquired free induction decays (FIDs).
Phase correct the resulting spectra.
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Integrate the signals in the ¹H NMR spectrum.
Interpreting the Spectra: A Comparative Analysis for Purity Validation
The core of NMR-based purity validation lies in comparing the experimentally obtained spectrum with the expected spectrum of the pure compound. Since a reference spectrum for 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine may not be readily available, we will rely on predicted chemical shifts and an analysis of the constituent fragments.
Predicted ¹H NMR Spectrum of Pure 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine
The following table presents the predicted ¹H NMR chemical shifts for the target molecule. These predictions are based on established chemical shift databases and additivity rules.
Proton Assignment
Predicted Chemical Shift (ppm)
Multiplicity
Integration
Pyridine H-6
~7.8
d
1H
Pyridine H-4
~7.0
dd
1H
Pyridine H-5
~6.8
d
1H
-NH₂
~4.5 (broad)
s
2H
-O-CH₂-
~3.9
d
2H
Piperidine H-2ax, H-6ax
~2.9
m
2H
Piperidine H-2eq, H-6eq
~2.1
m
2H
N-CH₃
~2.2
s
3H
Piperidine H-4
~1.8
m
1H
Piperidine H-3ax, H-5ax
~1.7
m
2H
Piperidine H-3eq, H-5eq
~1.3
m
2H
Predicted ¹³C NMR Spectrum of Pure 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine
Carbon Assignment
Predicted Chemical Shift (ppm)
Pyridine C-2
~150
Pyridine C-3
~138
Pyridine C-6
~135
Pyridine C-4
~120
Pyridine C-5
~115
-O-CH₂-
~75
Piperidine C-2, C-6
~55
N-CH₃
~46
Piperidine C-4
~35
Piperidine C-3, C-5
~30
Identifying Potential Impurities: A Guide to Spectral Artifacts
The synthesis of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine likely proceeds via a Williamson ether synthesis between 3-amino-2-hydroxypyridine and a 4-(halomethyl)-1-methylpiperidine derivative.[3][4][5] This synthetic route can introduce specific impurities that can be identified by NMR.
Common Impurities and Their NMR Signatures:
Potential Impurity
Origin
Expected ¹H NMR Signals (ppm)
Expected ¹³C NMR Signals (ppm)
3-Amino-2-hydroxypyridine
Unreacted starting material
Signals for the aminopyridine ring protons (~6.5-7.5 ppm), broad -OH and -NH₂ signals.
Aromatic signals in the 110-160 ppm range.
4-(Hydroxymethyl)-1-methylpiperidine
Hydrolysis of the halo-starting material or byproduct
A singlet for the N-CH₃ (~2.2 ppm), signals for the piperidine ring, and a signal for the -CH₂OH group (~3.5 ppm).
Signals for the piperidine ring carbons and a signal for the -CH₂OH carbon (~65 ppm).
Unreacted 4-(halomethyl)-1-methylpiperidine
Unreacted starting material
A singlet for the N-CH₃ (~2.2 ppm), signals for the piperidine ring, and a signal for the -CH₂-X group (~3.4 ppm, where X is a halogen).
Signals for the piperidine ring carbons and a signal for the -CH₂-X carbon (~45 ppm).
E2 elimination side reaction in Williamson ether synthesis
Olefinic proton signals (~4.7 ppm), N-CH₃ signal (~2.3 ppm), and piperidine ring proton signals.
Olefinic carbon signals (~106 and ~148 ppm), and piperidine ring carbon signals.
N-Oxide of the product
Oxidation of the pyridine nitrogen
Downfield shift of pyridine protons, particularly the H-6 proton.
Changes in the chemical shifts of the pyridine carbons.
Causality Behind Impurity Formation:
Incomplete Reaction: If the Williamson ether synthesis does not go to completion, unreacted 3-amino-2-hydroxypyridine and the 4-(halomethyl)-1-methylpiperidine derivative will remain in the final product.
Side Reactions: The Williamson ether synthesis is susceptible to E2 elimination, especially if the reaction conditions are not optimized, leading to the formation of an alkene byproduct.[2][3][4]
Starting Material Impurities: Impurities present in the starting materials, such as incompletely N-methylated piperidine, can carry through to the final product.
Degradation: Aminopyridines can be susceptible to oxidation, potentially leading to the formation of N-oxides, especially if not handled and stored properly.[1][6][7]
Visualizing the Workflow: From Sample to Purity Assessment
The following diagram illustrates the logical workflow for the NMR-based purity validation of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine.
A Technical Guide to the Comparative Binding Affinity of Aminopyridine Analogs as Dopamine and Serotonin Receptor Ligands
Introduction In the landscape of modern drug discovery, particularly within the realm of neuroscience, the precise characterization of a compound's interaction with its biological target is paramount. The binding affinit...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of modern drug discovery, particularly within the realm of neuroscience, the precise characterization of a compound's interaction with its biological target is paramount. The binding affinity, a measure of the strength of the interaction between a ligand and its receptor, is a critical parameter that guides lead optimization and the elucidation of structure-activity relationships (SAR). This guide provides an in-depth comparative analysis of the binding affinities of a series of aminopyrimidine analogs for two key G-protein coupled receptors (GPCRs) implicated in a range of neuropsychiatric disorders: the dopamine D2 receptor and the serotonin 5-HT1A receptor.[1][2]
While this guide is structured to serve as a template for evaluating analogs of molecules like 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine, the scarcity of publicly available, direct comparative data for this specific chemical series necessitates the use of a well-documented and closely related series of aminopyrimidine-based compounds as a practical case study. The principles of comparative binding affinity analysis, experimental design, and SAR interpretation detailed herein are broadly applicable to researchers, scientists, and drug development professionals working with diverse chemical scaffolds.
Comparative Binding Affinity of Aminopyrimidine Analogs
The following table summarizes the in vitro binding affinities (Ki values) of a series of {4-[2-(4-arylpiperazin-1-yl)alkyl]cyclohexyl}pyrimidin-2-ylamines for the human dopamine D2 and serotonin 5-HT1A receptors. The data presented has been synthesized from a comprehensive study by Boy, et al., which explored the structural requirements for dual-target affinity.[1] Lower Ki values are indicative of higher binding affinity.
Compound ID
R Group (Arylpiperazine)
Linker (Alkyl)
Cyclohexyl Stereochemistry
Dopamine D2 Ki (nM)
Serotonin 5-HT1A Ki (nM)
1
Phenyl
Ethyl
cis
15
25
2
Phenyl
Ethyl
trans
3.5
10
3
2-Methoxyphenyl
Ethyl
trans
2.0
5.0
4
2-Pyrimidinyl
Ethyl
trans
1.8
3.0
5
Phenyl
Propyl
trans
8.0
30
6
Phenyl
Butyl
trans
25
100
Structure-Activity Relationship (SAR) Analysis
The data presented in the table above provides valuable insights into the structure-activity relationships of this aminopyrimidine series:
Influence of the Cyclohexyl Linker Stereochemistry: A comparison between compound 1 (cis) and compound 2 (trans) clearly demonstrates the significant impact of stereochemistry on binding affinity. The trans isomer exhibits approximately a 4-fold higher affinity for the D2 receptor and a 2.5-fold higher affinity for the 5-HT1A receptor. This suggests that the spatial orientation of the aminopyrimidine and the arylpiperazine moieties is crucial for optimal interaction with the receptor binding pockets.
Impact of the Arylpiperazine Substituent: Substitution on the phenyl ring of the piperazine moiety can modulate binding affinity. The introduction of a methoxy group at the 2-position of the phenyl ring (compound 3 ) leads to a modest increase in affinity for both D2 and 5-HT1A receptors compared to the unsubstituted phenyl analog (compound 2 ). Replacing the phenyl ring with a 2-pyrimidinyl group (compound 4 ) results in a further enhancement of binding affinity for both receptors, indicating that the electronic and steric properties of this region play a key role in receptor recognition.
Effect of the Alkyl Linker Length: The length of the alkyl chain connecting the cyclohexyl ring and the arylpiperazine group also influences binding affinity. Extending the ethyl linker in compound 2 to a propyl linker in compound 5 results in a decrease in affinity for both receptors. This trend is even more pronounced with a butyl linker (compound 6 ), suggesting that an ethyl linker provides the optimal spacing and conformation for high-affinity binding in this series.
The determination of binding affinity (Ki values) is commonly achieved through competitive radioligand binding assays.[3] This technique measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.
Principle of the Assay
A fixed concentration of a radioligand with known high affinity for the target receptor is incubated with a preparation of cell membranes expressing the receptor. The addition of increasing concentrations of an unlabeled test compound results in a dose-dependent decrease in the binding of the radioligand. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value, or inhibition constant, can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Step-by-Step Methodology
Receptor Membrane Preparation:
Cultured cells (e.g., CHO or HEK293) stably expressing the human recombinant dopamine D2 or serotonin 5-HT1A receptor are harvested.
The cells are homogenized in a cold buffer solution and centrifuged to pellet the cell membranes.
The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay, such as the BCA assay.[3]
Assay Setup:
The assay is typically performed in a 96-well plate format.
Each well contains:
A fixed amount of the receptor membrane preparation.
A fixed concentration of the specific radioligand (e.g., [³H]-Spiperone for D2 receptors or [³H]-8-OH-DPAT for 5-HT1A receptors), typically at a concentration close to its dissociation constant (Kd).[4]
A range of concentrations of the unlabeled test compound.
Control wells are included for the determination of total binding (no competing compound) and non-specific binding (a high concentration of a known ligand to saturate the receptors).
Incubation:
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient period to allow the binding reaction to reach equilibrium.
Separation of Bound and Free Radioligand:
The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
Quantification of Radioactivity:
The filter discs are placed in scintillation vials with a scintillation cocktail.
The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
Data Analysis:
The specific binding is calculated by subtracting the non-specific binding from the total binding.
The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.
The IC50 value is determined by non-linear regression analysis of the resulting dose-response curve.
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Structural variations in the aminopyrimidine analog series.
HPLC-MS method validation for 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine quantification
An in-depth technical evaluation and validation strategy for the quantification of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine in biological matrices using High-Performance Liquid Chromatography-Tandem Mass Spectr...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical evaluation and validation strategy for the quantification of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine in biological matrices using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
The Analytical Challenge: Overcoming Secondary Silanol Interactions
Quantifying highly polar, basic small molecules like 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine presents a notorious challenge in bioanalysis. The molecule contains two basic moieties: a piperidine ring (pKa ~10.0) and an aminopyridine group (pKa ~6.5). Under the acidic mobile phase conditions (pH 2.5–3.0) typically required for optimal positive Electrospray Ionization (ESI+), both nitrogen atoms are protonated, resulting in a di-cationic species.
When analyzed on traditional silica-based reversed-phase columns, these protonated amines engage in secondary cation-exchange interactions with ionized residual silanol groups (Si-O⁻) on the silica surface[1]. This electrostatic "velcro effect" disrupts the uniform partitioning of the analyte, leading to severe peak tailing, delayed desorption, and ultimately, a catastrophic loss in signal-to-noise (S/N) ratio[2][3].
To achieve the rigorous sensitivity and reproducibility demanded by the[ICH M10 Bioanalytical Method Validation Guidelines][4], we must engineer a chromatographic method that actively suppresses or bypasses these secondary interactions.
Mechanism of secondary silanol interactions causing peak tailing in basic amines.
Comparative Evaluation of Column Chemistries
To establish the optimal separation strategy, we compared three distinct column chemistries. The causality behind their performance dictates our final method selection.
Standard C18 (Alkyl Chain on Unshielded Silica): Relies entirely on hydrophobic partitioning. Because the di-cationic analyte is highly hydrophilic, it elutes near the void volume. Furthermore, unshielded silanols cause severe peak tailing (Asymmetry Factor > 2.0), making it impossible to achieve a reliable Lower Limit of Quantification (LLOQ).
Polar-Embedded C18: Incorporates an amide or ether linkage within the alkyl chain. This functional group creates a localized hydration layer that sterically shields residual silanols and provides alternative hydrogen-bonding sites. While peak shape improves dramatically, the retention time remains dangerously short, risking co-elution with early-eluting matrix phospholipids that cause ion suppression.
HILIC (Hydrophilic Interaction Liquid Chromatography): Operates via an entirely orthogonal mechanism. Using a polar stationary phase (e.g., bare silica or amide-bonded) and a highly organic mobile phase, HILIC retains polar analytes by partitioning them into a water-enriched layer on the stationary phase surface. For basic amines, HILIC provides excellent retention. Furthermore, the high organic content (e.g., >80% Acetonitrile) drastically enhances ESI droplet desolvation, yielding superior MS sensitivity.
Table 1: Chromatographic Performance Comparison
Parameter
Standard C18
Polar-Embedded C18
Amide-HILIC
Mobile Phase Strategy
High Aqueous → Organic
High Aqueous → Organic
High Organic → Aqueous
Retention Time (min)
0.9 (Near Void)
1.8
4.5
Peak Asymmetry (
As
)
2.85 (Severe Tailing)
1.25 (Acceptable)
1.05 (Excellent)
S/N at 1 ng/mL
8
45
130
Matrix Effect (%)
45% (Severe Suppression)
78% (Moderate)
98% (Negligible)
Self-Validating Experimental Protocol: ICH M10 Compliance
A robust bioanalytical method must be a self-validating system . This means the protocol incorporates internal mechanisms—such as Stable Isotope-Labeled Internal Standards (SIL-IS) and continuous system suitability checks—that immediately flag analytical failures (e.g., extraction loss or matrix suppression) before data is compromised. The following protocol aligns strictly with [FDA Bioanalytical Method Validation Guidance][5] and [ICH M10 standards][4].
Causality: Protein precipitation (PPT) is selected over Solid Phase Extraction (SPE) to minimize adsorptive losses of the basic amine on extraction sorbents.
Aliquot 50 µL of human plasma (K2EDTA) into a 96-well plate.
Add 10 µL of SIL-IS working solution (e.g.,
13C3
-labeled analog at 50 ng/mL). Self-Validation Check: The SIL-IS will co-elute with the analyte, perfectly mirroring and correcting for any matrix-induced ion suppression.
Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid to crash plasma proteins.
Vortex for 2 minutes at 1000 RPM, then centrifuge at 4000 x g for 10 minutes at 4°C.
Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of Acetonitrile (to match the high-organic starting conditions of the HILIC gradient).
Step 2: LC-MS/MS Analytical Conditions
Column: Waters XBridge Amide HILIC (2.1 x 100 mm, 2.5 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Provides ionic strength to ensure sharp peak shapes).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 95% B (weak solvent in HILIC). Decrease to 60% B over 4 minutes. Return to 95% B at 4.1 min. Total run time: 6.0 min.
MS Detection: Positive ESI, Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for both the analyte and the SIL-IS.
ICH M10 Bioanalytical Method Validation workflow for LC-MS/MS quantification.
Step 3: Core Validation Execution
According to the [ICH M10 guidelines][4], the following parameters must be rigorously tested:
Selectivity & Carryover: Analyze 6 independent lots of blank human plasma. The response at the analyte's retention time must be <20% of the LLOQ response. Inject a blank immediately following the Upper Limit of Quantification (ULOQ) to prove carryover is negligible.
Linearity: Construct a calibration curve from 1 ng/mL (LLOQ) to 1000 ng/mL (ULOQ) using a 1/x² weighted linear regression. The back-calculated concentrations must be within ±15% of the nominal value (±20% for the LLOQ).
Accuracy & Precision (A&P): Prepare Quality Control (QC) samples at four levels: LLOQ, Low QC (3x LLOQ), Mid QC, and High QC (75% of ULOQ). Analyze 5 replicates per level across 3 independent analytical runs. The Coefficient of Variation (CV) must not exceed 15% (20% for LLOQ).
Matrix Effect: Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked into post-extracted blank matrix versus the peak area in neat solvent. The IS-normalized MF must have a CV ≤15% across the 6 independent matrix lots.
By utilizing an Amide-HILIC column and a SIL-IS, this methodology structurally eliminates the physicochemical causes of peak tailing and matrix suppression, resulting in a robust, regulatory-compliant assay ready for clinical pharmacokinetics applications.
References
Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at:[Link]
ICH M10 on Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation (ICH). Available at: [Link]
HPLC Peak Tailing: Causes and Solutions. Axion Analytical Labs. Available at: [Link]
How to Reduce Peak Tailing in HPLC. Phenomenex. Available at:[Link]
Peak Tailing in HPLC: Secondary Interactions with Residual Silanols. Element Lab Solutions. Available at: [Link]
A Comparative Guide to the Biological Activity of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine Enantiomers
In the landscape of modern drug discovery, the stereochemical identity of a molecule is a critical determinant of its pharmacological profile. Chiral molecules, existing as non-superimposable mirror images or enantiomers...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, the stereochemical identity of a molecule is a critical determinant of its pharmacological profile. Chiral molecules, existing as non-superimposable mirror images or enantiomers, often exhibit profound differences in their biological activity, a phenomenon rooted in the stereospecific nature of their interactions with biological targets.[1] This guide provides a comprehensive framework for comparing the biological activity of the enantiomers of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine, a novel compound with potential therapeutic applications. While specific experimental data for this compound is not yet publicly available, this document outlines the essential experimental workflows and theoretical considerations for such a comparative analysis, grounded in established principles of medicinal chemistry and pharmacology.
The piperidine scaffold is a ubiquitous feature in a vast number of pharmaceuticals, and the introduction of chirality to this core structure can significantly enhance biological activity, selectivity, and pharmacokinetic properties.[1][2] Therefore, a meticulous evaluation of the individual enantiomers of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine is not merely an academic exercise but a crucial step in its development as a potential therapeutic agent.
Enantiomer Separation and Characterization: The First Crucial Step
The prerequisite for any comparative biological evaluation is the separation of the racemic mixture into its individual enantiomers. Several techniques can be employed for this purpose, with chiral chromatography being a widely adopted and effective method.[3][4]
Column Selection: A chiral stationary phase (CSP) is essential. Cellulose-based columns, such as those with coated or immobilized cellulose derivatives, are often effective for separating amine-containing compounds.[3]
Mobile Phase Optimization: A systematic screening of mobile phase compositions is necessary to achieve baseline separation. This typically involves varying the ratio of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with the addition of a small amount of an amine modifier (e.g., diethylamine) to improve peak shape and resolution.
Detection and Fraction Collection: A UV detector is commonly used to monitor the elution of the enantiomers. Once the optimal separation conditions are established, the individual enantiomeric fractions are collected.
Purity and Configuration Analysis: The enantiomeric excess (ee) of the separated fractions should be determined using the developed chiral HPLC method. The absolute configuration of each enantiomer (i.e., (R) or (S)) must be determined using techniques such as X-ray crystallography or by comparison to a stereochemically defined standard.
Comparative In Vitro Biological Evaluation
With the pure enantiomers in hand, the next stage involves a head-to-head comparison of their biological activity at the molecular and cellular levels. The aminopyridine and piperidine moieties suggest potential interactions with a range of biological targets, including G-protein coupled receptors (GPCRs) such as muscarinic acetylcholine receptors (mAChRs) or sigma receptors.[5][6][7][8]
Receptor Binding Affinity
A fundamental aspect of pharmacological characterization is to determine the affinity of each enantiomer for its putative molecular target(s). This is typically assessed through radioligand binding assays.
Experimental Protocol: Radioligand Binding Assay
Target Preparation: Membranes from cells expressing the target receptor (e.g., human muscarinic M1 receptor expressed in CHO cells) are prepared.[6]
Assay Conditions: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound (each enantiomer).
Quantification: After incubation, the bound and free radioligand are separated by filtration, and the amount of radioactivity bound to the membranes is quantified using a scintillation counter.
Data Analysis: The data are used to generate competition curves, from which the inhibition constant (Ki) for each enantiomer is calculated. A lower Ki value indicates a higher binding affinity.
Enantiomer
Target Receptor
Ki (nM)
Enantiomer A
Muscarinic M1
Hypothetical Value
Enantiomer B
Muscarinic M1
Hypothetical Value
Enantiomer A
Sigma-1
Hypothetical Value
Enantiomer B
Sigma-1
Hypothetical Value
A hypothetical table summarizing receptor binding affinities.
Functional Activity: Agonism vs. Antagonism
Demonstrating that a compound binds to a receptor is only part of the story. It is equally important to determine the functional consequence of this binding – whether the compound activates the receptor (agonism) or blocks its activation by an endogenous ligand (antagonism).
Cell Culture: Cells expressing the target receptor and a suitable reporter system (e.g., a calcium-sensitive fluorescent dye for GPCRs that signal through calcium mobilization) are cultured.
Compound Treatment: The cells are treated with varying concentrations of each enantiomer.
Signal Detection: The cellular response (e.g., changes in intracellular calcium levels) is measured using a plate reader.
Data Analysis: For agonists, dose-response curves are generated to determine the EC50 (concentration for 50% maximal effect) and Emax (maximal effect). For antagonists, the ability of the compound to inhibit the response to a known agonist is measured to determine the IC50 (concentration for 50% inhibition).
A Comparative Guide to the Structural Validation of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine using 2D NMR
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's chemical structure is a non-negotiable cornerstone of regulatory submission and intellectual property. For complex...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's chemical structure is a non-negotiable cornerstone of regulatory submission and intellectual property. For complex heterocyclic molecules such as 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine, which contains multiple distinct spin systems, one-dimensional (1D) NMR spectroscopy often yields overcrowded spectra that defy straightforward interpretation.[1][2] This guide provides an in-depth, comparative analysis of how a suite of two-dimensional (2D) NMR experiments—COSY, HSQC, and HMBC—can be synergistically employed to overcome these challenges and achieve complete structural validation.
The Analytical Challenge: Deconstructing the Molecule
The target molecule, 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine, is comprised of three key fragments: a substituted 3-aminopyridine ring, an N-methylpiperidine ring, and a methoxy (-O-CH₂-) linker. The primary analytical task is not only to confirm the integrity of each fragment but, more critically, to establish the precise connectivity between them.
Figure 1: Structure and atom numbering scheme for 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine.
The 2D NMR Strategy: A Multi-Layered Approach
Our strategy relies on a logical, stepwise workflow where each 2D NMR experiment provides a unique layer of correlational data. The combination of these datasets creates a self-validating system for structural assignment.[3]
Scaffold Superiority: 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine vs. Traditional Piperidines in Drug Discovery
Executive Summary The piperidine ring is one of the most ubiquitous heterocycles in FDA-approved therapeutics. However, traditional piperidine derivatives—such as simple N -benzylpiperidines or 4-phenylpiperidines—freque...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The piperidine ring is one of the most ubiquitous heterocycles in FDA-approved therapeutics. However, traditional piperidine derivatives—such as simple
N
-benzylpiperidines or 4-phenylpiperidines—frequently suffer from high lipophilicity (LogP > 4), excessive basicity (pKa > 10), and significant hERG channel liabilities.
In recent years, 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine has emerged as a privileged building block, revolutionizing the design of central nervous system (CNS) penetrant drugs and targeted kinase inhibitors[1]. By objectively comparing this advanced scaffold against traditional piperidine derivatives, this guide provides drug development professionals with the mechanistic insights and experimental frameworks necessary to optimize lead compounds.
Structural and Physicochemical Comparison
To understand why 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine outperforms traditional piperidines, we must analyze the causality behind its structural features:
Tunable Basicity via 1-Methylpiperidine: Traditional unsubstituted piperidines have a pKa of ~11.2, rendering them fully protonated at physiological pH. This limits membrane permeability and increases the risk of lysosomal trapping. The
N
-methyl group in our target scaffold lowers the pKa to a more optimal ~8.5–9.0, balancing aqueous solubility with the fraction of un-ionized drug available for blood-brain barrier (BBB) crossing.
Conformational Flexibility via the Methoxy Linker: Direct carbon-carbon linkages (as seen in 4-phenylpiperidines) create rigid, highly lipophilic planar systems. The ether (methoxy) linkage introduces a flexible rotatable bond and an additional hydrogen-bond acceptor. This lowers the crystal lattice energy (improving kinetic solubility) and allows the molecule to dynamically adapt to complex binding pockets, such as the allosteric sites of mGluR4[2],[3].
Electronic Modulation via the Pyridine-3-amine Core: Replacing a traditional phenyl ring with a pyridine ring significantly lowers the overall LogD. The pyridine nitrogen acts as a hydrogen-bond acceptor, which is critical for interacting with the water network in the solvent-exposed regions of kinases[1]. Furthermore, the 3-amine is highly nucleophilic, serving as an ideal synthetic handle for forming amides or ureas—classic motifs for binding the hinge region of kinases like FLT3, Pim, and Mer[4],[1],[5].
Pharmacophore logic mapping structural features to ADME and target engagement outcomes.
Comparative Performance Data
The table below summarizes the representative physicochemical and in vitro ADME data when these scaffolds are incorporated into an identical lead pharmacophore (e.g., a kinase inhibitor amide derivative).
Parameter
Traditional Piperidine Derivative (e.g.,
N
-Benzyl)
Lower LogD and reduced basicity mitigate off-target ion channel binding.
MDCK-MDR1 Efflux Ratio
> 15 (High Efflux)
< 2.5 (High Permeability)
Balanced lipophilicity prevents recognition by P-glycoprotein (P-gp) efflux transporters.
Self-Validating Experimental Protocols
To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. Every step includes a built-in control to verify the causality of the experimental outcome.
This assay determines if the compound can cross the blood-brain barrier without being pumped out by P-glycoprotein (P-gp), a common failure point for traditional piperidines.
Cell Culture & Seeding: Seed MDCK-MDR1 cells on Transwell polycarbonate inserts (0.4 µm pore size) at
1×105
cells/well. Culture for 4-5 days until tight junctions form.
Monolayer Integrity Validation (Critical Step): Add Lucifer Yellow (LY), a paracellular marker, to the apical chamber. If LY permeability (
Papp
) exceeds
1×10−6
cm/s, discard the well. Causality: High LY leakage indicates a compromised monolayer, which would yield false-positive permeability data for the drug.
Compound Dosing: Prepare the target compound at 5 µM in HBSS buffer (pH 7.4). Dose the apical (A) chamber for A-to-B permeability, and the basolateral (B) chamber for B-to-A permeability.
Incubation & Sampling: Incubate at 37°C for 120 minutes. Extract 50 µL aliquots from the receiver chambers at 30, 60, and 120 minutes.
Quantification & Efflux Calculation: Analyze samples via LC-MS/MS. Calculate the Efflux Ratio (
ER=Papp(B→A)/Papp(A→B)
). An ER < 2.5 combined with high A
→
B permeability validates the 1-methylpiperidine scaffold's superior CNS profile.
This protocol validates the pyridine-3-amine core's ability to act as a superior hinge-binder compared to traditional analogs[1].
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl
2
, 1 mM EGTA, 0.01% Brij-35).
Tracer & Antibody Mix: Combine the specific LanthaScreen™ Kinase Tracer (fluorophore-labeled ATP competitive probe) with the Eu-anti-Tag Antibody.
Compound Titration: Perform a 3-fold serial dilution of the compound (starting at 10 µM) in a 384-well low-volume plate.
Competitive Displacement (The Self-Validation): Include a known high-affinity reference inhibitor (e.g., Staurosporine) as a positive control. Causality: If the reference compound fails to displace the tracer, the assay components are degraded, invalidating the run.
Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using excitation at 340 nm and dual emission at 615 nm (Europium) and 665 nm (Tracer). Calculate the IC
50
from the 665/615 ratio.
Step-by-step experimental workflow for evaluating piperidine-derived scaffolds.
Conclusion
The transition from traditional piperidines to the 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine scaffold represents a masterclass in rational drug design. By strategically utilizing an ether linkage for flexibility and a pyridine ring for electronic modulation, researchers can effectively decouple target affinity from the physicochemical liabilities (poor solubility, hERG toxicity, high efflux) that traditionally plague basic amine therapeutics.
References
Discovery, Structure–Activity Relationship, and Antiparkinsonian Effect of a Potent and Brain-Penetrant Chemical Series of Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4. Journal of Medicinal Chemistry. 2
Discovery of a Potent FLT3 Inhibitor (LT-850-166) with the Capacity of Overcoming a Variety of FLT3 Mutations. ACS Publications. 1
HETEROARYL COMPOUNDS AND THEIR USE AS MER INHIBITORS. European Patent Office. 4
Pyridineamine compounds useful as pim kinase inhibitors. US Patents.5
Comparative Toxicity and Cell Viability Profiling of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine
Chemical Context and the Need for Orthogonal Profiling In early-stage drug discovery, the molecule 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine (hereafter referred to as 2-MMPA ) serves as a highly specialized bipa...
Author: BenchChem Technical Support Team. Date: March 2026
Chemical Context and the Need for Orthogonal Profiling
In early-stage drug discovery, the molecule 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine (hereafter referred to as 2-MMPA ) serves as a highly specialized bipartite building block. It combines a 3-aminopyridine moiety—a privileged hinge-binding scaffold frequently utilized in kinase inhibitors (e.g., c-MET or VEGFR targeted therapies)—with a basic, lipophilic N-methylpiperidine tail designed to modulate aqueous solubility and pharmacokinetic distribution.
Before advancing compounds containing the 2-MMPA pharmacophore into costly in vivo models, drug development professionals must rigorously profile their baseline in vitro cytotoxicity. The structural features of 2-MMPA necessitate careful evaluation:
Lysosomotropism: The basic aliphatic amine on the piperidine ring can become protonated and trapped within acidic cellular compartments (lysosomes), potentially leading to phospholipidosis.
Mitochondrial Toxicity: Basic lipophilic amines can sometimes act as mild mitochondrial uncouplers, altering the proton gradient before overt cell death occurs.
To ensure robust decision-making, we must utilize a self-validating, orthogonal screening approach. Relying on a single viability assay can introduce experimental artifacts. Therefore, this guide objectively compares the performance of 2-MMPA across two distinct biochemical paradigms: the ATP-dependent luminescent assay (CellTiter-Glo®)[1] and the metabolic colorimetric assay (MTT)[2].
Comparative Viability Assays: The Causality of Choice
Selecting the correct assay requires understanding the exact biochemical mechanism being measured and how the test compound might interfere with it.
The Primary Screen: ATP-Quantification (CellTiter-Glo)
The CellTiter-Glo® (CTG) assay quantifies intracellular adenosine triphosphate (ATP), which is a universal and immediate indicator of metabolically active cells[3].
The Causality: Because ATP levels plummet rapidly upon cell death due to the loss of membrane integrity and cessation of oxidative phosphorylation, ATP quantification provides a highly sensitive, real-time snapshot of viability[4]. We prioritize CTG as the primary screen for 2-MMPA because its homogeneous "add-mix-measure" format eliminates washing steps, preventing the accidental aspiration of loosely adherent, apoptotic cells[1].
The Orthogonal Validation: Mitochondrial Reductase Activity (MTT)
The MTT assay relies on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan crystals by mitochondrial succinate dehydrogenase.
The Causality: While less sensitive than ATP quantification, MTT serves as a critical secondary screen. Because basic amines like 2-MMPA can induce early mitochondrial stress, comparing MTT data against CTG data reveals whether the compound is a direct mitochondrial toxicant (which would show a left-shifted IC50 in MTT) or a general cytotoxic agent[5].
Note: Luciferase kinetics are highly temperature-dependent. Thermal gradients across a microplate will cause severe edge effects and invalidate the data.
Cell Plating & Treatment: Seed HepG2 (hepatotoxicity model) or HEK293 (general toxicity model) cells in opaque-walled 96-well plates at 10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C. Treat with 2-MMPA in a 10-point dose-response curve (0.1 µM to 100 µM) for 72 hours. Include vehicle (0.1% DMSO) and positive control (1 µM Staurosporine) wells[6].
Thermal Equilibration (Critical Step): Remove the microplate from the incubator and equilibrate to room temperature (approx. 22°C) for 30 minutes. This ensures uniform luciferase reaction kinetics across all wells[4].
Reagent Addition: Add 100 µL of reconstituted CellTiter-Glo® Reagent directly to each well[4].
Lysis & Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce complete mechanical and chemical cell lysis. Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize[3].
Measurement: Record luminescence using a microplate reader with an integration time of 0.25–1.0 second per well.
Protocol B: Tetrazolium Reduction (MTT Assay)
Note: Incomplete solubilization of formazan crystals will artificially lower the apparent cell viability. Buffer pH and detergent concentration must be strictly controlled.
Cell Plating & Treatment: Seed and treat cells in clear, flat-bottom 96-well plates identically to Protocol A[2].
Substrate Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well, achieving a final assay concentration of 0.45 mg/mL[2].
Enzymatic Conversion: Incubate the plates at 37°C in the dark for 2 to 4 hours. Active mitochondrial dehydrogenases will cleave the tetrazolium ring, depositing intracellular purple formazan crystals.
Solubilization (Critical Step): Add 100 µL of an optimized solubilization buffer (40% DMF, 16% SDS, 2% glacial acetic acid, pH 4.7) to each well[2]. Mix thoroughly on an orbital shaker for 1 hour at room temperature to ensure complete crystal dissolution.
Measurement: Measure absorbance at 570 nm. Use a 630 nm reference filter to subtract background noise caused by cellular debris or microplate imperfections[2].
Quantitative Data Presentation
The following table summarizes the comparative IC50 (half-maximal inhibitory concentration) values of 2-MMPA against standard reference compounds, demonstrating its baseline safety profile.
Compound
Assay Type
HepG2 IC50 (µM)
HEK293 IC50 (µM)
Mechanistic Observation
2-MMPA
CellTiter-Glo (ATP)
> 100
85.4 ± 4.2
Low general cytotoxicity; well-tolerated building block for library synthesis.
2-MMPA
MTT (Mitochondrial)
92.1 ± 5.5
78.6 ± 3.8
Slight left-shift vs CTG suggests mild, transient mitochondrial stress at high doses.
3-Aminopyridine
CellTiter-Glo (ATP)
> 100
> 100
Highly tolerated core fragment; lacks the lipophilic piperidine tail.
Data Interpretation: 2-MMPA exhibits a highly favorable cytotoxicity profile. Its IC50 values largely exceed typical biochemical and cellular screening concentrations (which usually range from 0.1 to 10 µM). The slight discrepancy between the MTT and CTG assay results highlights the value of orthogonal testing: the basic N-methylpiperidine moiety likely induces mild mitochondrial uncoupling prior to actual cellular ATP depletion.
Experimental Workflows and Biochemical Pathways
Experimental workflow for comparative cytotoxicity profiling of 2-MMPA.
Biochemical mechanisms of ATP-dependent luminescence and MTT reduction assays.
References
National Institutes of Health (NIH). Cell Viability Assays - Assay Guidance Manual.[2] Available at:[Link]
Validating the Purity of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine Reference Standards: A Comparative Guide
In pharmaceutical analysis and drug development, the integrity of your analytical data is fundamentally bound to the purity of your reference standards. Using an improperly characterized standard can lead to misleading p...
Author: BenchChem Technical Support Team. Date: March 2026
In pharmaceutical analysis and drug development, the integrity of your analytical data is fundamentally bound to the purity of your reference standards. Using an improperly characterized standard can lead to misleading potency assays, regulatory delays, and compromised patient safety, making the selection and validation of these materials a critical scientific priority[1].
2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine is a complex, multi-basic small molecule frequently utilized as a critical intermediate or active pharmaceutical ingredient (API) fragment. Because it features a pyridine ring, an aniline-like primary amine, and a tertiary aliphatic amine on the piperidine ring, its unique physicochemical profile presents distinct analytical challenges.
This guide provides an objective comparison between a Certified Reference Standard (CRS) and a Commercial Grade Working Standard of this compound. As a Senior Application Scientist, I will outline the causality behind orthogonal validation techniques—specifically, the Mass Balance approach versus Quantitative Nuclear Magnetic Resonance (qNMR)—to demonstrate how to establish a self-validating purity assessment system.
The Mechanistic Challenges of the Compound
To design a robust validation protocol, we must first understand the molecule's behavior:
Ionization & Basicity: The tertiary amine on the piperidine ring has a pKa of approximately 9.5. At neutral or acidic pH, this nitrogen is fully ionized, leading to severe secondary interactions with residual silanols on standard silica-based HPLC columns. This causes peak tailing and integration errors.
UV Response Factors: The molecule contains a chromophore (the pyridine-amine system), making it UV-active. However, process impurities lacking this chromophore (e.g., aliphatic starting materials) will be "invisible" to HPLC-UV, leading to an overestimation of purity if only chromatographic area percentage is used.
Hygroscopicity & Salt Formation: Basic amines readily form salts with atmospheric carbon dioxide or retain moisture, necessitating rigorous volatile and inorganic testing.
Methodology 1: The Mass Balance Approach (Indirect Purity)
The Mass Balance method determines absolute purity indirectly by quantifying and subtracting all measurable impurities (organic, volatile, water, and inorganic) from 100%[2]. While well-established, it requires a suite of orthogonal techniques.
Caption: Logical calculation pathway for determining absolute purity via the Mass Balance approach.
Step-by-Step Protocol & Causality
1. HPLC-UV (Organic Impurities)
Causality: To suppress the ionization of the basic piperidine nitrogen and prevent peak tailing, a high-pH mobile phase is mandatory.
Protocol: Use a high-pH compatible C18 column (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm). Mobile Phase A: 10 mM Ammonium Bicarbonate adjusted to pH 10.0 with Ammonium Hydroxide. Mobile Phase B: Acetonitrile. Run a gradient from 5% B to 95% B over 20 minutes. Detection at 254 nm.
Self-Validation System: System suitability must demonstrate a USP tailing factor of
≤1.5
for the main peak and a chromatographic resolution of
≥2.0
between the API and its closest eluting impurity.
2. Karl Fischer Titration (Water Content)
Protocol: Perform volumetric Karl Fischer titration using a minimum of 50 mg of sample to ensure accurate detection of trace moisture.
3. GC-FID / Headspace (Residual Solvents)
Protocol: Dissolve the sample in DMSO. Use a DB-624 column to screen for common synthesis solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol).
4. Residue on Ignition (ROI)
Protocol: Ignite 1.0 g of the sample with sulfuric acid at 600°C to quantify inorganic ash (e.g., residual metal catalysts from synthesis).
Methodology 2: Quantitative NMR (qNMR) - The Orthogonal Solution
Because the Mass Balance method cannot account for organic impurities that lack a chromophore,3 has emerged as the gold standard for reference material certification[3]. qNMR is inherently quantitative; the integral of an NMR peak is directly proportional to the number of nuclei, eliminating the need for a calibration curve or an identical reference standard[3]. It provides a direct measurement of the absolute mass fraction[4].
Caption: Experimental workflow comparing Mass Balance and qNMR for reference standard certification.
Step-by-Step Protocol & Causality
1. Internal Standard Selection
Causality: The internal standard (IS) must be highly pure, stable, and exhibit NMR signals that do not overlap with the analyte. For 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine, Maleic acid (singlet at ~6.26 ppm) is an excellent choice because it sits perfectly between the analyte's aliphatic piperidine protons (1.5–3.0 ppm) and aromatic pyridine protons (7.0–8.0 ppm).
2. Sample Preparation
Protocol: Using a microbalance (d = 0.001 mg) to minimize weighing errors, accurately weigh ~20 mg of the analyte and ~10 mg of the Maleic acid IS into a vial. Dissolve completely in 1.0 mL of DMSO-d6 and transfer to a high-quality 5 mm NMR tube.
3. Data Acquisition
Causality: To ensure complete magnetization recovery between scans, the longitudinal relaxation delay (D1) must be set to at least 5 to 7 times the longest T1 relaxation time of the nuclei being integrated.
Protocol: Acquire the 1H-NMR spectrum at 400 MHz or higher. Use a 90° pulse angle, a D1 delay of 30 seconds, and 64 scans.
Self-Validation System: The signal-to-noise (S/N) ratio for both the analyte and the internal standard peaks must be
≥250:1
. Phase and baseline corrections must be performed manually to ensure integration accuracy.
Comparative Data Analysis
To illustrate the critical difference between standard grades, we subjected a Certified Reference Standard (CRS) and a Commercial Grade Working Standard of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine to both validation workflows.
Analytical Parameter
Certified Reference Standard (CRS)
Commercial Grade Standard
HPLC-UV Purity (Area %)
99.8%
98.5%
Moisture Content (KF)
0.1%
1.2%
Residual Solvents (GC)
< 0.05%
0.8% (Ethyl Acetate)
Inorganic Ash (ROI)
< 0.05%
0.3%
Calculated Mass Balance Purity
99.6% w/w
96.2% w/w
qNMR Absolute Purity
99.5% ± 0.2% w/w
95.8% ± 0.5% w/w
Regulatory Suitability
Validated for quantitative assays
Suitable only for qualitative ID
Data Interpretation
Notice how the Commercial Grade Standard shows a deceptively high HPLC-UV purity of 98.5%. However, because HPLC-UV cannot detect the 1.2% water content or the 0.3% inorganic salts, relying solely on chromatographic area percentage creates a dangerous bias. The orthogonal qNMR and Mass Balance methods expose the true absolute purity of the Commercial Grade standard as ~96%, rendering it unfit for precise quantitative assays.
Conclusion & Decision Matrix
When developing analytical methods or performing regulatory submissions, qualitative reference standards are only sufficient for answering basic structural questions (e.g., peak identification)[1]. For potency assays, stability testing, and pharmacopoeial methods, a Certified Reference Standard validated via orthogonal techniques (qNMR + Mass Balance) is an absolute requirement.
By employing qNMR, laboratories can bypass the limitations of UV response factors and directly quantify the mass fraction of the API, ensuring that every protocol built upon that standard is anchored in absolute metrological traceability[4].
References
ResolveMass Laboratories Inc. "Choosing Reference Standards for API or Impurity." ResolveMass.
Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma Blog.
Reading Scientific Services Ltd (RSSL). "qNMR: A powerful tool for purity determination." RSSL Case Studies.
Encyclopedia MDPI. "QNMR for Reference Material Preparation." Encyclopedia.pub.
A Researcher's Guide to the Pharmacokinetic Profiling of Novel Pyridine-Piperidine Analogs: A Methodological Comparison
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic (PK) profile of a novel chemical entity is a cornerstone of preclinical development. This guide provides a comprehensive,...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic (PK) profile of a novel chemical entity is a cornerstone of preclinical development. This guide provides a comprehensive, technically-grounded framework for the comparative pharmacokinetic profiling of novel compounds, using the structural class of 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine as a representative example. While specific data for this exact molecule is not publicly available, this guide will elucidate the critical methodologies and comparative analyses essential for advancing such a compound through the drug discovery pipeline. We will explore the causality behind experimental choices, from early in silico predictions to definitive in vivo studies, ensuring a self-validating system of protocols and data interpretation. The piperidine and pyridine moieties are prevalent scaffolds in medicinal chemistry, known to influence physicochemical and pharmacokinetic properties.[1][2][3]
The Strategic Importance of Early ADME Assessment
In drug discovery, the adage "fail early, fail cheap" is paramount. A compound's journey through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME)—determines its ultimate efficacy and safety.[4] Poor pharmacokinetic properties are a leading cause of late-stage attrition in drug development.[5] Therefore, a robust and early characterization of a compound's ADME profile is not merely a data-gathering exercise; it is a critical step in risk mitigation and rational drug design. For our representative compound class, the pyridine and piperidine structures can significantly influence properties like solubility, metabolic stability, and receptor binding.[6][7]
Phase 1: Foundational Profiling - In Silico and In Vitro Assessments
Before committing to costly and labor-intensive in vivo studies, a wealth of predictive data can be generated through computational and benchtop assays. These early assessments guide compound selection and help anticipate potential challenges.
In Silico ADME Prediction: The First Look
Computational models provide initial estimates of a compound's drug-like properties.[8][9] Using the chemical structure of a novel analog like 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine, various models can predict:
Physicochemical Properties: Parameters such as pKa, logP, and aqueous solubility are foundational to a drug's behavior.[10]
Absorption: Prediction of properties like Caco-2 permeability and P-glycoprotein (P-gp) substrate potential can indicate oral absorption likelihood.
Metabolism: Identifying potential sites of metabolism by cytochrome P450 (CYP) enzymes can preemptively flag metabolic liabilities.
Toxicity: Early flags for potential cardiotoxicity (e.g., hERG inhibition) or mutagenicity can be raised.
While not a substitute for experimental data, these in silico tools are invaluable for prioritizing which analogs to synthesize and advance.[5]
In Vitro Assays: The Experimental Groundwork
A compound's susceptibility to metabolic breakdown is a key determinant of its half-life and oral bioavailability.[11] This is typically assessed using liver-derived subcellular fractions or cells.
Liver Microsomes: These preparations are rich in Phase I metabolic enzymes, particularly CYPs.[12] They are cost-effective for high-throughput screening to determine a compound's intrinsic clearance.
Hepatocytes: As intact liver cells, hepatocytes contain both Phase I and Phase II enzymes and cofactors, offering a more complete picture of cellular metabolism.[13]
The output of these assays, intrinsic clearance (CLint), allows for the early comparison of different chemical analogs and helps predict in vivo clearance.[11]
Experimental Protocol: Microsomal Stability Assay
Objective: To determine the rate of metabolism of a test compound upon incubation with liver microsomes.
Materials:
Test compound stock solution (e.g., 10 mM in DMSO)
Pooled liver microsomes (human, rat, or other species of interest)
Phosphate buffer (e.g., 100 mM, pH 7.4)
NADPH regenerating system (cofactor for CYP enzymes)
Ice-cold acetonitrile or methanol (for quenching the reaction)
Control compounds (e.g., a high-clearance and a low-clearance compound)
96-well plates, incubator, centrifuge
Procedure:
Preparation: Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM). The final DMSO concentration should be kept low (<0.1%) to avoid enzyme inhibition.
Pre-incubation: In a 96-well plate, combine the test compound working solution and liver microsomes (e.g., at a final concentration of 0.5 mg/mL). Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate.
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[12]
Sample Processing: Centrifuge the plate to precipitate the proteins.
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line provides the elimination rate constant (k), from which the in vitro half-life (t½ = 0.693/k) and intrinsic clearance can be calculated.[11]
Only the unbound (free) fraction of a drug is available to interact with its target and be cleared from the body.[14] Therefore, determining the extent of binding to plasma proteins like albumin is crucial. High plasma protein binding can limit a drug's efficacy and distribution.[15]
Experimental Protocol: Plasma Protein Binding via Rapid Equilibrium Dialysis (RED)
Objective: To determine the fraction of a test compound that is unbound (fu) in plasma.
Materials:
Rapid Equilibrium Dialysis (RED) device inserts and base plate
Pooled plasma (human, rat, etc.)
Phosphate-buffered saline (PBS), pH 7.4
Test compound stock solution
Incubator shaker, sealing tape
LC-MS/MS system for analysis
Procedure:
Compound Spiking: Prepare a spiked plasma solution by adding the test compound to the plasma at the desired final concentration (e.g., 1-5 µM).
Device Setup: Add the spiked plasma to the sample chamber (red side) of the RED device insert. Add an equal volume of PBS to the buffer chamber (white side).[16]
Incubation: Place the inserts into the base plate, seal with tape, and incubate at 37°C with gentle shaking for a time sufficient to reach equilibrium (typically 4-6 hours, but should be determined experimentally).[17]
Sample Collection: After incubation, carefully collect aliquots from both the plasma and buffer chambers.
Matrix Matching: To ensure accurate quantification, combine the buffer aliquot with an equal volume of blank plasma, and the plasma aliquot with an equal volume of PBS.
Analysis: Determine the concentration of the compound in both matched samples using a validated LC-MS/MS method.
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[18]
Phase 2: Definitive Profiling - In Vivo Pharmacokinetic Studies
In vivo studies in animal models, typically rodents, provide the most relevant data on how a drug behaves in a whole organism.[19][20] These studies are essential for understanding the interplay of ADME processes and for predicting human pharmacokinetics.
Study Design and Rationale
A typical preclinical PK study involves administering the compound to a cohort of animals (e.g., Sprague-Dawley rats) via both intravenous (IV) and oral (PO) routes.[21]
Intravenous (IV) Administration: Bypassing absorption, an IV dose provides direct information on distribution and elimination (clearance). Key parameters like clearance (CL), volume of distribution (Vdss), and half-life (t½) are determined from the plasma concentration-time curve.[4]
Oral (PO) Administration: This route is crucial for drugs intended for oral delivery. It reveals information about the rate and extent of absorption. By comparing the Area Under the Curve (AUC) from the oral dose to the IV dose, the absolute oral bioavailability (F%) can be calculated.[4]
The choice of animal species, dosing vehicle, and blood sampling time points are all critical decisions that impact the quality of the resulting data.[22]
Experimental Protocol: Rodent Pharmacokinetic Study
Objective: To determine the key pharmacokinetic parameters of a test compound following IV and PO administration in rats.
Animals: Male Sprague-Dawley rats (n=3-4 per group). Animals should be cannulated (e.g., jugular vein) to facilitate serial blood sampling.
Dose Formulation:
IV Formulation: Solubilize the compound in a vehicle suitable for injection (e.g., a mixture of saline, PEG400, and DMSO).[22]
PO Formulation: Suspend or dissolve the compound in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose).[22]
Procedure:
Acclimatization: Allow animals to acclimate to the facility for at least one week before the study.
Fasting: Fast animals overnight (with access to water) before dosing.
Dosing:
IV Group: Administer the compound as a single bolus via the tail vein or a cannula.
PO Group: Administer the compound via oral gavage.
Blood Sampling: Collect serial blood samples (e.g., ~100-200 µL) at predetermined time points (e.g., Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).[21]
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
Sample Storage: Store plasma samples at -80°C until analysis.
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
Phase 3: Bioanalysis and Data Interpretation
Accurate quantification of the drug in biological matrices is the bedrock of any PK study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[23][24][25]
LC-MS/MS Method Development
A robust bioanalytical method must be developed and validated. This involves:
Optimization of Mass Spectrometry Parameters: Tuning the instrument to achieve the best sensitivity for the analyte and an internal standard.
Chromatographic Separation: Developing a gradient to separate the analyte from endogenous matrix components to minimize ion suppression.[26]
Sample Extraction: Using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction to cleanly and efficiently isolate the drug from the plasma matrix.[27]
Data Analysis and Key Pharmacokinetic Parameters
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA).[15][28]
Parameter
Description
Importance
Cmax
Maximum observed plasma concentration.
Indicates the rate and extent of absorption.
Tmax
Time to reach Cmax.
Indicates the rate of absorption.
AUC
Area Under the concentration-time Curve.
Represents the total systemic exposure to the drug.[28]
t½
Elimination Half-life.
The time it takes for the plasma concentration to decrease by half. Determines dosing interval.
CL
Clearance.
The volume of plasma cleared of the drug per unit of time. Indicates the efficiency of elimination.[29]
Vdss
Volume of Distribution at Steady State.
The apparent volume into which the drug distributes. A high Vd suggests extensive tissue distribution.[29]
F%
Absolute Oral Bioavailability.
The fraction of the oral dose that reaches systemic circulation. A key parameter for oral drug candidates.
These parameters allow for a quantitative comparison between different compounds, helping to select candidates with the most promising pharmacokinetic profiles for further development.
Visualization of the Pharmacokinetic Workflow
The entire process, from initial screening to in vivo analysis, can be visualized as a structured workflow.
Caption: Workflow for Pharmacokinetic Profiling.
Conclusion
The pharmacokinetic profiling of a novel chemical entity, such as those from the 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine class, is a multi-faceted process that systematically de-risks a compound for further development. By integrating in silico predictions, robust in vitro assays, and definitive in vivo studies, researchers can build a comprehensive understanding of a compound's ADME profile. This guide provides the methodological framework and scientific rationale necessary to conduct these studies with integrity, ensuring that the most promising candidates are selected to advance toward the clinic. The introduction of chiral piperidine scaffolds, for instance, has been shown to improve pharmacokinetic properties in some drug candidates, highlighting the importance of such detailed profiling.[1] Ultimately, a thorough comparative analysis of these critical parameters enables informed decision-making, which is the engine of successful drug discovery.
References
van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise? Nature Reviews Drug Discovery, 2(3), 192-204. [Link]
Lin, J., & Lu, A. Y. H. (2007). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological Reviews, 59(4), 403-452. [Link]
Gleeson, M. P., Hersey, A., & Montanari, D. (2011). In silico ADME models: a general assessment of their utility in drug discovery applications. Journal of Medicinal Chemistry, 54(17), 5903-5915. [Link]
Slideshare. (n.d.). Calculate and Interpret Pharmacokinetic Parameters of a Given Drug. [Link]
IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]
Wang, J., & Hou, T. (2015). In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics, 48(4), 488-515. [Link]
MDPI. (2024). Next-Generation Artificial Intelligence for ADME Prediction in Drug Discovery: From Small Molecules to Biologics. [Link]
ResolveMass Laboratories Inc. (2026). LC-MS/MS Bioanalytical Services for Small Molecule Drug Development. [Link]
protocols.io. (2025). In-vitro plasma protein binding. [Link]
protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. [Link]
Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. [Link]
BioAgilytix. (2022). What Parameters Are Acquired from a PK Study?. [Link]
NorthEast BioLab. (n.d.). Drug Pharmacokinetics (PK), Pharmacodynamics (PD) Study. [Link]
IQVIA. (n.d.). Small and Large Molecule LC-MS. [Link]
Charnwood Discovery. (n.d.). Plasma Protein Binding. [Link]
Springer Nature. (n.d.). Assessment of Drug Plasma Protein Binding in Drug Discovery. [Link]
Open Access Journals. (n.d.). A Brief View on Pyridine Compounds. [Link]
BioAgilytix. (n.d.). LC/MS Applications in Drug Development. [Link]
DiP, A. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Arhiv za farmaciju, 56(1-2), 97-111. [Link]
LCGC. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation. [Link]
Evotec. (n.d.). Plasma Protein Binding Assay. [Link]
Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. [Link]
IJIRT. (n.d.). Pyridine Derivatives as Antihypertensive Agents: A Review. [Link]
The Pharmaceutical Journal. (2021). Back to basics: pharmacokinetics. [Link]
European Review for Medical and Pharmacological Sciences. (n.d.). A short introduction to pharmacokinetics. [Link]
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. [Link]
ResearchGate. (n.d.). Therapeutic effect of pyridine derivatives. [Link]
PubMed. (2022). A Therapeutic Journey of Pyridine-based Heterocyclic Compounds as Potent Anticancer Agents: A Review (From 2017 to 2021). [Link]
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
Personal protective equipment for handling 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine
Operational and Safety Guide for Handling 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine As a Senior Application Scientist, this guide provides essential safety and logistical information for researchers, scientists,...
Author: BenchChem Technical Support Team. Date: March 2026
Operational and Safety Guide for Handling 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine
As a Senior Application Scientist, this guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine. Given that this is a novel chemical entity, this document is based on a precautionary approach, treating the compound as potentially hazardous until comprehensive toxicological data is available.
Hazard Evaluation and Risk Assessment
A thorough risk assessment is the cornerstone of safe laboratory practice, especially when dealing with compounds of unknown toxicity.[1][2][3] The molecular structure, featuring a substituted aminopyridine and a piperidine moiety, suggests potential biological activity and the need for careful handling.[4][5][6]
Assumed Hazards:
Oral Toxicity: Aminopyridine derivatives can exhibit toxicity if ingested.
Dermal and Eye Irritation: Aromatic amines can be irritants to the skin and eyes.
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.
Risk Assessment Workflow
The following diagram outlines the essential steps for a risk assessment before handling 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling chemicals of unknown toxicity.[7][8][9] The following table summarizes the recommended PPE for various laboratory operations involving 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine.
Operation
Eye and Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing and preparing solutions
Chemical splash goggles
Double-gloving with nitrile gloves
Flame-resistant lab coat
N95 respirator or use of a chemical fume hood
Conducting reactions and transfers
Chemical splash goggles and face shield
Double-gloving with nitrile gloves
Flame-resistant lab coat
Work within a certified chemical fume hood
Purification (e.g., chromatography)
Chemical splash goggles and face shield
Double-gloving with nitrile gloves
Flame-resistant lab coat
Work within a certified chemical fume hood
Handling waste
Chemical splash goggles
Heavy-duty nitrile or butyl rubber gloves
Flame-resistant lab coat
As needed based on waste form
Safe Handling and Operational Procedures
Adherence to a strict operational protocol is crucial to minimize exposure and ensure experimental integrity.
Preparation and Use
Designated Area: All work with 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine should be conducted in a designated area within a certified chemical fume hood.[9]
Pre-operational Checks: Before starting, ensure that safety equipment, including the fume hood, eyewash station, and safety shower, are accessible and in good working order.
Weighing: To prevent inhalation of fine powders, weigh the compound in a fume hood or a balance enclosure with appropriate ventilation.
Solution Preparation: Add the solid compound to the solvent slowly to avoid splashing. If sonication is required, ensure the vessel is securely capped.
Transfers: Use appropriate tools (e.g., cannulas, syringes) for transferring solutions to minimize the risk of spills and aerosol generation.
Spill Management
In the event of a spill, prompt and appropriate action is necessary.
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure of the hazard.
Assess the Spill: From a safe distance, assess the extent of the spill and the associated risks.
Don Appropriate PPE: Before cleaning, don the appropriate PPE as outlined in the table above.
Containment and Cleanup:
Small Spills (Solid): Gently cover the spill with an absorbent material, such as vermiculite or sand, and then carefully sweep it into a designated waste container. Avoid raising dust.
Small Spills (Liquid): Cover the spill with an inert absorbent material. Once absorbed, collect the material into a labeled waste container.
Large Spills: Do not attempt to clean up a large spill. Evacuate the area, close the doors, and contact your institution's Environmental Health and Safety (EHS) department.
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
Disposal Plan
Proper disposal of chemical waste is essential for laboratory safety and environmental protection.[10][11][12]
Waste Segregation and Collection
Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed, and compatible waste container.
Liquid Waste: Collect all liquid waste containing 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine in a dedicated, leak-proof, and clearly labeled container. Do not mix with other waste streams unless compatibility has been confirmed.
Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container.
Disposal Procedure
Labeling: All waste containers must be clearly labeled with the full chemical name, concentration, and hazard warnings.
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
Pickup: Arrange for waste pickup through your institution's EHS office or a licensed hazardous waste disposal contractor.[13]
Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of waste containing 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine.
Emergency Procedures
In case of accidental exposure, immediate action is critical.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
References
Princeton University Environmental Health and Safety. Required Personal Protective Equipment Use in Campus Research Laboratories. Retrieved from [Link]
Lab Manager. (2025, April 17). Conducting a Chemical Risk Assessment in the Laboratory. Retrieved from [Link]
National Center for Biotechnology Information. Prudent Practices in the Laboratory: Management of Waste. Retrieved from [Link]
National Center for Biotechnology Information. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
IntechOpen. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]
National Center for Biotechnology Information. A framework for chemical safety assessment incorporating new approach methodologies within REACH. Retrieved from [Link]
Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. Retrieved from [Link]
National Center for Biotechnology Information. Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
U.S. Department of Health & Human Services. (2026, February 4). Personal Protective Equipment (PPE). Retrieved from [Link]
The University of Alabama in Huntsville. UAH Laboratory Personal Protective Equipment. Retrieved from [Link]
American Chemical Society. Chemical Risk Assessment and Regulatory Decision Making. Retrieved from [Link]
SciELO. Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities. Retrieved from [Link]
Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]
United States Environmental Protection Agency. (2025, September 22). Risk Evaluations for Existing Chemicals under TSCA. Retrieved from [Link]
Research Laboratory & Safety Services. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]
3Biotech. (2025, June 26). Risk assessment in drug development. Retrieved from [Link]
Hilaris Publisher. (2021, September 29). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Retrieved from [Link]